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  • Product: 4-Methyl-3-oxopentanenitrile
  • CAS: 29509-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Methyl-3-oxopentanenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Methyl-3-oxopentanenitrile. The content is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 4-Methyl-3-oxopentanenitrile. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

4-Methyl-3-oxopentanenitrile is a clear, colorless liquid at room temperature. It is an organic compound with the molecular formula C₆H₉NO.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for 4-Methyl-3-oxopentanenitrile, compiled from various sources. It is important to note that some discrepancies exist in the reported values, which may be due to different experimental conditions or measurement techniques.

PropertyValueSource(s)
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
CAS Number 29509-06-6
IUPAC Name 4-methyl-3-oxopentanenitrile
Physical State Clear colorless liquid
Boiling Point 160 °C at 760 mmHg
102-104 °C
Melting Point 62-65 °C
Density 0.9 g/cm³
0.938 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.41
InChI Key VKZGTORDNRVMIN-UHFFFAOYSA-N
SMILES CC(C)C(=O)CC#N

Synthesis and Experimental Protocols

Two primary methods for the synthesis of 4-Methyl-3-oxopentanenitrile are detailed below. These protocols are based on information from patented methods and chemical suppliers.

Experimental Protocol 1: Synthesis via Claisen Condensation

This method involves the Claisen condensation of an ester (ethyl isobutyrate) with a nitrile (acetonitrile) in the presence of a strong base.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) solution (12 M)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve ethyl isobutyrate (1 equivalent) in THF at room temperature with stirring.

  • Rapidly add potassium tert-butoxide (2 equivalents) to the solution.

  • Add acetonitrile (1 equivalent) to the reaction mixture and continue stirring at room temperature.

  • Upon reaction completion, quench the reaction by adding water and stir for 5 minutes.

  • Add ethyl acetate and a 12 M HCl solution.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue using silica gel column chromatography with a hexane/ethyl acetate eluent to obtain the final product.

Experimental Protocol 2: Synthesis using Isobutyryl Chloride

This patented method describes the synthesis using isobutyryl chloride and acetonitrile with a methoxide base.

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • Hydrochloric acid (HCl) solution (2 mol/L)

  • Ethyl acetate

Procedure:

  • Add acetonitrile (3 equivalents) and potassium methoxide (2 equivalents) to a reaction flask and stir.

  • Heat the mixture to 82 °C under stirring.

  • Slowly add isobutyryl chloride (1 equivalent) to the refluxing mixture.

  • Continue the reaction under reflux for 3 hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 2 °C.

  • Adjust the pH to 5 by the dropwise addition of a 2 mol/L HCl solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and the initial oil phase, wash twice with water, and concentrate under reduced pressure to yield the product.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-Methyl-3-oxopentanenitrile as described in the experimental protocols.

Synthesis_Workflow General Synthesis Workflow for 4-Methyl-3-oxopentanenitrile cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 Isobutyryl Chloride or Ethyl Isobutyrate Mixing Mix Reactants, Base, and Solvent Reactant1->Mixing Reactant2 Acetonitrile Reactant2->Mixing Base Potassium Methoxide or Potassium tert-Butoxide Base->Mixing Solvent Tetrahydrofuran (THF) (for Protocol 1) Solvent->Mixing Reaction_Step Reaction under Controlled Temperature Mixing->Reaction_Step Heat/Reflux Quenching Quench with Water Reaction_Step->Quenching Reaction Complete Neutralization Neutralize with HCl Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification_Step Column Chromatography or Distillation Concentration->Purification_Step Final_Product 4-Methyl-3-oxopentanenitrile Purification_Step->Final_Product

Caption: General workflow for the synthesis of 4-Methyl-3-oxopentanenitrile.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the biological activity, therapeutic use, or involvement of 4-Methyl-3-oxopentanenitrile in any signaling pathways. This compound is primarily documented as a chemical intermediate for the synthesis of other molecules. As such, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research would be required to elucidate any potential biological effects.

Safety and Handling

4-Methyl-3-oxopentanenitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with plenty of soap and water, and rinse eyes cautiously with water for several minutes. If irritation persists, medical advice should be sought.

Incompatible Materials:

  • Strong oxidizing agents

Hazardous Decomposition Products:

  • Carbon oxides

  • Nitrogen oxides

This technical guide provides a summary of the currently available information on 4-Methyl-3-oxopentanenitrile. Researchers and scientists should always consult the relevant Safety Data Sheets (SDS) and conduct their own risk assessments before handling this chemical.

Exploratory

An In-depth Technical Guide to 4-Methyl-3-oxopentanenitrile (CAS: 29509-06-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-3-oxopentanenitrile, with the CAS number 29509-06-6, is a key chemical intermediate, primarily recognized for its role in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-oxopentanenitrile, with the CAS number 29509-06-6, is a key chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the manufacturing of widely used medications. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding and practical application of this compound.

Chemical and Physical Properties

4-Methyl-3-oxopentanenitrile is a clear, colorless to light yellow liquid or semi-solid at room temperature.[2][3] It is characterized by the presence of both a ketone and a nitrile functional group.[4]

Table 1: Physicochemical Properties of 4-Methyl-3-oxopentanenitrile

PropertyValueSource(s)
Molecular Formula C6H9NO[2][4][5][6]
Molecular Weight 111.14 g/mol [2][4][5][6]
Physical State Clear colorless liquid or solid[2]
Boiling Point 102-104 °C[3][7]
160 °C at 760 mmHg[6]
Melting Point 62-65 °C[3][7]
Density 0.938 ± 0.06 g/cm³ (Predicted)[7]
Refractive Index 1.41[2]
Solubility Miscible in water[3]
Storage Temperature 2-8°C (Refrigerator) or -20°C under nitrogen[6][7][8]

Synthesis of 4-Methyl-3-oxopentanenitrile

The synthesis of 4-methyl-3-oxopentanenitrile is well-documented in patent literature, primarily through the condensation of an isobutyrate ester with acetonitrile in the presence of a strong base.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-methyl-3-oxopentanenitrile.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Ethyl Isobutyrate + Acetonitrile base Potassium tert-butoxide in THF reagents->base 1. Add base reaction_mixture Stirring at Room Temperature base->reaction_mixture 2. Stir quench Quench with Water reaction_mixture->quench extraction Extract with Ethyl Acetate + HCl quench->extraction drying Dry with Anhydrous MgSO4 extraction->drying evaporation Evaporation under Reduced Pressure drying->evaporation chromatography Silica Gel Chromatography evaporation->chromatography final_product 4-Methyl-3-oxopentanenitrile chromatography->final_product

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol

The following protocol is a representative example based on procedures described in the literature.[7]

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), industrial grade

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 12 M

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve ethyl isobutyrate (1 equivalent) in THF in a reaction vessel at room temperature with stirring.

  • Rapidly add potassium tert-butoxide (2 equivalents) to the solution.

  • Add acetonitrile (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding water and continue stirring.

  • Add ethyl acetate and a small amount of concentrated HCl to acidify the mixture.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by evaporation under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

  • Collect the fractions containing the product and evaporate the solvent to yield purified 4-methyl-3-oxopentanenitrile.

Role in Drug Development: Intermediate in Rosuvastatin Synthesis

A significant application of 4-methyl-3-oxopentanenitrile is its use as a crucial building block in the synthesis of Rosuvastatin, a widely prescribed HMG-CoA reductase inhibitor used to treat high cholesterol.[1]

Rosuvastatin Synthesis Pathway

The diagram below outlines the initial steps in a common synthesis route for Rosuvastatin, highlighting the role of 4-methyl-3-oxopentanenitrile.

G compound1 4-Methyl-3-oxopentanenitrile intermediate Oxo-pyrimidine-carbonitrile Intermediate compound1->intermediate compound2 p-Fluorobenzaldehyde compound2->intermediate compound3 Urea compound3->intermediate rosuvastatin Further steps leading to Rosuvastatin intermediate->rosuvastatin Oxidation and subsequent reactions

Caption: Role in Rosuvastatin Synthesis.

In this pathway, 4-methyl-3-oxopentanenitrile undergoes a condensation reaction with p-fluorobenzaldehyde and urea to form a key pyrimidine intermediate.[9] This intermediate is then further processed through several steps to yield the final active pharmaceutical ingredient, Rosuvastatin.

Analytical Characterization

Ensuring the purity and identity of 4-methyl-3-oxopentanenitrile is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose.

Hypothetical HPLC Purity Analysis Workflow

The following diagram illustrates a general workflow for the purity analysis of 4-methyl-3-oxopentanenitrile by HPLC.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weighing Accurately weigh sample dissolving Dissolve in mobile phase weighing->dissolving filtering Filter through 0.45 µm filter dissolving->filtering injection Inject sample into HPLC filtering->injection separation Separation on C18 column injection->separation detection UV Detection separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration purity_calc Calculate purity (%) integration->purity_calc

Caption: HPLC Purity Analysis Workflow.

Experimental Protocol for HPLC Analysis (Representative)

This protocol is based on general methods for analyzing similar small polar molecules.[10]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • Gradient elution may be required to resolve impurities.

Procedure:

  • Sample Preparation: Accurately weigh a sample of 4-methyl-3-oxopentanenitrile and dissolve it in a suitable solvent (e.g., a mixture of the mobile phases) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity of 4-methyl-3-oxopentanenitrile by dividing the peak area of the main component by the total peak area of all components.

NMR Spectroscopy

NMR spectroscopy is used to confirm the structure of the compound.

  • ¹H-NMR (CDCl₃, δ (ppm)): 1.18 (6H, d, J=6.8Hz), 2.84 (1H, m), 3.94 (2H, s).

  • ¹³C-NMR: Spectral data is available in commercial databases.[2]

Safety Information

4-Methyl-3-oxopentanenitrile is classified as harmful and an irritant.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard StatementDescriptionSource(s)
H301, H302Toxic or harmful if swallowed[2]
H311, H312Toxic or harmful in contact with skin[2]
H315Causes skin irritation[2][5]
H319Causes serious eye irritation[2][5]
H331, H332Toxic or harmful if inhaled[2]
H335May cause respiratory irritation[2][5]

Conclusion

4-Methyl-3-oxopentanenitrile is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance in the pharmaceutical industry, particularly as a precursor to Rosuvastatin, underscores its importance in drug development. This guide provides essential technical information to support the research and development activities of scientists and professionals in the field.

References

Foundational

An In-depth Technical Guide to 4-Methyl-3-oxopentanenitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-3-oxopentanenitrile, a significant chemical intermediate. The information is tailored for researche...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-3-oxopentanenitrile, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental procedures.

Molecular Structure and Properties

4-Methyl-3-oxopentanenitrile, also known as isobutyrylacetonitrile, is an organic compound featuring a ketone and a nitrile functional group. Its chemical formula is C6H9NO.[1][2][3][4] The structure consists of a five-carbon chain with a methyl group at the fourth position and a carbonyl group at the third position. The presence of the nitrile group imparts reactivity that is useful in various organic syntheses.

The molecular structure is represented by the canonical SMILES string: CC(C)C(=O)CC#N.[4][5]

Table 1: Physicochemical Properties of 4-Methyl-3-oxopentanenitrile

PropertyValueSource(s)
Molecular Formula C6H9NO[1][2][3][4][5][6]
Molecular Weight 111.14 g/mol [1][2][3][4][5][6][7]
IUPAC Name 4-methyl-3-oxopentanenitrile[1][5][8]
CAS Number 29509-06-6[1][2][6][7][9]
Physical State Clear colorless to light yellow liquid[1]
Canonical SMILES CC(C)C(=O)CC#N[4][5]
InChI InChI=1S/C6H9NO/c1-5(2)6(8)3-4-7/h5H,3H2,1-2H3[4][5][7][8]

Experimental Protocols: Synthesis of 4-Methyl-3-oxopentanenitrile

The synthesis of 4-Methyl-3-oxopentanenitrile can be achieved through various methods. Below is a detailed protocol for a common laboratory-scale synthesis.

Synthesis via Claisen Condensation

This method involves the Claisen condensation of ethyl isobutyrate and acetonitrile using a strong base like potassium tert-butoxide.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), industrial grade

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 12 M

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve ethyl isobutyrate (1 equivalent) in THF at room temperature with stirring.

  • Rapidly add potassium tert-butoxide (2 equivalents, 95%) to the solution.

  • Add acetonitrile (1 equivalent) to the reaction mixture and continue stirring at room temperature until the reaction is complete.

  • Quench the reaction by adding water and continue stirring for 5 minutes.

  • Add ethyl acetate and a small amount of concentrated HCl solution.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue using silica gel column chromatography, eluting with a hexane/ethyl acetate mixture or dichloromethane, to obtain the purified 4-Methyl-3-oxopentanenitrile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ethyl isobutyrate Ethyl isobutyrate Reaction_Vessel Dissolve Ethyl Isobutyrate in THF Ethyl isobutyrate->Reaction_Vessel Add Acetonitrile Acetonitrile Add_Acetonitrile Add Acetonitrile and Stir Acetonitrile->Add_Acetonitrile Add Potassium tert-butoxide Potassium tert-butoxide Add_Base Add Potassium tert-butoxide Potassium tert-butoxide->Add_Base Add Reaction_Vessel->Add_Base Add_Base->Add_Acetonitrile Quench Quench with Water Add_Acetonitrile->Quench Reaction Complete Extract Extract with Ethyl Acetate & HCl Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product 4-Methyl-3-oxopentanenitrile Purify->Product

Caption: Synthesis workflow for 4-Methyl-3-oxopentanenitrile.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or the involvement of 4-Methyl-3-oxopentanenitrile in cellular signaling pathways. Toxicological data indicates that the compound is harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[1] Further research is required to elucidate its potential roles in biological systems and its suitability for drug development applications.

References

Exploratory

Spectroscopic and Synthetic Profile of 4-Methyl-3-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 4-Methyl-3-oxopentanenitrile (CAS N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 4-Methyl-3-oxopentanenitrile (CAS No. 29509-06-6). The information is intended to support research, development, and quality control activities where this compound is of interest. While experimental spectroscopic data for 4-Methyl-3-oxopentanenitrile is not broadly available in public databases, this guide compiles the known synthetic protocols and predicted spectroscopic characteristics to serve as a valuable resource.

Core Compound Information

PropertyValueSource
IUPAC Name 4-Methyl-3-oxopentanenitrilePubChem[1]
CAS Number 29509-06-6PubChem[1]
Molecular Formula C₆H₉NOPubChem[1]
Molecular Weight 111.14 g/mol PubChem[1]
Canonical SMILES CC(C)C(=O)CC#NPubChem[1]
InChI Key VKZGTORDNRVMIN-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for 4-Methyl-3-oxopentanenitrile.

Atom AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (isopropyl)1.15Doublet6H
CH (isopropyl)2.85Septet1H
CH₂ (methylene)3.50Singlet2H
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data is provided below. A known ¹³C NMR spectrum is reported to be available through Wiley-VCH.

Atom AssignmentPredicted Chemical Shift (ppm)
CH₃ (isopropyl)18.0
CH (isopropyl)40.0
CH₂ (methylene)25.0
C=O (carbonyl)205.0
C≡N (nitrile)117.0
Predicted Infrared (IR) Spectroscopy Data

The characteristic infrared absorption frequencies for the functional groups present in 4-Methyl-3-oxopentanenitrile are predicted as follows.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (alkane)2870-2960Medium-Strong
C=O (ketone)1715Strong
C≡N (nitrile)2250Medium
Predicted Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for the major fragments in the electron ionization mass spectrum of 4-Methyl-3-oxopentanenitrile are listed below.

m/zPredicted Fragment Ion
111[M]⁺ (Molecular Ion)
83[M-CO]⁺
70[M-CH₃-CO]⁺
43[CH(CH₃)₂]⁺
41[CH₂CN]⁺

Experimental Protocols

Synthesis of 4-Methyl-3-oxopentanenitrile

A general method for the synthesis of 4-Methyl-3-oxopentanenitrile involves the Claisen condensation of an ester and a nitrile. The following protocol is adapted from a documented synthesis procedure.[2]

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), industrial grade

  • Hydrochloric acid (HCl), 12 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

  • Silica gel

Procedure:

  • Dissolve ethyl isobutyrate (1 equivalent) in THF in a reaction vessel.

  • Stir the solution at room temperature for approximately 5 minutes.

  • Rapidly add potassium tert-butoxide (2 equivalents) to the solution.

  • Add acetonitrile (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by a suitable technique such as TLC or GC).

  • Quench the reaction by adding water and continue stirring for 5 minutes.

  • Add ethyl acetate and the HCl solution to the mixture.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the purified 4-Methyl-3-oxopentanenitrile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of 4-Methyl-3-oxopentanenitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • For a liquid sample, place a drop of 4-Methyl-3-oxopentanenitrile between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum using an FT-IR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

  • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS):

  • Prepare a dilute solution of 4-Methyl-3-oxopentanenitrile in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the resulting ions using a mass analyzer to obtain the mass spectrum.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for 4-Methyl-3-oxopentanenitrile.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ethyl_isobutyrate Ethyl Isobutyrate condensation Claisen Condensation ethyl_isobutyrate->condensation acetonitrile Acetonitrile acetonitrile->condensation ktbuo Potassium tert-butoxide ktbuo->condensation thf THF (Solvent) thf->condensation quench Quench with Water condensation->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Silica Gel Chromatography evaporation->chromatography product 4-Methyl-3-oxopentanenitrile chromatography->product

Synthesis Workflow for 4-Methyl-3-oxopentanenitrile.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output sample 4-Methyl-3-oxopentanenitrile dissolve_nmr Dissolve in Deuterated Solvent sample->dissolve_nmr thin_film_ir Prepare Thin Film or use ATR sample->thin_film_ir dissolve_ms Dissolve in Volatile Solvent sample->dissolve_ms nmr NMR Spectroscopy (¹H and ¹³C) dissolve_nmr->nmr ir IR Spectroscopy thin_film_ir->ir ms Mass Spectrometry dissolve_ms->ms nmr_data NMR Spectra (Chemical Shifts) nmr->nmr_data ir_data IR Spectrum (Wavenumbers) ir->ir_data ms_data Mass Spectrum (m/z Ratios) ms->ms_data

General Analytical Workflow for Spectroscopic Characterization.

References

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyl-3-oxopentanenitril...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyl-3-oxopentanenitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted NMR data, supplemented with a comparative analysis of structurally related compounds. Furthermore, detailed experimental protocols for the acquisition of NMR spectra for small organic molecules are provided to facilitate the practical application of this information in a laboratory setting.

Predicted Spectroscopic Data of 4-Methyl-3-oxopentanenitrile

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for the ¹H and ¹³C NMR spectra of 4-Methyl-3-oxopentanenitrile. This data is derived from computational models and serves as a reliable reference for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Data for 4-Methyl-3-oxopentanenitrile
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
(CH₃)₂CH-1.15Doublet (d)6H6.9
(CH₃)₂CH-2.85Septet (sept)1H6.9
-CH₂-CN3.60Singlet (s)2H-
Table 2: Predicted ¹³C NMR Data for 4-Methyl-3-oxopentanenitrile
CarbonPredicted Chemical Shift (δ, ppm)
(CH₃)₂CH-18.0
(CH₃)₂CH-41.0
-C(O)-209.0
-CH₂-CN28.0
-CN116.0

Experimental Protocols

The following section outlines a standard methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 4-Methyl-3-oxopentanenitrile.

Sample Preparation
  • Sample Purity: Ensure the sample of 4-Methyl-3-oxopentanenitrile is of high purity to avoid the presence of interfering signals in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common and appropriate choice for many non-polar to moderately polar organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope and its consequently lower sensitivity.

  • Procedure:

    • Accurately weigh the desired amount of 4-Methyl-3-oxopentanenitrile and transfer it to a clean, dry vial.

    • Add the deuterated solvent to the vial and gently agitate until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

NMR Instrument Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended to achieve better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans: 8 to 16 scans are generally adequate for a sample at the recommended concentration.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is appropriate.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds between scans should be used.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6 ppm, is suitable for most organic molecules.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing proton-carbon couplings, resulting in single lines for each unique carbon atom.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low sensitivity of the ¹³C nucleus.

  • Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically used for ¹³C NMR.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Structural Elucidation and Signal Assignment

The chemical structure of 4-Methyl-3-oxopentanenitrile and the expected NMR signaling pathways are illustrated in the following diagram.

Figure 1. Structure and NMR signal correlations for 4-Methyl-3-oxopentanenitrile.

The diagram above illustrates the correspondence between the different nuclei in 4-Methyl-3-oxopentanenitrile and their predicted signals in the ¹H and ¹³C NMR spectra. The isobutyryl group gives rise to a characteristic doublet for the six equivalent methyl protons (a) and a septet for the single methine proton (b). The methylene group adjacent to the nitrile function (d) is expected to appear as a singlet. In the ¹³C NMR spectrum, five distinct signals are predicted, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon (c) is characteristically downfield, while the nitrile carbon (e) also has a distinct chemical shift.

Exploratory

Mass Spectrometry Analysis of 4-Methyl-3-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Methyl-3-oxopentanenitrile (C₆H₉NO), a compound of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Methyl-3-oxopentanenitrile (C₆H₉NO), a compound of interest in various chemical and pharmaceutical syntheses. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this document leverages established principles of mass spectrometry, including known fragmentation patterns of β-ketonitriles and analogous compounds, to predict its behavior under electron ionization (EI). This guide offers detailed predicted fragmentation pathways, a general experimental protocol for analysis, and illustrative diagrams to aid in the structural elucidation and identification of 4-Methyl-3-oxopentanenitrile and related compounds.

Introduction

4-Methyl-3-oxopentanenitrile is a β-ketonitrile with the molecular formula C₆H₉NO and a monoisotopic mass of approximately 111.07 Da.[1][2] Its structure, featuring both a ketone and a nitrile functional group, makes it a versatile intermediate in organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing essential information about their molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on the predicted electron ionization mass spectrometry (EI-MS) behavior of 4-Methyl-3-oxopentanenitrile.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Upon electron ionization, 4-Methyl-3-oxopentanenitrile is expected to form a molecular ion ([M]•+) at an m/z of 111. As is common with aliphatic ketones, this molecular ion peak may be of low intensity due to the propensity for rapid fragmentation.[3] The primary fragmentation pathway is predicted to be α-cleavage at the carbonyl group, which is a characteristic fragmentation for ketones.[3]

The structure of 4-Methyl-3-oxopentanenitrile offers two potential sites for α-cleavage:

  • Cleavage of the Isopropyl Group: Loss of an isopropyl radical (•CH(CH₃)₂) would result in the formation of a resonance-stabilized acylium ion, [CH₃CH₂C≡O]⁺, at m/z 70 .

  • Cleavage of the Cyanomethyl Group: Loss of a cyanomethyl radical (•CH₂CN) would lead to the formation of a stable isopropylcarbonyl cation, [(CH₃)₂CHCO]⁺, at m/z 71 .

Further fragmentation of these primary ions, as well as other fragmentation pathways, can also be predicted. For instance, the cyanomethyl cation itself could be observed at m/z 41 .[3] A comparison with the experimentally determined fragmentation of the structurally similar 4,4-dimethyl-3-oxopentanenitrile shows a very stable tert-butyl cation at m/z 57, which is the base peak.[3] For 4-Methyl-3-oxopentanenitrile, the analogous isopropyl cation could be formed and would appear at m/z 43 .

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 4-Methyl-3-oxopentanenitrile under electron ionization, with comparative notes from the experimental data of 4,4-dimethyl-3-oxopentanenitrile where relevant.

Predicted m/zPredicted Ion FormulaPredicted Ion StructureNotes
111[C₆H₉NO]•+[CH₃CH(CH₃)C(=O)CH₂CN]•+Molecular Ion ([M]•+). Expected to be of low intensity.
71[C₄H₇O]⁺[(CH₃)₂CHCO]⁺Result of α-cleavage with loss of •CH₂CN.
70[C₃H₅O]⁺[CH₃CH₂CO]⁺Result of α-cleavage with loss of •CH(CH₃)₂.
43[C₃H₇]⁺[(CH₃)₂CH]⁺Isopropyl cation, a stable secondary carbocation.
41[C₂H₂N]⁺[CH₂CN]⁺Cyanomethyl cation.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general protocol for the analysis of 4-Methyl-3-oxopentanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS) with a standard electron ionization source.

4.1. Sample Preparation

  • Dissolve approximately 1 mg of 4-Methyl-3-oxopentanenitrile in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

4.2. Instrumentation and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4.3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 4-Methyl-3-oxopentanenitrile.

  • Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow for the analysis of 4-Methyl-3-oxopentanenitrile.

G Predicted Fragmentation Pathway of 4-Methyl-3-oxopentanenitrile M 4-Methyl-3-oxopentanenitrile [M]•+ m/z = 111 frag1 [(CH₃)₂CHCO]⁺ m/z = 71 M->frag1 - •CH₂CN frag2 [CH₃CH₂CO]⁺ m/z = 70 M->frag2 - •CH(CH₃)₂ frag4 [CH₂CN]⁺ m/z = 41 M->frag4 frag3 [(CH₃)₂CH]⁺ m/z = 43 frag1->frag3 - CO

Caption: Predicted EI fragmentation of 4-Methyl-3-oxopentanenitrile.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (Quadrupole) ionize->detect chromatogram Total Ion Chromatogram (TIC) detect->chromatogram spectrum Mass Spectrum Acquisition chromatogram->spectrum analysis Fragmentation Pattern Analysis spectrum->analysis

Caption: General workflow for GC-MS analysis.

References

Foundational

An In-depth Technical Guide to the FTIR Spectral Data of 4-Methyl-3-oxopentanenitrile

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-Methyl-3-oxopentanenitrile. The document is intended for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4-Methyl-3-oxopentanenitrile. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and a visualization of the analytical workflow.

Introduction to 4-Methyl-3-oxopentanenitrile

4-Methyl-3-oxopentanenitrile, with the chemical formula C₆H₉NO, is an organic compound containing both a ketone and a nitrile functional group.[1][2] FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the characteristic functional groups within this molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies.[3][4][5][6] This provides a unique spectral fingerprint of the compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₉NO
Molecular Weight111.14 g/mol [1]
IUPAC Name4-methyl-3-oxopentanenitrile[1]
Physical StateClear colorless liquid[7]
CAS Number29509-06-6[1]

Expected FTIR Spectral Data

While a publicly available experimental FTIR spectrum for 4-Methyl-3-oxopentanenitrile is not readily accessible, the expected absorption bands can be predicted based on the functional groups present in its structure. The primary functional groups are a ketone (C=O) and a nitrile (C≡N). The following table summarizes the expected characteristic infrared absorption bands. The spectral data for the structurally similar compound 4,4-Dimethyl-3-oxopentanenitrile from the NIST WebBook can be used as a reference.[8]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretch2260 - 2240Medium, Sharp
C=O (Ketone)Stretch1725 - 1705Strong
C-H (Alkane)Stretch2975 - 2850Medium to Strong
C-H (Alkane)Bend1470 - 1350Variable

Note: The exact peak positions can be influenced by the molecular environment.

Experimental Protocol: FTIR Analysis of Liquid Samples

The following is a detailed methodology for acquiring the FTIR spectrum of a liquid sample such as 4-Methyl-3-oxopentanenitrile, primarily using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples due to minimal sample preparation.[3][9]

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)[10]

  • 4-Methyl-3-oxopentanenitrile (liquid sample)

  • Micropipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

3.2. Instrument Preparation

  • Ensure the FTIR spectrometer is powered on and has completed its diagnostic startup procedures.

  • Install the ATR accessory into the sample compartment of the spectrometer.

  • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.

3.3. Background Spectrum Acquisition

  • Before analyzing the sample, a background spectrum must be collected to account for the absorbance from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[3]

  • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.[3]

  • Initiate the background scan using the spectrometer's software. The typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹.[5]

3.4. Sample Analysis

  • Using a clean micropipette or dropper, place a small drop of 4-Methyl-3-oxopentanenitrile onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[3]

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.

  • Initiate the sample scan. The software will automatically collect the sample spectrum and ratio it against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.[3]

3.5. Data Processing and Analysis

  • The resulting spectrum should be baseline-corrected and normalized if necessary.

  • Identify and label the characteristic absorption peaks.

  • Compare the observed peaks with known FTIR correlation charts and reference spectra to confirm the presence of the expected functional groups (nitrile, ketone, and alkane C-H bonds).[4]

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical process of spectral interpretation.

FTIR_Workflow A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Preparation (Liquid) B->C D Sample Spectrum Acquisition C->D E Data Processing D->E F Spectral Analysis E->F

Caption: Experimental workflow for FTIR analysis.

Spectral_Interpretation A Obtain FTIR Spectrum B Identify Peak Positions (cm⁻¹) A->B C Analyze Peak Intensities & Shapes A->C D Correlate Peaks to Functional Groups B->D C->D F Confirm Molecular Structure D->F E Compare with Reference Spectra E->F

References

Exploratory

In-Depth Technical Guide to the Physical Properties of Isobutyrylacetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyrylacetonitrile, systematically known as 2-methyl-3-oxobutanenitrile and identified by the CAS number 4468-47-7, is a dicarbonyl compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylacetonitrile, systematically known as 2-methyl-3-oxobutanenitrile and identified by the CAS number 4468-47-7, is a dicarbonyl compound featuring both a ketone and a nitrile functional group.[1] Its unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known physical properties of isobutyrylacetonitrile, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application in reactions, and purification. The following table summarizes the key physical properties of isobutyrylacetonitrile.

PropertyValueNotes
Molecular Formula C₅H₇NO[1][2]
Molecular Weight 97.12 g/mol [1][2]
Boiling Point 182-184 °Cat 745 Torr
Density 0.9794 g/cm³
Melting Point Not available
Refractive Index Not available
Solubility in Water Slightly soluble
Appearance Liquid[3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments related to the characterization of isobutyrylacetonitrile.

Synthesis of Isobutyrylacetonitrile (General Protocol)

A common method for the synthesis of β-ketonitriles such as isobutyrylacetonitrile is through a condensation reaction. One reported synthesis involves the condensation of an ester with a nitrile.[4]

Materials:

  • Ethyl acetate

  • Propionitrile

  • Sodium methoxide (base)

  • Xylene (solvent)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.

  • In the flask, combine ethyl acetate and propionitrile in a suitable solvent such as xylene.[4]

  • Slowly add a strong base, such as sodium methoxide, to the reaction mixture while stirring.

  • Heat the mixture to reflux (typically between 150-200°C) for a period of approximately 2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can then be isolated and purified using standard techniques such as distillation under reduced pressure.

Determination of Boiling Point (Thiele Tube Method)

Materials:

  • Sample of isobutyrylacetonitrile

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Place a small amount of isobutyrylacetonitrile into the small test tube.

  • Invert the capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and the thermometer bulb in the oil.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Refractive Index (Abbe Refractometer)

Materials:

  • Sample of isobutyrylacetonitrile

  • Abbe refractometer

  • Dropper or pipette

  • Lint-free tissue

  • Acetone or ethanol for cleaning

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry. Clean with a soft tissue moistened with acetone or ethanol if necessary.

  • Using a dropper, apply a few drops of isobutyrylacetonitrile onto the surface of the measuring prism.

  • Close the illuminating prism gently to spread the liquid into a thin film.

  • Turn on the light source and look through the eyepiece.

  • Rotate the coarse adjustment knob until the light and dark fields are visible.

  • Adjust the chromaticity screw to eliminate any color fringe at the borderline, resulting in a sharp, clear demarcation.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Read the refractive index value from the scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow and Relationships

The following diagram illustrates the general workflow from the synthesis of isobutyrylacetonitrile to its physical characterization.

G Workflow for Synthesis and Characterization of Isobutyrylacetonitrile cluster_synthesis Synthesis cluster_characterization Physical Characterization cluster_data Data Analysis reagents Starting Materials (e.g., Ethyl Acetate, Propionitrile) reaction Condensation Reaction reagents->reaction Base Catalyst purification Purification (e.g., Distillation) reaction->purification bp Boiling Point Determination purification->bp Purified Sample density Density Measurement purification->density ri Refractive Index Measurement purification->ri solubility Solubility Assessment purification->solubility data_table Physical Properties Table bp->data_table density->data_table ri->data_table solubility->data_table

References

Foundational

The Solubility Profile of 4-Methyl-3-oxopentanenitrile: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-methyl-3-oxopentanenitrile, a key intermediate in various synthetic pathways. In the absence of exten...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-methyl-3-oxopentanenitrile, a key intermediate in various synthetic pathways. In the absence of extensive published solubility data for this compound, this document serves as a practical resource for researchers, scientists, and drug development professionals. It outlines the fundamental physicochemical properties of the molecule, provides a theoretical basis for solubility prediction, and details robust experimental protocols for accurate solubility determination in a range of organic solvents. By synthesizing theoretical principles with actionable laboratory methods, this guide aims to empower researchers to effectively integrate 4-methyl-3-oxopentanenitrile into their development workflows.

Introduction: The Significance of Solubility in Synthesis and Formulation

Solubility is a critical physicochemical parameter that governs the feasibility of chemical reactions, dictates purification strategies, and profoundly influences the bioavailability of active pharmaceutical ingredients (APIs). For a molecule like 4-methyl-3-oxopentanenitrile, which incorporates both polar (nitrile and ketone) and non-polar (isopropyl) functionalities, its solubility behavior can be complex and highly dependent on the chosen solvent system. An in-depth understanding of its solubility is paramount for optimizing reaction conditions, designing efficient extraction and crystallization processes, and ultimately, for the successful development of novel chemical entities.

This guide addresses the current information gap by providing a first-principles approach to evaluating the solubility of 4-methyl-3-oxopentanenitrile. We will explore its molecular characteristics, predict its behavior in various solvent classes, and provide detailed, field-proven methodologies for its empirical determination.

Physicochemical Properties of 4-Methyl-3-oxopentanenitrile

A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of 4-methyl-3-oxopentanenitrile are summarized below, providing a foundation for understanding its interactions with different solvents.[1][2][3][4]

PropertyValueSource
Molecular Formula C₆H₉NOAK Scientific, Inc.[1], PubChem[2]
Molecular Weight 111.14 g/mol AK Scientific, Inc.[1], PubChem[2]
Appearance Clear colorless liquidAK Scientific, Inc.[1]
Boiling Point 160.1 ± 13.0 °C at 760 mmHgChemSrc[3]
Density 0.9 ± 0.1 g/cm³ChemSrc[3]
Hydrogen Bond Acceptor Count 2PubChem[2], Guidechem[4]
Hydrogen Bond Donor Count 0PubChem[2]
Predicted LogP 0.20ChemSrc[3]
Topological Polar Surface Area 40.9 ŲPubChem[2], Guidechem[4]

The structure of 4-methyl-3-oxopentanenitrile features a polar nitrile group (-C≡N) and a ketone group (C=O), which can act as hydrogen bond acceptors.[2][4] The presence of these groups, combined with a relatively low molecular weight, suggests potential solubility in polar solvents. However, the molecule also contains a non-polar isopropyl group and a short alkyl chain, which will contribute to its solubility in less polar or non-polar organic solvents. The predicted LogP value of 0.20 indicates a relatively balanced hydrophilic/lipophilic character.[3]

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models provide a valuable predictive framework for solvent selection, saving time and resources. The principle of "like dissolves like" is the cornerstone of this approach.[5][6]

Polarity and Intermolecular Forces
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 4-methyl-3-oxopentanenitrile cannot donate a hydrogen bond, its nitrile and ketone oxygens can act as acceptors. Therefore, moderate to good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess dipole moments but do not have O-H or N-H bonds. Given the polar nature of the nitrile and ketone groups, strong dipole-dipole interactions are expected to facilitate solubility in this class of solvents. Acetonitrile, in particular, shares a functional group with the target molecule, suggesting favorable interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar isopropyl group and hydrocarbon backbone of 4-methyl-3-oxopentanenitrile will promote some degree of solubility, but the strong polarity of the nitrile and ketone groups may limit miscibility, especially in very non-polar solvents like hexane.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[7] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces

  • δp: Energy from polar forces

  • δh: Energy from hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible.[7] While the exact HSP values for 4-methyl-3-oxopentanenitrile are not published, we can infer its likely profile. The presence of a ketone and a nitrile group suggests significant contributions from δp and δh (as an acceptor).[8][9] Solvents with balanced HSP values, such as ketones (e.g., acetone) or esters (e.g., ethyl acetate), are therefore strong candidates for effective solvation.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section details a robust, step-by-step protocol for quantifying the solubility of 4-methyl-3-oxopentanenitrile.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 4-Methyl-3-oxopentanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety glasses with side shields), and face protection.[1][11]

  • Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood.[1][3]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

  • Incompatible Materials: Avoid strong oxidizing agents.[1]

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the selected organic solvent. Add an excess amount of 4-methyl-3-oxopentanenitrile to each vial to create a slurry. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Securely cap the vials. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solute to sediment.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved particles.

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent (often the mobile phase for chromatography). Analyze the concentration of 4-methyl-3-oxopentanenitrile in the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Qualitative Solubility Testing

For rapid screening of solvents, a qualitative method can be employed.[12][13]

References

Exploratory

Acidity and pKa of 4-Methyl-3-oxopentanenitrile's alpha-hydrogens

An In-Depth Technical Guide to the Acidity and pKa of 4-Methyl-3-oxopentanenitrile's Alpha-Hydrogens This guide provides a comprehensive analysis of the acidity of the α-hydrogens in 4-methyl-3-oxopentanenitrile, a β-ket...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity and pKa of 4-Methyl-3-oxopentanenitrile's Alpha-Hydrogens

This guide provides a comprehensive analysis of the acidity of the α-hydrogens in 4-methyl-3-oxopentanenitrile, a β-keto nitrile of interest to researchers and professionals in drug development and chemical synthesis. It covers the structural basis for this acidity, quantitative pKa data, and detailed experimental considerations.

Introduction to α-Hydrogen Acidity in β-Keto Nitriles

4-Methyl-3-oxopentanenitrile, also known as isobutyrylacetonitrile, is a bifunctional molecule containing both a ketone and a nitrile group. The carbon atom situated between these two functional groups (the α-carbon) possesses hydrogens that exhibit significant acidity. This heightened acidity is a cornerstone of the compound's reactivity, particularly in the formation of stabilized carbanions (enolates), which are crucial intermediates in many synthetic transformations. Understanding the factors governing this acidity and the precise pKa value is essential for predicting reaction outcomes and designing novel synthetic pathways.

Factors Influencing the Acidity of α-Hydrogens

The unusual acidity of the α-hydrogens in 4-methyl-3-oxopentanenitrile, compared to typical C-H bonds in alkanes (pKa ≈ 50), is attributed to the ability of the adjacent electron-withdrawing carbonyl and nitrile groups to stabilize the resulting conjugate base.[1][2] When an α-hydrogen is removed by a base, a negatively charged carbanion is formed. This negative charge is not localized on the carbon atom but is delocalized through resonance onto the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group.

This delocalization stabilizes the conjugate base, thereby increasing the acidity of the parent compound. The key stabilizing effects are:

  • Resonance Effect : The primary stabilizing factor is resonance. The negative charge of the carbanion can be delocalized across the keto and nitrile groups, forming stable enolate and enamine-like resonance structures. The structure that places the negative charge on the highly electronegative oxygen atom is the most significant contributor to the resonance hybrid.[1][2]

  • Inductive Effect : Both the carbonyl oxygen and the nitrile nitrogen are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon. This effect polarizes the C-H bond, making the hydrogen more electropositive and thus easier to remove as a proton (H+).

The combined influence of these effects makes the α-hydrogens significantly more acidic than those adjacent to only a single ketone (pKa ≈ 19-21) or a single nitrile group (pKa ≈ 25-31).[1][3][4]

Quantitative pKa Data

The acid dissociation constant (pKa) is the quantitative measure of the acidity of a compound. For 4-methyl-3-oxopentanenitrile, the pKa value has been computationally predicted. This value provides a critical parameter for selecting appropriate bases for deprotonation and for understanding the equilibrium position in acid-base reactions.

Compound NameCAS NumberMolecular FormulaPredicted pKa
4-Methyl-3-oxopentanenitrile29509-06-6C6H9NO9.90 ± 0.10[5][6]

Visualization of Core Chemical Principles

Resonance Stabilization of the Conjugate Base

The stability of the conjugate base of 4-methyl-3-oxopentanenitrile is best illustrated by its resonance structures. The delocalization of the negative charge across the O-C-C-C-N framework is the fundamental reason for the enhanced acidity of the α-hydrogens.

Caption: Resonance stabilization of the conjugate base.

Experimental Workflow for pKa Determination

While the pKa value is predicted, its experimental determination is crucial for validation. A common and robust method is potentiometric titration. This workflow outlines the key steps for such a determination.

G A 1. Sample Preparation Dissolve a precise mass of 4-methyl-3-oxopentanenitrile in a suitable solvent (e.g., water/co-solvent). B 2. Titration Setup Calibrate pH meter. Place sample in a jacketed beaker with a stirrer. Immerse combined pH electrode. A->B C 3. Potentiometric Titration Add standardized base (e.g., NaOH) in small, precise increments. Record pH after each addition. B->C D 4. Data Collection Continue titration past the equivalence point to generate a full titration curve (pH vs. Volume). C->D E 5. Data Analysis Plot the first derivative (ΔpH/ΔV) to find the equivalence point. The pH at half the equivalence volume is the apparent pKa. D->E F 6. pKa Calculation Apply corrections for ionic strength and co-solvent effects to determine the thermodynamic pKa. E->F

References

Foundational

Thermal Degradation of 4-Methyl-3-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated thermal degradation of 4-methyl-3-oxopentanenitrile, a β-ketonitrile of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation of 4-methyl-3-oxopentanenitrile, a β-ketonitrile of interest in various chemical syntheses. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document outlines the expected decomposition pathways and analytical methodologies based on the known chemistry of β-ketonitriles and general principles of thermal analysis. It is intended to serve as a foundational resource for researchers undertaking stability studies and forced degradation experiments involving 4-methyl-3-oxopentanenitrile and related structures. This guide details hypothetical experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and presents illustrative data in a structured format.

Introduction

4-Methyl-3-oxopentanenitrile, with the chemical formula C₆H₉NO, is a member of the β-ketonitrile class of compounds.[1] These molecules are characterized by a ketone functional group at the β-position relative to a nitrile group. β-Ketonitriles are versatile intermediates in organic synthesis, valued for their utility in constructing heterocyclic compounds and other complex molecular architectures.[2] An understanding of the thermal stability and degradation profile of 4-methyl-3-oxopentanenitrile is critical for its safe handling, storage, and application in chemical processes, particularly in the pharmaceutical industry where stringent stability testing is paramount.

Thermal decomposition involves the breakdown of a compound into smaller molecules or elements through the application of heat.[3] For 4-methyl-3-oxopentanenitrile, this process is expected to yield a range of products, with the primary hazardous decomposition products being carbon oxides and nitrogen oxides.[4] This guide will explore the probable mechanisms of its thermal degradation and the analytical techniques employed to elucidate these processes.

Hypothetical Thermal Degradation Data

ParameterValueAnalytical Technique
Decomposition Onset Temperature (T_onset) 220 - 240 °CThermogravimetric Analysis (TGA)
Temperature of Maximum Decomposition Rate (T_max) 250 - 270 °CTGA / Differential Thermogravimetry (DTG)
Mass Loss at 300 °C 85 - 95%Thermogravimetric Analysis (TGA)
Enthalpy of Decomposition (ΔH_d) -150 to -200 J/gDifferential Scanning Calorimetry (DSC)
Major Pyrolysis Products (>10% relative abundance) Isobutyronitrile, Acetonitrile, Carbon Monoxide, PropanonePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Minor Pyrolysis Products (<10% relative abundance) Methane, Ethene, Hydrogen Cyanide, IsobutenePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Proposed Thermal Degradation Pathway

The thermal degradation of 4-methyl-3-oxopentanenitrile is likely to proceed through a series of complex radical and molecular rearrangement reactions. A plausible primary decomposition pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group, which are typically the most labile. A retro-Thorpe type reaction or homolytic cleavage could initiate the degradation cascade.

G cluster_main Proposed Thermal Degradation Pathway of 4-Methyl-3-oxopentanenitrile cluster_products Primary Decomposition Products cluster_secondary Secondary Decomposition Products mol 4-Methyl-3-oxopentanenitrile (C₆H₉NO) heat Heat (Δ) mol->heat p1 Isobutyronitrile heat->p1 Retro-Thorpe Rearrangement p2 Ketene heat->p2 Retro-Thorpe Rearrangement p3 Isobutyryl Radical heat->p3 Homolytic Cleavage p4 Cyanomethyl Radical heat->p4 Homolytic Cleavage sp1 Propene p3->sp1 sp2 Carbon Monoxide p3->sp2 sp3 Acetonitrile p4->sp3 sp4 Methane p4->sp4 sp5 Hydrogen Cyanide p4->sp5

A plausible thermal degradation pathway for 4-methyl-3-oxopentanenitrile.

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to investigate the thermal degradation of 4-methyl-3-oxopentanenitrile.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of operating up to at least 500 °C with a high-precision balance.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-methyl-3-oxopentanenitrile into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of mass loss at different temperature intervals and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the compound, determining whether the process is endothermic or exothermic and quantifying the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-methyl-3-oxopentanenitrile into a hermetically sealed aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Heat the sample and reference from ambient temperature to a temperature beyond the decomposition range determined by TGA (e.g., 350 °C) at a constant heating rate of 10 °C/min.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic or exothermic peaks corresponding to phase transitions or decomposition.

    • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔH_d).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of 4-methyl-3-oxopentanenitrile into a pyrolysis sample holder.

  • Pyrolysis Conditions:

    • Insert the sample holder into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 300 °C, based on TGA data) in an inert atmosphere (helium).

    • Hold at the pyrolysis temperature for a short duration (e.g., 10-20 seconds).

  • GC-MS Analysis:

    • The pyrolysis products are swept directly into the GC injection port.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to separate the decomposition products.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a suitable mass range (e.g., m/z 10-300).

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

    • Determine the relative abundance of each decomposition product from the peak areas in the total ion chromatogram.

Experimental and Logical Workflow

The investigation of the thermal degradation of 4-methyl-3-oxopentanenitrile should follow a logical progression of experiments to build a comprehensive understanding of its stability and decomposition profile.

G cluster_workflow Experimental Workflow for Thermal Degradation Analysis start Start: 4-Methyl-3-oxopentanenitrile Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) tga->dsc Determine Temp. Range py_gcms Pyrolysis-GC-MS tga->py_gcms Set Pyrolysis Temp. data_analysis Comprehensive Data Analysis tga->data_analysis dsc->data_analysis py_gcms->data_analysis report Final Report: Degradation Profile & Pathway data_analysis->report

A logical workflow for the thermal analysis of 4-methyl-3-oxopentanenitrile.

Conclusion

This technical guide provides a framework for understanding and investigating the thermal degradation of 4-methyl-3-oxopentanenitrile. While specific experimental data for this compound remains to be published, the methodologies and expected outcomes detailed herein offer a robust starting point for researchers. The combination of TGA, DSC, and Py-GC-MS is essential for a thorough characterization of its thermal stability, decomposition kinetics, and degradation products. Such information is invaluable for ensuring the safe and effective use of this versatile chemical intermediate in research and development. It is strongly recommended that researchers perform these analyses to obtain specific data before utilizing 4-methyl-3-oxopentanenitrile in thermally sensitive applications.

References

Exploratory

Computational Chemistry Analysis of 4-Methyl-3-oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the computational chemistry studies on 4-Methyl-3-oxopentanenitrile, a molecule of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry studies on 4-Methyl-3-oxopentanenitrile, a molecule of interest in organic synthesis and potential drug discovery pipelines. This document outlines the theoretical framework and methodologies for in-silico analysis, presenting hypothetical yet plausible data derived from established computational techniques. The guide covers conformational analysis, optimized geometric parameters, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. All quantitative data is summarized in structured tables, and detailed computational protocols are provided. Visualizations of the computational workflow and key conceptual relationships are presented using Graphviz diagrams to facilitate understanding.

Introduction

4-Methyl-3-oxopentanenitrile is a β-ketonitrile that serves as a versatile building block in organic synthesis. Its structural and electronic properties are of significant interest for understanding its reactivity and potential as a precursor for more complex molecules, including pharmacologically active compounds. Computational chemistry offers a powerful set of tools to elucidate these properties at the molecular level, providing insights that can guide experimental work.

This guide details the application of Density Functional Theory (DFT) to characterize 4-Methyl-3-oxopentanenitrile. The methodologies and data presented herein, while based on a defined theoretical model, provide a robust framework for the computational investigation of this and similar molecules.

Computational Methodology

The following section details the proposed computational protocol for the comprehensive analysis of 4-Methyl-3-oxopentanenitrile.

Software

All calculations are proposed to be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Analysis

A conformational search is initially performed to identify the low-energy conformers of 4-Methyl-3-oxopentanenitrile. This is achieved through a molecular mechanics-based search, followed by the optimization of the resulting unique conformers using a semi-empirical method (e.g., PM7) to refine the geometries and relative energies.

Geometry Optimization and Vibrational Frequency Analysis

The most stable conformer identified from the conformational analysis is then subjected to full geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set is a suitable level of theory for providing a good balance between accuracy and computational cost for a molecule of this size. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is generated from the optimized geometry to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. The MEP is mapped onto the total electron density surface.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the computational analysis of 4-Methyl-3-oxopentanenitrile based on the methodologies described above.

Table 1: Optimized Geometric Parameters for the Most Stable Conformer of 4-Methyl-3-oxopentanenitrile (B3LYP/6-311++G(d,p))

ParameterAtom(s)Value
Bond Lengths (Å)
C1-C21.53
C2-C31.52
C3=O41.22
C3-C51.51
C5-C61.47
C6≡N71.16
**Bond Angles (°) **
C1-C2-C3110.5
C2-C3=O4121.0
C2-C3-C5118.5
O4=C3-C5120.5
C3-C5-C6112.0
C5-C6≡N7178.5
Dihedral Angles (°)
C1-C2-C3=O4150.0
C1-C2-C3-C5-30.0
O4=C3-C5-C6180.0
C2-C3-C5-C60.0

Table 2: Calculated Vibrational Frequencies for 4-Methyl-3-oxopentanenitrile (B3LYP/6-311++G(d,p))

Frequency (cm⁻¹)Assignment
2980-3050C-H stretch (isopropyl)
2950-2990C-H stretch (methylene)
2255C≡N stretch
1720C=O stretch
1460-1480C-H bend (isopropyl)
1420-1440C-H bend (methylene)
1370-1390C-H bend (isopropyl)
1100-1200C-C stretch

Table 3: Frontier Molecular Orbital Energies of 4-Methyl-3-oxopentanenitrile (B3LYP/6-311++G(d,p))

ParameterEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the computational study of 4-Methyl-3-oxopentanenitrile.

computational_workflow cluster_start Initial Steps cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation Define Molecule Define Molecule Conformational Search Conformational Search Define Molecule->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Vibrational Analysis Vibrational Analysis Geometry Optimization->Vibrational Analysis HOMO-LUMO Analysis HOMO-LUMO Analysis Geometry Optimization->HOMO-LUMO Analysis MEP Calculation MEP Calculation Geometry Optimization->MEP Calculation Vibrational Frequencies Vibrational Frequencies Vibrational Analysis->Vibrational Frequencies Electronic Properties Electronic Properties HOMO-LUMO Analysis->Electronic Properties Reactivity Prediction Reactivity Prediction MEP Calculation->Reactivity Prediction Optimized Geometry Optimized Geometry Optimized Geometry->Vibrational Frequencies Electronic Properties->Reactivity Prediction

Computational Study Workflow
Molecular Orbital Reactivity Concept

This diagram illustrates the relationship between the Frontier Molecular Orbitals (HOMO and LUMO) and the chemical reactivity of 4-Methyl-3-oxopentanenitrile.

fmo_concept cluster_orbitals Frontier Molecular Orbitals Molecule 4-Methyl-3-oxopentanenitrile HOMO HOMO Highest Occupied Molecular Orbital Electron Donor (Nucleophilic Character) Molecule->HOMO LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor (Electrophilic Character) Molecule->LUMO Energy_Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Relates to: - Chemical Reactivity - Kinetic Stability - Electronic Transitions HOMO->Energy_Gap LUMO->Energy_Gap

FMO and Chemical Reactivity

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of 4-Methyl-3-oxopentanenitrile. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's structural, vibrational, and electronic properties. The presented methodologies and hypothetical data serve as a valuable resource for researchers, providing a foundational understanding and a practical guide for conducting similar in-silico investigations. Such computational studies are instrumental in accelerating research and development in organic synthesis and drug discovery by enabling a rational, molecule-level understanding of chemical systems.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4-methyl-3-oxopentanenitrile, a key intermediate in the production of various pharm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-3-oxopentanenitrile, a key intermediate in the production of various pharmaceuticals. The primary method described is the Claisen condensation of ethyl isobutyrate with acetonitrile. An alternative synthesis route starting from isobutyryl chloride is also presented for comparison. This guide includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthesis workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

4-Methyl-3-oxopentanenitrile, also known as isobutyrylacetonitrile, is a valuable building block in organic chemistry.[1] Its chemical structure features a β-ketonitrile moiety, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is of significant interest to the pharmaceutical industry. This application note details a robust and reproducible method for its preparation from readily available starting materials.

Chemical Reaction

The principal synthesis route involves the base-mediated condensation of ethyl isobutyrate with acetonitrile. This reaction is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2] In this process, a strong base is used to deprotonate acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl isobutyrate.

Reaction Scheme:

Experimental Protocols

Method 1: Synthesis from Ethyl Isobutyrate and Acetonitrile[1][3]

This protocol is based on a general method for the synthesis of β-ketonitriles.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), industrial grade

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 12 M

  • Anhydrous magnesium sulfate

  • Silica gel

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl isobutyrate (1.0 eq.) in THF. Stir the solution at room temperature (approximately 230 rpm) for 5 minutes.

  • Base Addition: Rapidly add potassium tert-butoxide (2.0 eq.) to the THF solution.

  • Acetonitrile Addition: After ensuring the base is well-dispersed, add acetonitrile (1.0 eq.) to the reaction mixture.

  • Reaction: Continue stirring the resulting mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Quenching: Upon completion, quench the reaction by adding water and continue stirring for 5 minutes.

  • Extraction: Add ethyl acetate and a small amount of concentrated HCl solution (e.g., 1 mL of 12 M HCl). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. The residue is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., hexane/ethyl acetate, 3:1 v/v, or dichloromethane). Collect the fractions containing the target product and evaporate the solvent under reduced pressure to obtain the purified 4-methyl-3-oxopentanenitrile.

Method 2: Synthesis from Isobutyryl Chloride and Acetonitrile[4]

This alternative method provides high yields and purity.

Materials:

  • Isobutyryl chloride

  • Acetonitrile

  • Potassium methoxide

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

Equipment:

  • Four-neck flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 25 mL four-neck flask, add acetonitrile and potassium methoxide.

  • Heating: Stir the mixture and heat to 70-90°C.

  • Addition of Isobutyryl Chloride: Under reflux conditions, slowly add isobutyryl chloride dropwise.

  • Reaction: After the addition is complete, continue the reaction under reflux for 3-4 hours. Monitor the reaction by GC to confirm the consumption of starting materials.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5°C. Adjust the pH to 5-6 by the dropwise addition of a 2 M HCl solution.

  • Extraction: Allow the mixture to stand and separate into layers. Collect the oil phase. Extract the aqueous phase 2-3 times with ethyl acetate.

  • Washing and Drying: Combine the organic phase and the initial oil phase. Wash the combined organic layers with water 2-3 times.

  • Solvent Removal: Concentrate the organic solution and spin-dry to obtain light yellow, oily 4-methyl-3-oxopentanenitrile.

Data Presentation

Table 1: Reagent Quantities and Ratios for Method 1

ReagentMolar Eq.
Ethyl Isobutyrate1.0
Acetonitrile1.0
Potassium tert-butoxide2.0

Table 2: Reagent Quantities, Reaction Conditions, and Yields for Method 2 [3]

Acetonitrile (mmol)Potassium Methoxide (mmol)Isobutyryl Chloride (mmol)Temperature (°C)Time (h)Yield (%)Purity (%)
15121070395.599.2
30201082397.299.5
50351090496.399.3

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product ethyl_isobutyrate Ethyl Isobutyrate condensation Claisen Condensation ethyl_isobutyrate->condensation acetonitrile Acetonitrile acetonitrile->condensation base Strong Base (e.g., K-tert-butoxide) base->condensation solvent Solvent (e.g., THF) solvent->condensation workup Aqueous Workup & Extraction condensation->workup Reaction Mixture purification Purification (Column Chromatography) workup->purification Crude Product final_product 4-Methyl-3-oxopentanenitrile purification->final_product Purified Product

Caption: Synthesis workflow for 4-Methyl-3-oxopentanenitrile.

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. The reagents used in this synthesis are flammable and may be corrosive or toxic. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The synthesis of 4-methyl-3-oxopentanenitrile can be effectively achieved through the Claisen condensation of ethyl isobutyrate and acetonitrile using a strong base. The provided protocols offer detailed guidance for researchers to successfully synthesize this important pharmaceutical intermediate. The alternative method using isobutyryl chloride demonstrates high yields and purity, providing a valuable option for process optimization. Careful adherence to the experimental procedures and safety precautions is essential for obtaining the desired product in a safe and efficient manner.

References

Application

Application Note: A Detailed Protocol for the Base-Catalyzed Condensation Synthesis of 4-Methyl-3-oxopentanenitrile

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Methyl-3-oxopentanenitrile is a valuable β-ketonitrile intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-oxopentanenitrile is a valuable β-ketonitrile intermediate in organic synthesis. Notably, it serves as a key building block in the synthesis of various pharmaceutical agents, including Rosuvastatin calcium, a widely prescribed medication for lowering cholesterol.[1] The presence of both a ketone and a nitrile functional group allows for a diverse range of chemical transformations, making it a versatile precursor for the construction of complex molecular architectures.[2] This application note provides detailed experimental protocols for the base-catalyzed condensation synthesis of 4-Methyl-3-oxopentanenitrile, a summary of quantitative data from various synthetic approaches, and a visualization of the reaction mechanism. The primary synthetic route involves a Claisen-type condensation reaction between an appropriate ester or acyl chloride and acetonitrile, facilitated by a strong base.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from different reported methods for the synthesis of 4-Methyl-3-oxopentanenitrile, providing a comparative overview of their efficiencies.

Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Isobutyryl chloride, AcetonitrilePotassium methoxideAcetonitrile70395.599.2[1]
Isobutyryl chloride, AcetonitrilePotassium methoxideAcetonitrile82397.299.5[1]
Isobutyryl chloride, AcetonitrilePotassium methoxideAcetonitrile90496.399.3[1]
Ethyl isobutyrate, AcetonitrilePotassium tert-butoxideTHFRoom Temp.Not SpecifiedNot SpecifiedNot Specified[3]
Ethyl 2-fluoro-2-methylpropanoate, AcetonitrileNaH (60% in oil)THF70392Not Specified[4] (for 4-fluoro derivative)

Experimental Protocols

Two detailed protocols for the synthesis of 4-Methyl-3-oxopentanenitrile are provided below. The first is based on the reaction of isobutyryl chloride with acetonitrile, and the second utilizes ethyl isobutyrate.

Protocol 1: Synthesis from Isobutyryl Chloride and Acetonitrile [1]

This protocol is adapted from a patented method and offers high yield and purity.

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • 2M Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • 25 mL four-neck flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL four-neck flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (1.24 g, 30 mmol) and potassium methoxide (1.41 g, 20 mmol).

  • Stir the mixture and heat to 82 °C.

  • Under reflux, add isobutyryl chloride (1.07 g, 10 mmol) dropwise using a dropping funnel.

  • After the addition is complete, continue the reaction under reflux for 3 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of starting materials.

  • Once the reaction is complete, cool the mixture to 2 °C in an ice bath.

  • Adjust the pH of the solution to 5 by the dropwise addition of a 2 mol/L hydrochloric acid solution.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic (oil) phase.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine all organic phases.

  • Wash the combined organic phase twice with water.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain 4-Methyl-3-oxopentanenitrile as a light yellow oil.

Protocol 2: Synthesis from Ethyl Isobutyrate and Acetonitrile [3]

This protocol employs a common alternative starting material and base.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), industrial grade

  • Water

  • Ethyl acetate

  • 12 M Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Reaction vial or flask with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a reaction vial, dissolve ethyl isobutyrate (6.65 mmol, 1 eq.) in THF (30 mL).

  • Stir the solution at room temperature (around 230 rpm) for 5 minutes.

  • Rapidly add potassium tert-butoxide (1.57 g, 14.0 mmol, 2 eq.) to the solution.

  • After stirring sufficiently, add acetonitrile (6.65 mmol, 1 eq.).

  • Continue stirring the resulting mixture at room temperature until the reaction is complete (monitoring by TLC or GC is recommended).

  • Quench the reaction by adding water (50 mL) and continue stirring for 5 minutes.

  • Add ethyl acetate (40 mL) and 1 mL of 12 M HCl solution.

  • Transfer to a separatory funnel, separate the organic layer, and dry it with anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by open silica gel column chromatography. The column size and eluent can be adjusted, with a suggested eluent of hexane/ethyl acetate (3:1, v/v) or dichloromethane.

  • Collect the fractions containing the target product and evaporate the solvent under reduced pressure to yield purified 4-Methyl-3-oxopentanenitrile.

Reaction Mechanism and Workflow

The base-catalyzed condensation reaction proceeds through a well-established mechanism. The process begins with the deprotonation of the α-carbon of acetonitrile by a strong base, which generates a nucleophilic carbanion.[2] This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the isobutyryl derivative (either the chloride or the ester).[2] The subsequent elimination of a leaving group (chloride or ethoxide) yields the final product, 4-Methyl-3-oxopentanenitrile.[2]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Acetonitrile Acetonitrile (H₃C-C≡N) Carbanion Acetonitrile Carbanion (⁻H₂C-C≡N) Acetonitrile->Carbanion + B⁻ Base Base (B⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate attacks Isobutyryl_Derivative Isobutyryl Derivative ((CH₃)₂CH-CO-X) Product 4-Methyl-3-oxopentanenitrile Tetrahedral_Intermediate->Product eliminates X⁻ Leaving_Group Leaving Group (X⁻) Experimental_Workflow Start Start: Reagents Reaction Base-Catalyzed Condensation Start->Reaction Quenching Reaction Quenching (Acidification) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Final_Product Final Product: 4-Methyl-3-oxopentanenitrile Purification->Final_Product

References

Method

Application Notes and Protocols: 4-Methyl-3-oxopentanenitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-3-oxopentanenitrile as a versatile building block for the synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-3-oxopentanenitrile as a versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The presence of both a reactive ketone and a nitrile functionality within the same molecule allows for its participation in a range of cyclization and condensation reactions.[1] This document outlines detailed protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes, supported by quantitative data and visual workflows to facilitate experimental design and execution.

Synthesis of 4-Methyl-3-oxopentanenitrile

The primary route for the synthesis of 4-methyl-3-oxopentanenitrile involves a Claisen-like condensation between an isobutyrate ester and acetonitrile, facilitated by a strong base.[1][2] A typical laboratory-scale synthesis is detailed below.

General Synthesis Workflow

G reagents Ethyl Isobutyrate + Acetonitrile base Strong Base (e.g., Potassium tert-butoxide) reagents->base 1. condensation Condensation Reaction in THF base->condensation 2. workup Aqueous Workup (H2O, HCl) condensation->workup 3. extraction Extraction with Ethyl Acetate workup->extraction 4. purification Silica Gel Chromatography extraction->purification 5. product 4-Methyl-3-oxopentanenitrile purification->product 6.

Caption: General workflow for the synthesis of 4-methyl-3-oxopentanenitrile.

Experimental Protocol: Synthesis of 4-Methyl-3-oxopentanenitrile[2]
  • Reaction Setup: Dissolve ethyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: To the stirred solution, add potassium tert-butoxide (2.1 eq) at room temperature.

  • Acetonitrile Addition: Add acetonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching: Quench the reaction by adding water.

  • Acidification and Extraction: Acidify the mixture with hydrochloric acid and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 4-methyl-3-oxopentanenitrile.

Quantitative Data: Synthesis of 4-Methyl-3-oxopentanenitrile
Molar Ratio (Acetonitrile:Base:Isobutyryl Chloride)Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1.5:1.2:170395.599.2[3]
3.0:2.0:182397.299.5[3]
5.0:3.5:190496.399.3[3]

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. 4-Methyl-3-oxopentanenitrile can serve as a key precursor for the synthesis of highly functionalized pyridine rings through multi-component reactions. A common approach involves the reaction with an enamine or a related synthon in the presence of a base, leading to a substituted 2-aminopyridine derivative.

General Reaction Scheme for Pyridine Synthesis

G start 4-Methyl-3-oxopentanenitrile reagent Enamine or equivalent start->reagent + intermediate β-Enaminonitrile Intermediate reagent->intermediate cyclization Base-catalyzed Cyclization & Aromatization intermediate->cyclization product Substituted Pyridine cyclization->product

Caption: General scheme for substituted pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine
  • Reaction Mixture: In a round-bottom flask, combine 4-methyl-3-oxopentanenitrile (1.0 eq), an appropriate enamine (e.g., derived from a 1,3-dicarbonyl compound) (1.0 eq), and a suitable solvent such as ethanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to obtain the desired substituted pyridine.

Synthesis of Substituted Pyrimidines

Pyrimidine scaffolds are prevalent in a vast number of biologically active compounds, including nucleobases. 4-Methyl-3-oxopentanenitrile can be utilized in the synthesis of pyrimidines through condensation reactions with amidines, urea, or thiourea.[1][4][5]

General Reaction Scheme for Pyrimidine Synthesis

G start 4-Methyl-3-oxopentanenitrile reagent Amidine, Urea, or Thiourea start->reagent + condensation Base or Acid-catalyzed Condensation reagent->condensation cyclization Intramolecular Cyclization condensation->cyclization product Substituted Pyrimidine cyclization->product

Caption: General scheme for substituted pyrimidine synthesis.

Experimental Protocol: Synthesis of a 4-Amino-5-pyrimidinecarbonitrile Derivative

Note: This protocol is adapted from a general method for the synthesis of 4-amino-5-pyrimidinecarbonitriles.

  • Reaction Setup: To a solution of 4-methyl-3-oxopentanenitrile (1.0 eq) in a suitable solvent like ethanol or water, add an aromatic aldehyde (1.0 eq) and an amidine hydrochloride (1.1 eq).

  • Base: Add sodium acetate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture at reflux for 6-8 hours.

  • Workup: Cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

Synthesis of Substituted Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of pyrazoles from 4-methyl-3-oxopentanenitrile can be readily achieved through its reaction with hydrazine or substituted hydrazines.[1]

General Reaction Scheme for Pyrazole Synthesis

G start 4-Methyl-3-oxopentanenitrile reagent Hydrazine or Substituted Hydrazine start->reagent + condensation Condensation reagent->condensation cyclization Intramolecular Cyclization condensation->cyclization product Substituted Pyrazole cyclization->product

Caption: General scheme for substituted pyrazole synthesis.

Experimental Protocol: Synthesis of a 3-Isopropyl-5-methyl-1H-pyrazole-4-carbonitrile
  • Reaction Mixture: Dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Isolation: Triturate the residue with water, and collect the resulting solid by filtration. Wash with cold water and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure pyrazole derivative.

Synthesis of Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[4] 4-Methyl-3-oxopentanenitrile can serve as the active methylene component in this reaction.

General Reaction Scheme for Thiophene Synthesis (Gewald Reaction)

G start 4-Methyl-3-oxopentanenitrile sulfur Elemental Sulfur start->sulfur + reaction Gewald Reaction sulfur->reaction base Base (e.g., Morpholine) base->reaction product Substituted 2-Aminothiophene reaction->product

Caption: General scheme for thiophene synthesis via the Gewald reaction.

Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene
  • Reaction Mixture: In a suitable solvent such as ethanol, suspend 4-methyl-3-oxopentanenitrile (1.0 eq) and elemental sulfur (1.1 eq).

  • Catalyst: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction: Heat the reaction mixture at 50-60 °C for 2-3 hours. The reaction is often exothermic.

  • Workup: Upon completion (monitored by TLC), cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Summary of Heterocyclic Syntheses

The following table summarizes the types of heterocycles that can be synthesized from 4-methyl-3-oxopentanenitrile and the general reaction conditions.

HeterocycleCo-reactant(s)Catalyst/ReagentGeneral Conditions
PyridineEnamine/equivalentBase (e.g., piperidine)Reflux in ethanol
PyrimidineAmidine, Urea, or ThioureaBase or AcidReflux in ethanol or water
PyrazoleHydrazine/Substituted Hydrazine-Reflux in ethanol
ThiopheneElemental SulfurBase (e.g., morpholine)Heating in ethanol

Disclaimer: The provided protocols are intended for guidance and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anti-inflamm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The synthesis of these valuable scaffolds from readily available starting materials is of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives starting from 4-Methyl-3-oxopentanenitrile. The primary focus is on the synthesis of 3-isopropyl-1H-pyrazol-5-amine, a key intermediate for the development of more complex bioactive molecules.

Synthesis of 3-isopropyl-1H-pyrazol-5-amine

The most direct route for the synthesis of 5-aminopyrazole derivatives is the cyclocondensation reaction of β-ketonitriles with hydrazine and its derivatives. In this case, 4-Methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile) reacts with hydrazine hydrate to yield 3-isopropyl-1H-pyrazol-5-amine.

Reaction Scheme

G cluster_start cluster_hydrazine cluster_product start 4-Methyl-3-oxopentanenitrile hydrazine + Hydrazine Hydrate product 3-isopropyl-1H-pyrazol-5-amine hydrazine->product Solvent (e.g., Ethanol) Heat start_struct hydrazine_struct NH2-NH2·H2O product_struct

Caption: General reaction scheme for the synthesis of 3-isopropyl-1H-pyrazol-5-amine.

Experimental Protocol

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methyl-3-oxopentanenitrile (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-isopropyl-1H-pyrazol-5-amine can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data
ParameterValue
Starting Material 4-Methyl-3-oxopentanenitrile
Reagent Hydrazine Hydrate
Product 3-isopropyl-1H-pyrazol-5-amine
Solvent Ethanol
Reaction Time 4-6 hours
Temperature Reflux
Yield 85-95% (reported for similar syntheses)

Spectroscopic Data for 3-isopropyl-1H-pyrazol-5-amine (Predicted):

Spectroscopy Expected Peaks
¹H NMR δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 3.0 (sept, 1H, CH(CH₃)₂), 5.0 (s, 1H, pyrazole-H), 5.5 (br s, 2H, NH₂), 11.5 (br s, 1H, NH). Chemical shifts are solvent dependent.
¹³C NMR δ (ppm): 22.0 (CH(CH₃)₂), 28.0 (CH(CH₃)₂), 95.0 (pyrazole C4), 150.0 (pyrazole C5), 155.0 (pyrazole C3). Chemical shifts are solvent dependent.
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretching), 2960 (C-H stretching), 1620 (N-H bending), 1580 (C=N stretching).
Mass Spec (EI) m/z: 125 (M⁺), 110 (M⁺ - CH₃), 83 (M⁺ - C₃H₆).

Applications in Drug Development

5-Aminopyrazoles are valuable precursors for the synthesis of a variety of fused heterocyclic systems and other derivatives with significant therapeutic potential. The isopropyl group at the 3-position can provide favorable hydrophobic interactions with biological targets.

Potential Therapeutic Targets and Signaling Pathways

Derivatives of 3-isopropyl-5-aminopyrazole have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation.[4][5]

Cyclin-Dependent Kinase (CDK) Inhibition Pathway:

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazolo[4,3-d]pyrimidines, which can be synthesized from 3-isopropyl-1H-pyrazol-5-amine, have shown potent and selective inhibition of CDKs, leading to cell cycle arrest and apoptosis.[4][6]

G 3-isopropyl-5-aminopyrazole derivative 3-isopropyl-5-aminopyrazole derivative CDK2/Cyclin E CDK2/Cyclin E 3-isopropyl-5-aminopyrazole derivative->CDK2/Cyclin E Inhibition pRb pRb CDK2/Cyclin E->pRb Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest E2F E2F pRb->E2F Release S-phase Entry S-phase Entry E2F->S-phase Entry Activation

Caption: Inhibition of the CDK2/Cyclin E pathway by a 3-isopropyl-5-aminopyrazole derivative.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammation. Some aminopyrazole derivatives have been shown to selectively inhibit NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, thereby blocking pro-inflammatory signaling.[7]

G Aminopyrazole Derivative Aminopyrazole Derivative NIK NIK Aminopyrazole Derivative->NIK Inhibition IKKα IKKα NIK->IKKα Activation Reduced Inflammation Reduced Inflammation NIK->Reduced Inflammation p100 p100 IKKα->p100 Phosphorylation p52 p52 p100->p52 Processing RelB/p52 RelB/p52 p52->RelB/p52 Gene Transcription (Inflammation) Gene Transcription (Inflammation) RelB/p52->Gene Transcription (Inflammation)

Caption: Inhibition of the non-canonical NF-κB pathway by an aminopyrazole derivative.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Starting Material: 4-Methyl-3-oxopentanenitrile B Reaction with Hydrazine Hydrate A->B C Purification of 3-isopropyl-1H-pyrazol-5-amine B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Further Functionalization C->E F Library of Pyrazole Derivatives E->F G In vitro Assays (e.g., Kinase Inhibition) F->G H Cell-based Assays G->H I Lead Optimization H->I

References

Method

Application Notes and Protocols: Synthesis and Utility of 5-Amino-3-isopropylpyrazoles from 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction The reaction of β-ketonitriles with hydrazine derivatives is a cornerstone in heterocyclic chemistry, providing a versatile and efficient route...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of β-ketonitriles with hydrazine derivatives is a cornerstone in heterocyclic chemistry, providing a versatile and efficient route to a variety of pyrazole derivatives.[1][2] Specifically, the cyclocondensation of 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile) with hydrazines offers direct access to 5-amino-3-isopropylpyrazoles. This class of compounds serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their roles as kinase inhibitors in cancer therapy.[3][4][5]

These application notes provide detailed protocols for the synthesis of 5-amino-3-isopropylpyrazole and its N-substituted analogs from 4-methyl-3-oxopentanenitrile. Furthermore, we present an overview of the application of these compounds as inhibitors of Cyclin-Dependent Kinases (CDKs), a critical family of enzymes regulating the cell cycle, and provide a visual representation of the relevant signaling pathway.

Reaction of 4-Methyl-3-oxopentanenitrile with Hydrazine Derivatives: An Overview

The reaction proceeds via a well-established mechanism involving the initial nucleophilic attack of the hydrazine on the carbonyl group of the 4-methyl-3-oxopentanenitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the stable 5-aminopyrazole ring.[1][2] The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, enabling the generation of diverse chemical libraries for drug discovery programs.

Data Presentation: Synthesis of 5-Amino-3-isopropylpyrazole Derivatives

The following table summarizes the reaction conditions and outcomes for the synthesis of various 5-amino-3-isopropylpyrazole derivatives from 4-methyl-3-oxopentanenitrile.

Hydrazine DerivativeProductSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Hydrazine Hydrate5-Amino-3-isopropyl-1H-pyrazoleEthanolNoneReflux492Estimated
Phenylhydrazine5-Amino-3-isopropyl-1-phenyl-1H-pyrazoleAcetic AcidNone100288Estimated
4-Chlorophenylhydrazine5-Amino-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazoleEthanolAcetic Acid (cat.)Reflux685Estimated
2,4-Dinitrophenylhydrazine5-Amino-1-(2,4-dinitrophenyl)-3-isopropyl-1H-pyrazoleEthanolH₂SO₄ (cat.)Reflux878Estimated

Note: The yields are estimated based on typical reactions of β-ketonitriles with hydrazines as specific literature data for 4-methyl-3-oxopentanenitrile was not available.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-isopropyl-1H-pyrazole

Materials:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (85% solution in water, 1.2 eq)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-3-oxopentanenitrile (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford 5-amino-3-isopropyl-1H-pyrazole.

Protocol 2: Synthesis of 5-Amino-3-isopropyl-1-phenyl-1H-pyrazole

Materials:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 4-methyl-3-oxopentanenitrile (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid (5 mL per gram of nitrile).

  • Heat the reaction mixture to 100 °C and maintain for 2 hours with continuous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 5-amino-3-isopropyl-1-phenyl-1H-pyrazole.

Mandatory Visualization

Reaction Scheme and Experimental Workflow

Reaction_Workflow cluster_reaction Reaction Scheme cluster_workflow Experimental Workflow start 4-Methyl-3-oxopentanenitrile product 5-Amino-3-isopropylpyrazole Derivative start->product + hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->product Heat, Solvent mix Mix Reactants & Solvent react Heat to Reaction Temp. mix->react monitor Monitor by TLC react->monitor workup Work-up (Cool, Precipitate) monitor->workup isolate Isolate Product (Filter, Dry) workup->isolate purify Purify (Recrystallization) isolate->purify

Caption: General reaction scheme and experimental workflow for the synthesis of 5-amino-3-isopropylpyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition

The 5-amino-3-isopropylpyrazole scaffold is a key component in a number of potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[6][7][8] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4][5][9] CDK inhibitors derived from 5-aminopyrazoles can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[9] This inhibition leads to cell cycle arrest, typically at the G1/S checkpoint, and can subsequently induce apoptosis (programmed cell death), thereby halting tumor growth.[4][10][11]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by 5-Aminopyrazole Derivative cluster_outcome Cellular Outcome CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_active Active Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription for G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest leads to Inhibitor 5-Amino-3-isopropylpyrazole Derivative (CDK Inhibitor) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis can lead to Rb_active->E2F sequesters

Caption: Inhibition of the CDK signaling pathway by a 5-aminopyrazole derivative, leading to cell cycle arrest and apoptosis.

References

Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of substituted pyridines utilizing 4-methyl-3-oxopentanenitrile as a key building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted pyridines utilizing 4-methyl-3-oxopentanenitrile as a key building block. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug development due to their presence in a wide array of bioactive molecules.[1][2] This document outlines detailed protocols for established synthetic routes, presents quantitative data for analogous reactions, and discusses the relevance of these compounds in pharmaceutical research.

The use of β-ketonitriles, such as 4-methyl-3-oxopentanenitrile, offers a versatile and efficient entry point to a variety of substituted pyridines through multicomponent reactions like the Guareschi-Thorpe and Hantzsch syntheses.[3][4] These methods are attractive due to their operational simplicity, potential for diversity-oriented synthesis, and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step.[5][6]

I. Synthetic Pathways and Mechanisms

Substituted pyridines can be effectively synthesized from 4-Methyl-3-oxopentanenitrile through several established multicomponent reactions. The two primary approaches detailed here are the Guareschi-Thorpe reaction and a modified Hantzsch-type synthesis.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones, which can be subsequently converted to other pyridine derivatives.[7][8] The reaction involves the condensation of a β-ketonitrile with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or an ammonium salt.[9] When another molecule of the β-ketonitrile acts as the 1,3-dicarbonyl equivalent, a symmetrically substituted pyridine can be formed.

Reaction Scheme: Guareschi-Thorpe Synthesis

GUARESCHI_THORPE reagent1 4-Methyl-3-oxopentanenitrile reagent2 Enamine Intermediate reagent1->reagent2 + NH3 product Substituted 2-Pyridone reagent2->product + 4-Methyl-3-oxopentanenitrile (Cyclization) reagent3 Ammonia (NH3)

Caption: Guareschi-Thorpe reaction pathway for pyridine synthesis.

Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[10][11] This method can be adapted for β-ketonitriles. The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[12] This aromatization step is a key driving force for the reaction.

Reaction Scheme: Hantzsch-Type Pyridine Synthesis

HANTZSCH_SYNTHESIS reagent1 4-Methyl-3-oxopentanenitrile intermediate Dihydropyridine Intermediate reagent1->intermediate + Aldehyde + NH3 reagent2 Aldehyde (R-CHO) reagent3 Enamine Intermediate reagent4 Ammonia (NH3) product Substituted Pyridine intermediate->product Oxidation

Caption: Hantzsch-type reaction pathway for pyridine synthesis.

II. Quantitative Data

The following table summarizes representative yields for the synthesis of substituted pyridines from β-ketonitrile precursors under various reaction conditions. While specific data for 4-Methyl-3-oxopentanenitrile is limited in the literature, these examples provide a strong indication of the expected efficiency of these reactions.

EntryPyridine DerivativeReactantsCatalyst/ConditionsYield (%)Reference
12-Amino-4-phenyl-3,5-dicyano-6-sulfanylpyridineBenzaldehyde, Malononitrile, ThiophenolNanocrystalline MgO, Ethanol, Reflux85[5]
22-Amino-4-(4-chlorophenyl)-3,5-dicyano-6-sulfanylpyridine4-Chlorobenzaldehyde, Malononitrile, ThiophenolNanocrystalline MgO, Ethanol, Reflux88[5]
32-Amino-4-(4-methoxyphenyl)-3,5-dicyano-6-sulfanylpyridine4-Methoxybenzaldehyde, Malononitrile, ThiophenolNanocrystalline MgO, Ethanol, Reflux92[5]
4Ethyl 2-methyl-4-phenyl-6-oxo-1,6-dihydropyridine-3-carboxylatePhenylacetylene, Ethyl acetoacetate, Ammonium acetateEthanol, Reflux, 24h98[13]
52-(Benzylamino)-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)thio)nicotinonitrileYlidenemalononitrile precursorFlash chromatography85[14]
62-(Benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrileYlidenemalononitrile precursorFlash chromatography83[14]

III. Experimental Protocols

The following are detailed protocols for the synthesis of substituted pyridines using a β-ketonitrile. These protocols are based on established procedures for similar substrates and can be adapted for 4-Methyl-3-oxopentanenitrile.

Protocol 1: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This protocol describes a one-pot, three-component synthesis of a highly substituted pyridone.

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or another equivalent of 4-Methyl-3-oxopentanenitrile)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-3-oxopentanenitrile (10 mmol), the 1,3-dicarbonyl compound (10 mmol), and ammonium acetate (20 mmol).

  • Add 30 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Workflow: Guareschi-Thorpe Synthesis

GT_WORKFLOW start Combine Reactants and Solvent reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cooldown Cool to Room Temperature monitor->cooldown evaporate Solvent Evaporation cooldown->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter and Wash precipitate->filter purify Purify Product filter->purify end Characterize Product purify->end

Caption: General experimental workflow for pyridine synthesis.

Protocol 2: Hantzsch-Type Synthesis of a Substituted Pyridine

This protocol outlines a one-pot, four-component synthesis of a substituted dihydropyridine, followed by oxidation to the pyridine.

Materials:

  • 4-Methyl-3-oxopentanenitrile (2 equivalents)

  • An aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol

  • Oxidizing agent (e.g., manganese dioxide or ferric chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol), 4-Methyl-3-oxopentanenitrile (20 mmol), and ammonium acetate (15 mmol) in 40 mL of ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC. The formation of the dihydropyridine intermediate is usually complete within 4-6 hours.

  • After the formation of the dihydropyridine, add the oxidizing agent (e.g., MnO₂, 20 mmol) to the reaction mixture.

  • Continue to reflux the mixture until the aromatization is complete (monitor by TLC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the solid oxidant.

  • Wash the solid with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

IV. Applications in Drug Development

The pyridine nucleus is a key structural motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] Substituted pyridines are found in drugs with a wide range of therapeutic applications, including:

  • Antihypertensive agents: Amlodipine and Nifedipine are dihydropyridine calcium channel blockers used to treat high blood pressure.[10]

  • Antiviral drugs: Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[14]

  • Anti-inflammatory drugs: Phenylpyridine derivatives are utilized in medications for arthritis.[15]

  • Anticancer agents: Several pyridine analogues exhibit antitumor activity and are used in chemotherapy.[15]

The synthesis of these and other medicinally important pyridines often relies on the construction of the core heterocyclic ring from acyclic precursors. The use of versatile and readily available starting materials like 4-methyl-3-oxopentanenitrile in efficient multicomponent reactions is therefore a highly valuable strategy in the discovery and development of new therapeutic agents.

V. Spectroscopic Data for Representative Substituted Pyridines

The following provides an example of the type of spectroscopic data obtained for a substituted pyridine synthesized from a nitrile precursor.

Example: 2-(Benzylamino)-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile [14]

  • ¹H NMR (600 MHz, CDCl₃): δ 8.23 (s, 1H), 7.31 – 7.15 (m, 7H), 6.97 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.6 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 5.54 (t, J = 5.5 Hz, 1H), 4.65 (d, J = 5.5 Hz, 2H), 3.78 (s, 3H), 3.69 (s, 3H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 162.0, 160.4, 159.2, 158.1, 156.5, 156.3, 138.1, 132.8, 130.3, 128.8, 127.8, 127.6, 127.6, 126.2, 120.0, 116.3, 114.7, 113.7, 92.9, 55.3, 45.5.

  • IR (KBr, cm⁻¹): Typically, characteristic peaks would be observed for C≡N stretching (around 2220 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹).

Researchers should perform full characterization (NMR, IR, Mass Spectrometry, and Elemental Analysis) to confirm the structure of their synthesized compounds.

References

Method

Application Notes: 4-Methyl-3-oxopentanenitrile as a Precursor for Rosuvastatin Calcium Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its complex chemical structure necessitates a multi-step synthesis, making the development of efficient and scalable routes to key intermediates a critical focus in pharmaceutical research and development. This document details the application of 4-methyl-3-oxopentanenitrile as a strategic precursor in the synthesis of a key pyrimidine intermediate of Rosuvastatin calcium. The described pathway offers a cost-effective and environmentally conscious approach to this widely prescribed hypercholesterolemia treatment.

Overview of the Synthetic Pathway

The synthesis commences with the preparation of 4-methyl-3-oxopentanenitrile, a crucial building block. This is followed by a multicomponent Biginelli-type reaction involving 4-methyl-3-oxopentanenitrile, p-fluorobenzaldehyde, and urea to construct the core pyrimidine ring. Subsequent oxidation and functional group manipulations lead to the formation of a key aldehyde intermediate, which is a direct precursor for the introduction of the dihydroxyheptenoic acid side chain of rosuvastatin.

Experimental Protocols and Data

Synthesis of 4-Methyl-3-oxopentanenitrile

This protocol describes the synthesis of the starting material, 4-methyl-3-oxopentanenitrile, from acetonitrile and isobutyryl chloride.

Reaction Scheme: Acetonitrile + Isobutyryl Chloride → 4-Methyl-3-oxopentanenitrile

Experimental Protocol:

  • To a 25 mL four-neck flask, add acetonitrile and potassium methoxide.

  • Heat the mixture to the specified reaction temperature (70-90 °C) with stirring.

  • Under reflux, slowly add isobutyryl chloride to the reaction mixture.

  • Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • Adjust the pH of the solution to 5-6 by the dropwise addition of a 2mol/L hydrochloric acid solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase 2-3 times with ethyl acetate.

  • Combine the organic extracts with the oil phase, wash with water, and concentrate under reduced pressure to yield 4-methyl-3-oxopentanenitrile as a light-yellow oily product.[1]

Quantitative Data for Synthesis of 4-Methyl-3-oxopentanenitrile:

ParameterValueReference
Molar Ratio (Acetonitrile:Potassium Methoxide:Isobutyryl Chloride)1.5-5.0 : 1.2-3.5 : 1[1]
Reaction Temperature70-90 °C[1]
Reaction Time3-4 hours[1]
Product Yield95.5 - 97.2%[2]
Product Purity (GC)99.2 - 99.5%[2]
Synthesis of Rosuvastatin Pyrimidine Precursor

This section details the one-pot synthesis of a key pyrimidine intermediate starting from 4-methyl-3-oxopentanenitrile.

Reaction Scheme: p-Fluorobenzaldehyde + 4-Methyl-3-oxopentanenitrile + Urea → 4-(4-fluorophenyl)-2-hydroxy-6-isopropylpyrimidine-5-carbonitrile

Experimental Protocol:

  • In a suitable reaction vessel, combine p-fluorobenzaldehyde, 4-methyl-3-oxopentanenitrile, and urea in an organic solvent.[3]

  • The reaction can be catalyzed by the addition of a catalyst such as copper(I) chloride.

  • Heat the reaction mixture to a temperature of 60-70 °C.[3]

  • Maintain the reaction for at least 10 hours.[3]

  • The resulting intermediate mixture contains the oxo-pyrimidine-carbonitrile. This intermediate is then oxidized in the subsequent step.[3]

  • The oxo-pyrimidine-carbonitrile is oxidized using an organic hydroperoxide to yield the hydroxyl-pyrimidine carbonitrile.[3]

Quantitative Data for Pyrimidine Precursor Synthesis:

ParameterValueReference
Molar Ratio (p-fluorobenzaldehyde:4-methyl-3-oxopentanenitrile)1 : 0.8-1.2[3]
Molar Ratio (p-fluorobenzaldehyde:Urea)1 : 1.8-2.2[3]
Reaction Temperature60-70 °C[3]
Reaction Time≥ 10 hours[3]

Visualizations

Logical Workflow for the Synthesis of Rosuvastatin Intermediate

cluster_0 Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile cluster_1 Step 2: Synthesis of Pyrimidine Core cluster_2 Step 3: Formation of Key Aldehyde Intermediate Acetonitrile Acetonitrile Reaction_1 Reaction (70-90°C, 3-4h) Acetonitrile->Reaction_1 Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction_1 Potassium_Methoxide Potassium Methoxide Potassium_Methoxide->Reaction_1 Product_1 4-Methyl-3-oxopentanenitrile Reaction_1->Product_1 Product_1_ref 4-Methyl-3-oxopentanenitrile p_Fluorobenzaldehyde p-Fluorobenzaldehyde Reaction_2 Biginelli-type Reaction (60-70°C, ≥10h) p_Fluorobenzaldehyde->Reaction_2 Urea Urea Urea->Reaction_2 Product_1_ref->Reaction_2 Intermediate_1 Oxo-pyrimidine-carbonitrile Reaction_2->Intermediate_1 Intermediate_1_ref Oxo-pyrimidine-carbonitrile Oxidation Oxidation Intermediate_2 Hydroxyl-pyrimidine-carbonitrile Oxidation->Intermediate_2 Functionalization Further Functionalization (e.g., N-methylation, N-sulfonylation, oxidation) Intermediate_2->Functionalization Final_Intermediate Rosuvastatin Pyrimidine Aldehyde Intermediate Functionalization->Final_Intermediate Intermediate_1_ref->Oxidation

Caption: Synthetic pathway from starting materials to a key rosuvastatin intermediate.

Experimental Workflow Diagram

start Start step1 Step 1: Synthesis of 4-Methyl-3-oxopentanenitrile React Acetonitrile & Isobutyryl Chloride with Potassium Methoxide Heat to 70-90°C for 3-4h Work-up and Purification start->step1:f0 step2 Step 2: Biginelli-type Reaction React with p-Fluorobenzaldehyde and Urea Heat to 60-70°C for ≥10h step1:f3->step2:f0 step3 Step 3: Oxidation Oxidize with Organic Hydroperoxide step2:f2->step3:f0 step4 Step 4: Further Modifications N-methylation, N-sulfonylation, and final oxidation to aldehyde step3:f1->step4:f0 end Rosuvastatin Intermediate step4:f1->end

Caption: High-level experimental workflow for the synthesis.

Conclusion

The use of 4-methyl-3-oxopentanenitrile as a precursor provides an efficient and high-yielding pathway to a key intermediate in the synthesis of rosuvastatin calcium. The detailed protocols and quantitative data presented in these application notes offer valuable guidance for researchers and professionals in the field of pharmaceutical development, aiming to optimize the manufacturing process of this vital medication. The methods described are amenable to large-scale production and utilize readily available and cost-effective starting materials.

References

Application

Application Notes and Protocols for Multicomponent Reactions Involving 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and a summary of the utility of 4-Methyl-3-oxopentanenitrile in multicomponent reactions (MCRs) for the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the utility of 4-Methyl-3-oxopentanenitrile in multicomponent reactions (MCRs) for the synthesis of heterocyclic scaffolds of high interest in medicinal chemistry and drug development. The presence of both a ketone and a nitrile functional group makes 4-Methyl-3-oxopentanenitrile a versatile building block for generating molecular diversity.

Introduction to Multicomponent Reactions

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. This approach is highly valued in drug discovery for its efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules. 4-Methyl-3-oxopentanenitrile, also known as isobutyrylacetonitrile, is an excellent substrate for such reactions, leading to the formation of highly substituted dihydropyridines and aminothiophenes, which are privileged structures in many biologically active compounds.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic four-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[1] These compounds are of significant pharmacological importance, with many approved drugs, such as nifedipine and amlodipine, belonging to this class and acting as L-type calcium channel blockers.[1][2] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3] In this protocol, 4-Methyl-3-oxopentanenitrile serves as one of the β-dicarbonyl equivalents.

Application Note: Synthesis of 3-Cyano-4-isopropyl-1,4-dihydropyridine Derivatives

The Hantzsch reaction with 4-Methyl-3-oxopentanenitrile allows for the synthesis of 1,4-dihydropyridines bearing a cyano group at the 3-position and an isopropyl group at the 4-position of the heterocyclic ring. The presence of the isopropyl group can influence the pharmacological properties of the molecule, potentially affecting its binding affinity to target proteins and its metabolic stability. The 1,4-DHP scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including cardiovascular, anticancer, and neuroprotective effects.[4]

Experimental Protocol: Hantzsch Synthesis of a 3-Cyano-4-isopropyl-1,4-dihydropyridine Derivative

This protocol describes a general procedure for the Hantzsch synthesis using 4-Methyl-3-oxopentanenitrile, an aldehyde, another β-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonium acetate.

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol), 4-Methyl-3-oxopentanenitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10-15 mL).

  • Add ammonium acetate (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

ParameterValue
Reactants 4-Methyl-3-oxopentanenitrile, Aldehyde, β-ketoester, Ammonium acetate
Solvent Ethanol
Temperature Room Temperature to Reflux
Reaction Time 2-6 hours
Typical Yield Moderate to High

Reaction Workflow:

Hantzsch_Workflow reagents Mix Reactants: - 4-Methyl-3-oxopentanenitrile - Aldehyde - Ethyl Acetoacetate - Ammonium Acetate in Ethanol reaction Heat and Stir (Monitor by TLC) reagents->reaction 1 workup Cool and Isolate (Filtration or Evaporation) reaction->workup 2 purification Column Chromatography workup->purification 3 product Pure 1,4-Dihydropyridine Derivative purification->product 4

Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[5] This heterocyclic scaffold is a key component in numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base.

Application Note: Synthesis of 2-Amino-3-cyano-4-isopropylthiophene Derivatives

Utilizing 4-Methyl-3-oxopentanenitrile in the Gewald reaction leads to the formation of 2-aminothiophenes with a cyano group at the 3-position and an isopropyl group at the 4-position. The 2-aminothiophene motif is a versatile synthon for further chemical transformations, allowing for the creation of more complex heterocyclic systems.[9][10] The substitution pattern, including the isopropyl group, can be crucial for tuning the biological activity of the final compounds.

Experimental Protocol: Gewald Synthesis of a 2-Amino-3-cyano-4-isopropylthiophene Derivative

This protocol is adapted from procedures for similar ketones and activated nitriles.

Materials:

  • 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile)

  • Malononitrile (or another active methylene nitrile)

  • Elemental Sulfur

  • Morpholine or another suitable base (e.g., triethylamine)

  • Ethanol or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, suspend 4-Methyl-3-oxopentanenitrile (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10-15 mL).

  • Add a catalytic amount of morpholine (e.g., 0.1-0.2 mmol) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 1-3 hours. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data:

While specific data for 4-Methyl-3-oxopentanenitrile is limited, Gewald reactions with similar ketones report good to excellent yields.

ParameterValue
Reactants 4-Methyl-3-oxopentanenitrile, Malononitrile, Sulfur, Morpholine
Solvent Ethanol or DMF
Temperature 50-60 °C
Reaction Time 1-3 hours
Typical Yield Good to Excellent

Reaction Workflow:

Gewald_Workflow reagents Mix Reactants: - 4-Methyl-3-oxopentanenitrile - Malononitrile - Sulfur in Ethanol catalyst Add Morpholine (catalyst) reagents->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Cool and Precipitate reaction->workup isolation Filter and Wash workup->isolation product Pure 2-Aminothiophene Derivative isolation->product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

Signaling Pathways and Drug Development Applications

The heterocyclic scaffolds synthesized from 4-Methyl-3-oxopentanenitrile are of high interest in drug development due to their interaction with various biological targets.

1,4-Dihydropyridines and Calcium Channels:

1,4-DHPs are renowned for their ability to modulate the function of L-type voltage-gated calcium channels.[2] By binding to the α1 subunit of the channel, they inhibit the influx of calcium ions into smooth muscle cells, leading to vasodilation.[2] This mechanism is fundamental to their use as antihypertensive agents. The substitution pattern on the 1,4-DHP ring, including the isopropyl group at C4 derived from 4-Methyl-3-oxopentanenitrile, can significantly impact the potency and selectivity of calcium channel blockade.

Calcium_Channel_Pathway cluster_cell Vascular Smooth Muscle Cell L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation DHP 1,4-Dihydropyridine (from 4-Methyl-3-oxopentanenitrile) DHP->L_type Blocks

Caption: Mechanism of action of 1,4-dihydropyridines on L-type calcium channels.

2-Aminothiophenes in Drug Discovery:

The 2-aminothiophene core is a versatile scaffold found in a wide array of bioactive molecules.[11] Derivatives have shown promise as:

  • Anticancer Agents: Some 2-aminothiophene derivatives have demonstrated antiproliferative activity against various cancer cell lines.[12]

  • Antimicrobial Agents: This class of compounds has been investigated for its antibacterial and antifungal properties.

  • Kinase Inhibitors: The 2-aminothiophene scaffold can serve as a template for the design of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Allosteric Modulators: Certain 2-aminothiophenes act as allosteric modulators of G-protein coupled receptors, such as the A1 adenosine receptor.[9]

The specific biological activity is highly dependent on the substitution pattern around the thiophene ring. The presence of an isopropyl group and a cyano group, as provided by 4-Methyl-3-oxopentanenitrile, contributes to the specific physicochemical properties of the resulting molecules, influencing their target binding and pharmacokinetic profiles. Further derivatization of the amino group at the 2-position and the cyano group at the 3-position can lead to the development of novel drug candidates with improved potency and selectivity.

References

Method

Application Notes and Protocols for the Thorpe-Ziegler Reaction in Cyclic Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The Thorpe-Ziegler reaction is a powerful and versatile chemical transformation that enables the synthesis of cyclic ketones from dinitriles. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thorpe-Ziegler reaction is a powerful and versatile chemical transformation that enables the synthesis of cyclic ketones from dinitriles. This intramolecular cyclization, a modification of the Thorpe reaction, proceeds via a base-catalyzed condensation of an α,ω-dinitrile to form a cyclic α-cyanoenamine, which is subsequently hydrolyzed to the corresponding cyclic ketone.[1][2] The reaction is conceptually related to the Dieckmann condensation and is particularly effective for the formation of 5- to 8-membered rings and macrocycles with more than 13 members.[3] This methodology has found significant application in organic synthesis, including the preparation of valuable intermediates for drug development and materials science.

Application Notes

Mechanism of Action

The Thorpe-Ziegler reaction is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups by a strong base, generating a carbanion.[4] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion.[4] Protonation of this intermediate yields a cyclic enamine (an enaminonitrile).[4] The final step involves the acidic hydrolysis of the enaminonitrile, which proceeds through an imine intermediate that is then hydrolyzed to the corresponding cyclic ketone.[4]

dot

Thorpe_Ziegler_Mechanism Dinitrile α,ω-Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion Deprotonation CyclicImineAnion Cyclic Imine Anion Carbanion->CyclicImineAnion Intramolecular Nucleophilic Attack CyclicEnamine Cyclic Enaminonitrile CyclicImineAnion->CyclicEnamine Protonation CyclicKetone Cyclic Ketone CyclicEnamine->CyclicKetone Hydrolysis Base Strong Base (e.g., NaH, NaNH2) Base->Dinitrile H3O Acidic Workup (H3O+) H3O->CyclicEnamine

Caption: Thorpe-Ziegler reaction mechanism.

Advantages and Applications

The Thorpe-Ziegler reaction offers several advantages for the synthesis of cyclic ketones:

  • Versatility: It can be used to synthesize a wide range of ring sizes, from common 5- and 6-membered rings to larger macrocycles.[5]

  • Efficiency: The reaction often proceeds with high yields, providing a reliable method for accessing cyclic ketone scaffolds.[4]

  • Applications in Drug Discovery: Cyclic ketones are important structural motifs in many biologically active molecules and natural products. The Thorpe-Ziegler reaction provides a valuable tool for the synthesis of these complex structures. For instance, it has been utilized in the synthesis of the 1-azaspiro[5.5]undecane skeleton found in histrionicotoxin alkaloids.[5]

Reaction Conditions

A variety of strong, non-nucleophilic bases are effective in promoting the Thorpe-Ziegler cyclization. Common choices include sodium hydride (NaH), sodium amide (NaNH2), and lithium bis(trimethylsilyl)amide (LHMDS).[5] The reaction is typically carried out in aprotic solvents such as toluene, xylene, or diethyl ether.[6] For the synthesis of large rings (macrocycles), the reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[5]

Quantitative Data

The following table summarizes representative examples of the Thorpe-Ziegler reaction for the synthesis of various cyclic ketones, highlighting the diversity of applicable substrates and reaction conditions.

Dinitrile SubstrateBaseSolventTemperature (°C)Reaction Time (h)Cyclic Ketone ProductYield (%)
AdiponitrileNaHTolueneReflux4Cyclopentanone-2-carbonitrile80-85
PimelonitrileNaHTolueneReflux4Cyclohexanone-2-carbonitrile75-80
SuberonitrileNaHTolueneReflux4Cycloheptanone-2-carbonitrile70-75
2,2-DiphenylglutaronitrileNaNH2Liquid NH3Reflux22-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile90
1,12-DicyanododecaneLiN(SiMe3)2TolueneReflux24Cyclotridecanone65

Experimental Protocols

General Protocol for Thorpe-Ziegler Cyclization

The following is a general procedure that can be adapted for the synthesis of various cyclic ketones from dinitriles.

Materials:

  • α,ω-Dinitrile

  • Anhydrous aprotic solvent (e.g., toluene, xylene)

  • Strong base (e.g., sodium hydride, sodium amide)

  • Inert gas (e.g., argon, nitrogen)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with the α,ω-dinitrile and anhydrous solvent.

  • Addition of Base: The strong base is added portion-wise to the stirred solution at room temperature under an inert atmosphere.

  • Reaction: The reaction mixture is heated to reflux and stirred for the time indicated by TLC or GC analysis to be complete.

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude enaminonitrile intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with aqueous hydrochloric acid. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or GC).

  • Purification: The reaction mixture is cooled, and the cyclic ketone product is isolated by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation, recrystallization, or column chromatography.

Detailed Protocol: Synthesis of 2,2-Diphenyl-cyclopentanone[4]

This protocol details the synthesis of 2,2-diphenyl-cyclopentanone from 2,2-diphenylglutaronitrile.

Step 1: Cyclization to 2-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, 2,2-diphenylglutaronitrile is dissolved in an appropriate solvent such as liquid ammonia.

  • Sodium amide is carefully added to the solution.

  • The mixture is heated to reflux and the reaction is monitored for completion.

  • After the reaction is complete, it is carefully quenched with a saturated solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is washed and dried.

  • The crude enaminonitrile is purified by recrystallization from ethanol.

Step 2: Hydrolysis to 2,2-Diphenyl-cyclopentanone

  • The purified 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile is dissolved in ethanol in a round-bottom flask.

  • Concentrated hydrochloric acid is added, and the mixture is heated to reflux.

  • The progress of the hydrolysis is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and then purified by recrystallization from hexane to afford 2,2-diphenyl-cyclopentanone as a white solid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a cyclic ketone via the Thorpe-Ziegler reaction.

dot

Thorpe_Ziegler_Workflow cluster_cyclization Step 1: Cyclization cluster_hydrolysis Step 2: Hydrolysis Start Start with α,ω-Dinitrile Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Strong Base (e.g., NaH) Dissolve->AddBase Reflux Heat to Reflux AddBase->Reflux Quench Quench Reaction Reflux->Quench Extract1 Extract with Organic Solvent Quench->Extract1 Dry1 Dry and Concentrate Extract1->Dry1 Intermediate Crude Enaminonitrile Dry1->Intermediate Dissolve2 Dissolve in Solvent (e.g., Ethanol) Intermediate->Dissolve2 AddAcid Add Aqueous Acid (e.g., HCl) Dissolve2->AddAcid Reflux2 Heat to Reflux AddAcid->Reflux2 Extract2 Extract with Organic Solvent Reflux2->Extract2 Dry2 Dry and Concentrate Extract2->Dry2 Purify Purify Product (e.g., Recrystallization, Chromatography) Dry2->Purify FinalProduct Cyclic Ketone Purify->FinalProduct

Caption: Experimental workflow for cyclic ketone synthesis.

References

Application

Application Notes &amp; Protocols: Synthesis of 5-amino-3-isopropyl-1H-pyrazole via Reaction of 4-Methyl-3-oxopentanenitrile with Hydrazine

Audience: Researchers, scientists, and drug development professionals. Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their wide...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them highly valuable scaffolds in drug discovery.[3][4][5] This document provides a detailed protocol for the synthesis of a substituted 5-aminopyrazole from 4-methyl-3-oxopentanenitrile and hydrazine. The synthesis is based on the well-established reaction of β-ketonitriles with hydrazine derivatives, a versatile and efficient method for constructing the pyrazole ring.[6] These application notes offer comprehensive guidance on the reaction mechanism, experimental procedures, and expected outcomes to facilitate the development of novel pyrazole-based therapeutics.

General Reaction Mechanism

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a robust cyclocondensation reaction.[6] The mechanism proceeds through two key steps:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of 4-methyl-3-oxopentanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization & Tautomerization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms a five-membered ring, which subsequently undergoes tautomerization to yield the stable, aromatic 5-amino-3-isopropyl-1H-pyrazole.[6]

reaction_mechanism reactant1 4-Methyl-3-oxopentanenitrile intermediate1 Hydrazone Intermediate reactant1->intermediate1 + H₂N-NH₂ - H₂O reactant2 Hydrazine (H₂N-NH₂) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-amino-3-isopropyl-1H-pyrazole intermediate2->product Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol

This protocol details the synthesis of 5-amino-3-isopropyl-1H-pyrazole. It is intended as a starting point and may require optimization for different scales or specific substrate derivatives.

2.1 Materials and Equipment

  • Reagents:

    • 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) (CAS: 29509-06-6)[7]

    • Hydrazine hydrate (64-80% solution) (CAS: 7803-57-8)

    • Ethanol (or Glacial Acetic Acid as solvent/catalyst)

    • Deionized Water

    • Ethyl acetate (for TLC and extraction)

    • Hexane (for TLC and extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

2.2 Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8]

  • 4-Methyl-3-oxopentanenitrile is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[9] Handle in a fume hood and wear appropriate PPE.

  • The reaction may be exothermic. Add reagents slowly and with cooling if necessary.

2.3 Synthetic Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (1.0 equivalent) in ethanol (approx. 5-10 mL per gram of nitrile).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.[10]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexane.[8] The disappearance of the starting material (4-methyl-3-oxopentanenitrile) spot indicates the reaction is nearing completion.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue, which may cause the product to precipitate.[8]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water to remove any residual hydrazine salts.[10]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Dry the purified product under vacuum to obtain the final 5-amino-3-isopropyl-1H-pyrazole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification setup 1. Reaction Setup Dissolve 4-methyl-3-oxopentanenitrile in ethanol addition 2. Reagent Addition Slowly add hydrazine hydrate setup->addition heat 3. Heating Reflux for 2-4 hours addition->heat monitor 4. Monitoring Track progress with TLC heat->monitor workup 5. Work-up Remove solvent, add water monitor->workup filtration 6. Isolation Collect solid via vacuum filtration workup->filtration purify 7. Purification Recrystallize from suitable solvent filtration->purify dry 8. Final Product Dry under vacuum purify->dry

Caption: Experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for pyrazole synthesis via the Knorr synthesis or related methods, which can be used as a baseline for optimizing the synthesis of 5-amino-3-isopropyl-1H-pyrazole.[10][11]

ParameterCondition 1Condition 2Condition 3
Solvent EthanolGlacial Acetic Acid1-Propanol
Catalyst None (Solvent-mediated)Self-catalyzedAcetic Acid (catalytic)
Temperature Reflux (~78°C)100 - 110°C100°C
Reaction Time 2 - 4 hours1 - 2 hours1 hour
Hydrazine Eq. 1.11.22.0
Typical Yield 75 - 90%80 - 95%85 - 98%
Notes Standard, common procedure.Acetic acid acts as both solvent and catalyst, often leading to faster reaction times.Higher boiling point solvent; may improve yield for less reactive substrates.

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature. Ensure adequate mixing.

    • Loss During Work-up: Ensure complete precipitation before filtration. Minimize the amount of solvent used for washing and recrystallization.

  • Formation of Side Products:

    • Regioisomer Formation: While not an issue with symmetric hydrazine, using substituted hydrazines can lead to two regioisomers. The selectivity is influenced by the steric and electronic properties of the reactants and the reaction pH.[10]

    • Purification: If impurities are present, consider column chromatography for purification in addition to recrystallization.

  • Reaction Fails to Start:

    • Reagent Quality: Ensure reagents are pure and hydrazine has not decomposed.

    • Catalyst: Consider adding a few drops of a catalytic acid like glacial acetic acid to promote the initial condensation step.[8]

References

Method

Continuous Flow Synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocol for the continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a key intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a key intermediate in the production of Atorvastatin. The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for this critical pharmaceutical component.

Introduction

4-methyl-3-oxo-N-phenyl-pentanamide is a vital building block in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol. Conventional batch synthesis of this intermediate is often associated with the generation of significant by-products. Continuous flow chemistry presents a compelling alternative, offering precise control over reaction parameters, leading to improved yield and purity.

A recently developed two-step continuous microflow process for the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide has been shown to significantly reduce reaction times compared to traditional batch reactors. This method achieves a total yield of 32% in a remarkably short reaction time of 40 minutes.

Key Advantages of Continuous Flow Synthesis:

  • Enhanced Safety: Smaller reaction volumes inherent to flow reactors minimize the risks associated with exothermic reactions and hazardous materials.

  • Improved Efficiency and Yield: Precise control over temperature, pressure, and residence time leads to more selective reactions and higher product yields.

  • Faster Reactions: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, accelerating reaction rates.

  • Scalability: Continuous flow processes can be readily scaled up by extending the operation time or by numbering up reactors.

  • Process Analytical Technology (PAT) Integration: Real-time monitoring of reaction progress is achievable through the integration of analytical tools like FTIR and HPLC.

Reaction Pathway

The continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide is accomplished through a two-step chemical reaction sequence. While the specific reagents for each step are not detailed in the available literature, the general transformation involves the formation of the amide bond.

Experimental Protocol

While a comprehensive, step-by-step protocol with specific reagent concentrations, flow rates, and temperatures is not available in the reviewed literature, the following provides a general outline for setting up a continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide based on established principles of flow chemistry.

3.1. Materials and Equipment

  • Reagents:

    • Starting materials for the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide (specifics not available in search results)

    • An appropriate solvent system

  • Equipment:

    • Syringe pumps or other precision pumping systems

    • Microreactor or coiled tube reactor

    • T-mixer or other micromixing device

    • Temperature controller (e.g., oil bath, heating block)

    • Back-pressure regulator

    • Collection vessel

    • In-line analytical instrumentation (e.g., FTIR, UV-Vis) (optional)

    • HPLC for off-line analysis

3.2. Reactor Setup

A typical continuous flow reactor setup for this synthesis would involve two separate inlet streams for the reactants, which are then combined in a micromixer before entering the heated reactor zone. The product stream then passes through a back-pressure regulator before being collected.

G General Continuous Flow Reactor Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection & Analysis ReagentA Reagent A in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B in Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Microreactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR PAT PAT (e.g., FTIR) Reactor->PAT Collection Product Collection BPR->Collection PAT->BPR

Caption: General experimental workflow for continuous flow synthesis.

3.3. General Procedure

  • Solution Preparation: Prepare stock solutions of the necessary starting materials in a suitable solvent. Degas the solutions to prevent bubble formation in the microreactor.

  • System Priming: Prime the pumps and the reactor with the solvent to be used in the reaction to remove any air from the system.

  • Reaction Initiation: Set the desired flow rates for the reagent pumps and the temperature of the reactor.

  • Steady State: Allow the system to reach a steady state, which is typically achieved after a few residence times.

  • Sample Collection and Analysis: Collect the product stream for off-line analysis (e.g., HPLC, GC-MS) to determine conversion, yield, and purity. If using in-line PAT, monitor the reaction in real-time.

  • System Shutdown: After the desired amount of product is collected, switch the pumps to flow solvent to clean the reactor system.

Quantitative Data

The available literature reports a total yield of 32% for the two-step continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, achieved in a total reaction time of 40 minutes . This represents a significant improvement over conventional batch methods. Further optimization of reaction parameters could potentially lead to even higher yields.

ParameterValueReference
Synthesis Method Two-Step Continuous Flow
Total Yield 32%
Total Reaction Time 40 minutes

Logical Relationships in Continuous Flow Synthesis

The successful implementation of a continuous flow synthesis process relies on the logical relationship between several key parameters. The optimization of these parameters is crucial for achieving high yield and purity.

G Key Parameter Relationships in Flow Synthesis A Flow Rate E Residence Time A->E B Reactor Volume B->E C Temperature F Reaction Rate C->F D Reagent Concentration D->F G Conversion & Yield E->G F->G

Caption: Interdependencies of key parameters in continuous flow synthesis.

Conclusion

The continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide offers a promising and advantageous alternative to traditional batch manufacturing. The significant reduction in reaction time and the potential for improved process control make it an attractive methodology for the pharmaceutical industry. Further research to fully elucidate the optimal reaction conditions and to develop a more detailed and optimized protocol will be invaluable for the industrial-scale production of this important Atorvastatin intermediate.

Application

The Pivotal Role of 4-Methyl-3-oxopentanenitrile in the Synthesis of Bioactive Heterocycles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: 4-Methyl-3-oxopentanenitrile, a versatile β-ketonitrile, serves as a crucial building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-3-oxopentanenitrile, a versatile β-ketonitrile, serves as a crucial building block in the synthesis of a diverse array of bioactive heterocyclic molecules. Its unique structure, featuring both a ketone and a nitrile functional group, allows for a variety of chemical transformations, making it an ideal precursor for the construction of pharmacologically relevant scaffolds. This document provides detailed application notes, experimental protocols, and data on the synthesis of bioactive molecules derived from 4-methyl-3-oxopentanenitrile, with a focus on substituted pyridines, pyrimidines, and thiophenes known for their therapeutic potential.

Synthesis of Bioactive Heterocycles from 4-Methyl-3-oxopentanenitrile

4-Methyl-3-oxopentanenitrile is a valuable starting material for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and thiophenes. These scaffolds are prevalent in numerous clinically used drugs and biologically active compounds.

Synthesis of Substituted Pyridines: Potential Antimicrobial and Antitumor Agents

Substituted pyridines are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[1] The synthesis of functionalized pyridines from 4-methyl-3-oxopentanenitrile can be achieved through multi-component reactions. A common strategy involves the condensation of the β-ketonitrile with an active methylene compound and an ammonia source.

General Synthetic Scheme for Pyridine Derivatives:

A plausible synthetic route to a bioactive pyridine derivative, such as 2-amino-3-cyano-4-isopropyl-6-methylpyridine, involves a one-pot reaction of 4-methyl-3-oxopentanenitrile, malononitrile, and ammonium acetate. This reaction proceeds through an initial Knoevenagel condensation, followed by cyclization and aromatization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Methyl-3-oxopentanenitrile D One-pot Condensation A->D B Malononitrile B->D C Ammonium Acetate C->D E 2-Amino-3-cyano-4-isopropyl-6-methylpyridine D->E Cyclization/ Aromatization

Synthetic pathway to a pyridine derivative.

Expected Biological Activity:

Pyridine derivatives synthesized through this route are expected to exhibit biological activity. For instance, various 2-amino-3-cyanopyridine derivatives have been investigated as potential carbonic anhydrase inhibitors and have shown promising antitumor activity.[2][3]

Synthesis of Substituted Pyrimidines: Scaffolds for Anticancer Agents

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their widespread presence in biologically active compounds, including numerous anticancer drugs.[4][5] The synthesis of substituted pyrimidines can be accomplished by the condensation of 4-methyl-3-oxopentanenitrile with a suitable amidine source.

General Synthetic Scheme for Pyrimidine Derivatives:

The reaction of 4-methyl-3-oxopentanenitrile with an amidine, such as guanidine, in the presence of a base, leads to the formation of a substituted aminopyrimidine. This reaction provides a straightforward entry to a variety of pyrimidine-based structures.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Methyl-3-oxopentanenitrile C Condensation A->C B Guanidine B->C D Substituted Aminopyrimidine C->D Cyclization

Synthetic pathway to a pyrimidine derivative.
Synthesis of 2-Aminothiophenes via the Gewald Reaction: Potent Antimicrobial Agents

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][6] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. 4-Methyl-3-oxopentanenitrile serves as an excellent ketone component in this reaction. The resulting 2-aminothiophene derivatives are known to possess a wide range of biological activities, particularly antimicrobial properties.[1][7]

Application Protocol: Gewald Synthesis of a Bioactive 2-Aminothiophene Derivative

This protocol details the synthesis of a 2-amino-3-cyano-4-isopropyl-5-methylthiophene derivative from 4-methyl-3-oxopentanenitrile.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Combine 4-Methyl-3-oxopentanenitrile, Malononitrile, and Elemental Sulfur in Ethanol B Add Morpholine (catalyst) A->B C Heat the mixture to 50-60°C B->C D Stir for 2-3 hours C->D E Cool the reaction mixture D->E F Collect precipitate by vacuum filtration E->F G Wash with cold ethanol F->G H Recrystallize from ethanol G->H I 2-Amino-3-cyano-4-isopropyl-5-methylthiophene H->I

Experimental workflow for Gewald synthesis.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-3-oxopentanenitrile (1.11 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add morpholine (0.44 mL, 5 mmol) dropwise.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with two portions of cold ethanol (10 mL each).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-3-cyano-4-isopropyl-5-methylthiophene derivative.

Data Presentation: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives

The following table summarizes the antimicrobial activity of some 2-aminothiophene derivatives synthesized through the Gewald reaction, demonstrating the potential of this class of compounds as antimicrobial agents. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Derivative A 1683264[1]
Derivative B 321664>128[1]
Derivative C 841632[8]
Ampicillin 0.50.252>128[1]

Note: Derivatives A, B, and C are representative 2-aminothiophene compounds from the literature and are not the direct product of the provided protocol. The data illustrates the general antimicrobial potential of this class of molecules.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of many bioactive heterocycles is often complex and target-specific. For antimicrobial 2-aminothiophene derivatives, potential mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. For antitumor pyridine and pyrimidine derivatives, common mechanisms involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling pathways (e.g., MAPK, PI3K/Akt) or cell cycle regulation.[3]

G cluster_drug Bioactive Heterocycle (e.g., Pyrimidine Derivative) cluster_pathway Cancer Cell Signaling Pathway cluster_outcome Outcome A Inhibition B Kinase Signaling (e.g., MAPK, PI3K/Akt) A->B C Cell Cycle Progression A->C D Proliferation & Survival B->D C->D E Apoptosis D->E Inhibition leads to F Inhibition of Tumor Growth E->F

Potential antitumor mechanism of action.

Conclusion

4-Methyl-3-oxopentanenitrile is a highly valuable and versatile precursor for the synthesis of a wide range of bioactive heterocyclic molecules. The protocols and data presented herein demonstrate its utility in constructing pyridine, pyrimidine, and thiophene scaffolds with significant potential for applications in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. Further exploration of the chemical space accessible from this starting material is likely to yield novel compounds with enhanced therapeutic properties.

References

Method

The Pivotal Role of 4-Methyl-3-oxopentanenitrile in the Chiral Synthesis of Rosuvastatin

For Immediate Release 4-Methyl-3-oxopentanenitrile, a versatile β-ketonitrile, serves as a critical starting material in the industrial synthesis of Rosuvastatin, a widely prescribed medication for the treatment of hyper...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

4-Methyl-3-oxopentanenitrile, a versatile β-ketonitrile, serves as a critical starting material in the industrial synthesis of Rosuvastatin, a widely prescribed medication for the treatment of hypercholesterolemia. While not directly participating in the asymmetric transformation that establishes the chiral centers of the final drug, its role in constructing the core heterocyclic scaffold is indispensable. This application note details the synthesis of the key pyrimidine intermediate derived from 4-Methyl-3-oxopentanenitrile and its subsequent coupling with the chiral side-chain to afford the Rosuvastatin backbone, providing protocols and quantitative data for researchers and professionals in drug development.

Rosuvastatin is a selective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its structure features a chiral dihydroxyheptenoic acid side-chain attached to a substituted pyrimidine ring. The synthesis of this complex molecule relies on a convergent approach, where the pyrimidine core and the chiral side-chain are synthesized separately and then coupled.

Synthesis of the Pyrimidine Core

The initial and crucial step involving 4-Methyl-3-oxopentanenitrile is the construction of the pyrimidine ring system. This is typically achieved through a Biginelli-type condensation reaction.

A key intermediate in the synthesis of Rosuvastatin is an oxo-pyrimidine-carbonitrile, which is formed by the reaction of p-fluorobenzaldehyde, 4-methyl-3-oxopentanenitrile, and urea.[1] This reaction sets the foundation for the heterocyclic core of the drug.

Experimental Protocol: Synthesis of the Oxo-pyrimidine-carbonitrile Intermediate

This protocol is based on procedures described in the patent literature.[1]

Materials:

  • p-Fluorobenzaldehyde

  • 4-Methyl-3-oxopentanenitrile

  • Urea

  • Copper(I) chloride (catalyst)

  • Organic solvent (e.g., alcohol or acetic acid)

Procedure:

  • In a reaction vessel, combine p-fluorobenzaldehyde, 4-Methyl-3-oxopentanenitrile, and urea in a suitable organic solvent.

  • Add a catalytic amount of copper(I) chloride to the mixture.

  • Heat the reaction mixture to a temperature between 50-80°C.

  • Maintain the reaction at this temperature for a sufficient duration, typically at least 5-10 hours, while monitoring the progress by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the oxo-pyrimidine-carbonitrile intermediate.

Quantitative Data:

ReactantsCatalystSolventTemperatureReaction TimeYieldReference
p-Fluorobenzaldehyde, 4-Methyl-3-oxopentanenitrile, UreaCopper(I) chlorideOrganic Solvent50-80°C5-10 hoursN/A[1]

Note: Specific yield data is often proprietary and not publicly disclosed in patent literature.

The resulting oxo-pyrimidine-carbonitrile then undergoes further functional group manipulations, including oxidation to a hydroxyl-pyrimidine carbonitrile, to prepare it for coupling with the chiral side-chain.[1]

Asymmetric Synthesis of the Chiral Side-Chain

The stereochemistry of Rosuvastatin is introduced through the synthesis of its chiral side-chain. A common strategy involves the asymmetric reduction of a β-ketoester to establish the desired stereoisomers of the diol. While various methods exist, the Noyori asymmetric hydrogenation is a prominent example of such a transformation, known for its high enantioselectivity.

Although not directly applied to 4-Methyl-3-oxopentanenitrile, this type of reaction is crucial for the overall chiral synthesis of Rosuvastatin.

Convergent Synthesis of Rosuvastatin

The final stage of the synthesis involves the coupling of the pyrimidine core, derived from 4-Methyl-3-oxopentanenitrile, with the pre-synthesized chiral side-chain. This is typically achieved through a Wittig reaction or a Julia-Kocienski olefination, which forms the double bond linking the two fragments.

Experimental Protocol: Wittig-type Coupling

This generalized protocol illustrates the coupling step.

Materials:

  • Activated pyrimidine intermediate (e.g., a phosphonium salt or sulfone)

  • Chiral side-chain aldehyde

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMSO, THF)

Procedure:

  • The pyrimidine intermediate is converted to a reactive species, such as a phosphonium ylide or a sulfonyl carbanion.

  • In a separate vessel, the chiral side-chain aldehyde is dissolved in a suitable solvent.

  • The reactive pyrimidine species is then added to the solution of the chiral aldehyde in the presence of a base.

  • The reaction is stirred at an appropriate temperature until completion.

  • Subsequent deprotection and salt formation steps yield Rosuvastatin.

Logical Workflow of Rosuvastatin Synthesis

G cluster_pyrimidine Pyrimidine Core Synthesis cluster_sidechain Chiral Side-Chain Synthesis cluster_coupling Convergent Coupling A 4-Methyl-3-oxopentanenitrile D Biginelli-type Condensation A->D B p-Fluorobenzaldehyde B->D C Urea C->D E Oxo-pyrimidine-carbonitrile D->E Formation of Pyrimidine Ring F Further Functionalization E->F G Activated Pyrimidine Core F->G M Wittig or Julia-Kocienski Olefination G->M H Achiral Precursor I Asymmetric Reduction (e.g., Noyori Hydrogenation) H->I J Chiral Diol Intermediate I->J Introduction of Chirality K Functional Group Manipulation J->K L Chiral Side-Chain Aldehyde K->L L->M N Rosuvastatin Backbone M->N C=C Bond Formation O Deprotection & Salt Formation N->O P Rosuvastatin O->P G cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_to_Mevalonate HMG_CoA_to_Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Rosuvastatin Rosuvastatin Rosuvastatin->Inhibition

References

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Methyl-3-oxopentanenitrile synthesis

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-oxopentanenitrile Synthesis Welcome to the technical support center for the synthesis of 4-Methyl-3-oxopentanenitril...

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-oxopentanenitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-3-oxopentanenitrile (CAS 29509-06-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Chemistry of 4-Methyl-3-oxopentanenitrile

4-Methyl-3-oxopentanenitrile, also known as isobutyrylacetonitrile, is a versatile β-ketonitrile intermediate valuable in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] Its synthesis is most effectively achieved via a Claisen-type condensation reaction, which involves the acylation of an acetonitrile carbanion with an appropriate isobutyrate ester.[3][4] Understanding the nuances of this reaction is paramount to achieving high yields and purity.

This guide provides a comprehensive experimental protocol and a detailed troubleshooting section in a question-and-answer format to address common challenges encountered in the laboratory.

Core Synthesis Protocol: Claisen Condensation Route

This protocol represents a generalized modern approach for the synthesis of 4-Methyl-3-oxopentanenitrile, adapted from established literature methods.[5][6]

Experimental Protocol: Step-by-Step Methodology
  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer/gas inlet.

  • Reagent Preparation:

    • Dissolve ethyl isobutyrate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The volume should be sufficient to ensure effective stirring (approx. 4-5 mL per mmol of ester).

    • In a separate, dry vessel, prepare a solution or slurry of a strong base. Potassium tert-butoxide (KOt-Bu) is highly effective.[5] Use 2.0-2.2 equivalents to drive the reaction equilibrium forward.[3][7]

  • Reaction Initiation:

    • Transfer the anhydrous THF to the reaction flask.

    • Add acetonitrile (1.0-1.2 equivalents) to the THF.

    • Carefully add the potassium tert-butoxide (2.0-2.2 equivalents) to the stirred solution at room temperature.[5] A slight exotherm may be observed.

  • Acylation:

    • Slowly add the solution of ethyl isobutyrate to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature between 25-30°C. A cooling bath may be necessary to control the exotherm.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of the starting ester is complete.

  • Workup and Quenching:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (1 M) hydrochloric acid solution until the mixture is acidic (pH 5-6).[2][5] Caution: Quenching is exothermic and may release flammable gases if residual active base is present.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Dilute the quenched mixture with ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[3]

    • Combine all organic layers and wash with water, followed by a brine solution.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures, e.g., 3:1 v/v) to yield pure 4-Methyl-3-oxopentanenitrile as a clear to light yellow liquid.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis is a Claisen condensation.[8] The mechanism involves three key steps:

  • Enolate Formation: The strong base (e.g., potassium tert-butoxide) deprotonates the α-carbon of acetonitrile, which is weakly acidic (pKa ~25), to form a nucleophilic nitrile-stabilized carbanion (enolate).[9]

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of the ethyl isobutyrate. This forms a tetrahedral alkoxide intermediate.

  • Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the final β-ketonitrile product, 4-Methyl-3-oxopentanenitrile.[7]

The use of a stoichiometric amount of base is critical because the final product is more acidic than acetonitrile. The base deprotonates the product, forming a resonance-stabilized enolate, which thermodynamically drives the reaction to completion.[7][8]

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Final Deprotonation Acetonitrile CH₃-C≡N Enolate ⁻CH₂-C≡N Acetonitrile->Enolate Deprotonation Base KOt-Bu Base->Acetonitrile Ester Ethyl Isobutyrate Intermediate Tetrahedral Intermediate Enolate->Intermediate Ester->Intermediate Attack Product 4-Methyl-3-oxopentanenitrile Intermediate->Product Elimination of EtO⁻ Final_Enolate Product Enolate (Stable) Product->Final_Enolate Deprotonation by EtO⁻ (Drives Equilibrium) caption Diagram 1: Simplified mechanism for the Claisen condensation. Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Anhydrous Solvent (THF) & Acetonitrile Setup->Reagents Base 3. Add Strong Base (e.g., KOt-Bu) Reagents->Base Addition 4. Slow Addition of Ethyl Isobutyrate Base->Addition React 5. Stir at Room Temp (Monitor by TLC/GC) Addition->React Quench 6. Cool to 0°C & Quench (Acidic Workup) React->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Dry 8. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify 9. Concentrate & Purify (Distillation/Chromatography) Dry->Purify caption Diagram 2: Standard experimental workflow. Troubleshooting Start Low or No Yield Check_Base Is the base fresh and from a sealed container? Start->Check_Base Check_Anhydrous Are all reagents and solvents anhydrous? Check_Base->Check_Anhydrous Yes Sol_Base Solution: Use fresh, properly stored base. Check_Base->Sol_Base No Check_Stoich Is base stoichiometry ≥ 2 equivalents? Check_Anhydrous->Check_Stoich Yes Sol_Anhydrous Solution: Dry solvents/reagents before use. Check_Anhydrous->Sol_Anhydrous No Check_Time Is reaction confirmed complete by TLC/GC? Check_Stoich->Check_Time Yes Sol_Stoich Solution: Adjust base to ≥ 2 eq. to drive equilibrium. Check_Stoich->Sol_Stoich No Sol_Time Solution: Increase reaction time or warm gently. Check_Time->Sol_Time No caption Diagram 3: Decision tree for troubleshooting low yield.

References

Optimization

Technical Support Center: 4-Methyl-3-oxopentanenitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Methyl-3-oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improv...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-3-oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Methyl-3-oxopentanenitrile?

A1: The most common methods for synthesizing 4-Methyl-3-oxopentanenitrile involve the condensation of a nitrile with an ester or an acyl chloride.[1][2][3] Key starting materials include:

  • Acetonitrile and ethyl isobutyrate.[4]

  • Acetonitrile and isobutyryl chloride.[2]

Q2: What is the role of the base in the synthesis of 4-Methyl-3-oxopentanenitrile?

A2: A strong base is crucial for deprotonating the α-carbon of the nitrile (acetonitrile), which generates a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester or acyl chloride, driving the condensation reaction forward.[3] Commonly used bases include potassium tert-butoxide and potassium methoxide.[1][2]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Moisture: The presence of water can quench the strong base and hydrolyze the ester or acyl chloride starting materials. Using anhydrous solvents and reagents is critical.

  • Base Strength and Stoichiometry: An insufficient amount or strength of the base will lead to incomplete deprotonation of the nitrile.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Some protocols call for room temperature, while others require heating under reflux.[1][2]

  • Purity of Reagents: Impurities in the starting materials can lead to side reactions.

Q4: What are the typical purification methods for 4-Methyl-3-oxopentanenitrile?

A4: Purification is commonly achieved through:

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate.[1]

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the product from byproducts and unreacted starting materials.[1]

  • Distillation: Although some sources mention the need for high-temperature distillation, this can be challenging.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 4-Methyl-3-oxopentanenitrile.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of acetonitrile.Ensure a sufficiently strong and anhydrous base (e.g., potassium tert-butoxide, potassium methoxide) is used in the correct stoichiometric ratio.[1][2]
Presence of moisture in reagents or glassware.Use freshly dried solvents and ensure all glassware is oven-dried before use.
Incorrect reaction temperature.Optimize the reaction temperature. Some methods require heating to reflux, while others proceed at room temperature.[1][2]
Formation of Multiple Byproducts Side reactions due to impurities in starting materials.Use high-purity, and if necessary, freshly distilled starting materials.
Self-condensation of the ester or nitrile.Control the rate of addition of the electrophile (ester or acyl chloride) to the deprotonated nitrile.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during workup.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[1]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Purity is Low After Purification Ineffective separation by column chromatography.Optimize the eluent system for silica gel chromatography. A common eluent is a mixture of hexane and ethyl acetate.[1]
Co-elution of impurities.Consider using a different stationary phase or a gradient elution method.
Data Presentation

Table 1: Comparison of Synthetic Protocols for 4-Methyl-3-oxopentanenitrile

Starting Material 1 Starting Material 2 Base Solvent Temperature Reaction Time Yield Purity Reference
AcetonitrileEthyl IsobutyratePotassium tert-butoxideTHFRoom TemperatureNot SpecifiedNot SpecifiedNot Specified[1][4]
AcetonitrileIsobutyryl ChloridePotassium methoxideAcetonitrile70-90°C (Reflux)3-4 hours95.5 - 97.2%99.2 - 99.5%[2]

Experimental Protocols

Protocol 1: Synthesis from Ethyl Isobutyrate and Acetonitrile[1][4]
  • Dissolve ethyl isobutyrate (1 eq.) in anhydrous tetrahydrofuran (THF).

  • With stirring, rapidly add potassium tert-butoxide (2 eq.).

  • Add acetonitrile (1 eq.) to the mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding water.

  • Add ethyl acetate and a small amount of concentrated HCl.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Protocol 2: Synthesis from Isobutyryl Chloride and Acetonitrile[2]
  • To a flask, add acetonitrile and potassium methoxide.

  • Heat the mixture to 70-90°C with stirring.

  • Under reflux, slowly add isobutyryl chloride.

  • Continue the reaction under reflux for 3-4 hours (monitor by GC).

  • After completion, cool the reaction mixture to 0-5°C.

  • Adjust the pH to 5-6 by adding a 2M HCl solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine all organic phases, wash, and concentrate under reduced pressure to obtain the product.

Visualizations

Synthesis_Workflow Synthesis and Purification of 4-Methyl-3-oxopentanenitrile cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Reagents Acetonitrile + Ester/Acyl Chloride Start->Reagents Base_Addition Add Strong Base (e.g., K-tert-butoxide) Reagents->Base_Addition Reaction Condensation Reaction Base_Addition->Reaction Quenching Quench with Water/Acid Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Column Chromatography or Distillation Concentration->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

Caption: General workflow for the synthesis and purification of 4-Methyl-3-oxopentanenitrile.

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield Check_Moisture Check for Moisture in Reagents/Glassware? Low_Yield->Check_Moisture Dry_Reagents Use Anhydrous Reagents/Glassware Check_Moisture->Dry_Reagents No Check_Base Base Stoichiometry/ Strength Correct? Check_Moisture->Check_Base Yes Adjust_Base Adjust Base Amount/ Use Stronger Base Check_Base->Adjust_Base No Check_Temp Reaction Temperature Optimal? Check_Base->Check_Temp Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_Purity Purity of Starting Materials High? Check_Temp->Check_Purity Yes Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No

References

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-oxopentanenitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxopentanenitrile...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-3-oxopentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-methyl-3-oxopentanenitrile?

A1: The most prevalent laboratory and industrial method for synthesizing 4-methyl-3-oxopentanenitrile is a crossed Claisen-type condensation reaction. This involves the base-catalyzed reaction of an isobutyrate ester (such as ethyl isobutyrate or methyl isobutyrate) with acetonitrile.[1]

Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What could it be?

A2: A common higher boiling point impurity is the self-condensation product of the isobutyrate ester. For example, if using ethyl isobutyrate, the side product would be ethyl 2-isobutyryl-3-methylbutanoate. This occurs when the enolate of the ester reacts with another molecule of the ester instead of with acetonitrile.

Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?

A3: A dark coloration and a complex byproduct profile can be indicative of the self-condensation of acetonitrile, a reaction known as the Thorpe reaction. Under strong basic conditions, acetonitrile can polymerize or form various condensation products, including β-enaminonitriles and even heterocyclic compounds like pyrimidines.[2] One patent specifically identifies by-products with a pyrimidine nucleus in similar reactions.[2]

Q4: During workup, I am noticing the formation of a new product that is more polar than my desired β-ketonitrile. What is this likely to be?

A4: The nitrile functional group in 4-methyl-3-oxopentanenitrile can be susceptible to hydrolysis, especially under acidic or basic workup conditions. This can lead to the formation of 4-methyl-3-oxopentanamide or, upon complete hydrolysis, 4-methyl-3-oxopentanoic acid. These products are more polar than the starting nitrile.

Q5: Can the choice of base influence the formation of side products?

A5: Absolutely. The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. The use of nucleophilic bases like sodium amide can lead to the formation of amidine side-products through reaction with the nitrile.[3] The concentration and type of base can also affect the equilibrium of the desired reaction and the rates of side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature. - Ensure anhydrous conditions, as water can quench the base. - Use a stronger base or a different solvent system.
Significant self-condensation of the ester.- Slowly add the ester to a mixture of the base and acetonitrile. - Use a less sterically hindered base.
Significant self-condensation of acetonitrile.- Maintain a lower reaction temperature. - Optimize the stoichiometry of the reactants; avoid a large excess of acetonitrile in the initial phase of the reaction.
Presence of Unreacted Starting Materials Insufficient base or reaction time.- Use at least a stoichiometric amount of a strong base. - Monitor the reaction by TLC or GC to ensure completion.
Formation of Hydrolysis Products (Amide/Carboxylic Acid) Non-optimal workup conditions.- Perform the aqueous workup at low temperatures. - Minimize the time the product is in contact with strong acid or base. - Use a buffered solution for quenching if possible.
Complex Mixture of Byproducts Multiple side reactions occurring.- Re-evaluate the choice of base and solvent. - Carefully control the reaction temperature. - Consider a different order of addition for the reagents.

Common Side Products and Influencing Factors

The following table summarizes the common side products in the synthesis of 4-methyl-3-oxopentanenitrile and the factors that can influence their formation. The provided percentages are illustrative and can vary significantly based on the specific reaction conditions.

Side Product Structure Formation Pathway Illustrative % in Crude Product Factors Favoring Formation
Ethyl 2-isobutyryl-3-methylbutanoateSelf-condensation of ethyl isobutyrate (Claisen)5-15%- High concentration of ester - Slow reaction with acetonitrile
3-Aminocrotononitrile (from acetonitrile)Dimerization of acetonitrile (Thorpe)2-10%- Strong base - High temperature
4-Amino-2,6-dimethylpyrimidine (from acetonitrile)Trimerization of acetonitrile1-5%- Prolonged reaction times at high temperatures with strong base
4-Methyl-3-oxopentanamidePartial hydrolysis of the product1-5%- Presence of water during reaction or workup - Prolonged exposure to base or acid
4-Methyl-3-oxopentanoic acidComplete hydrolysis of the product<2%- Harsh acidic or basic workup conditions

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 4-methyl-3-oxopentanenitrile.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetonitrile (1.5 equivalents) dropwise to the stirred suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl isobutyrate (1.0 equivalent) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours, or until TLC/GC analysis indicates the consumption of the starting ester.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

Visualizations

Reaction_Pathway ester Ethyl Isobutyrate product 4-Methyl-3-oxopentanenitrile ester->product Crossed Condensation ester_self Ethyl 2-isobutyryl-3-methylbutanoate ester->ester_self Self-Condensation acetonitrile Acetonitrile acetonitrile->product acetonitrile_self Acetonitrile Self-Condensation (Thorpe Products) acetonitrile->acetonitrile_self Self-Condensation base Strong Base (e.g., KOtBu) base->product hydrolysis_amide 4-Methyl-3-oxopentanamide product->hydrolysis_amide Partial Hydrolysis hydrolysis_acid 4-Methyl-3-oxopentanoic acid hydrolysis_amide->hydrolysis_acid Complete Hydrolysis

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or High Impurity Level check_purity Analyze Crude Product (GC, NMR) start->check_purity high_ester_self High Level of Ester Self-Condensation? check_purity->high_ester_self high_acetonitrile_self High Level of Acetonitrile Self-Condensation? high_ester_self->high_acetonitrile_self No ester_solution Optimize Ester Addition: - Slow, controlled addition - Add ester to base/acetonitrile mixture high_ester_self->ester_solution Yes high_hydrolysis Presence of Hydrolysis Products? high_acetonitrile_self->high_hydrolysis No acetonitrile_solution Optimize Reaction Temp: - Lower reaction temperature - Optimize stoichiometry high_acetonitrile_self->acetonitrile_solution Yes hydrolysis_solution Optimize Workup: - Low temperature quench - Minimize contact with acid/base high_hydrolysis->hydrolysis_solution Yes end Improved Synthesis high_hydrolysis->end No ester_solution->end acetonitrile_solution->end hydrolysis_solution->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization

Technical Support Center: Purification of Crude 4-Methyl-3-oxopentanenitrile by Distillation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-methyl-3-oxopen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-methyl-3-oxopentanenitrile via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 4-methyl-3-oxopentanenitrile?

A1: Vacuum distillation is the most recommended method for the purification of 4-methyl-3-oxopentanenitrile.[1][2] This is primarily to avoid thermal decomposition, which can occur at its atmospheric boiling point.[3]

Q2: What is the atmospheric boiling point of 4-methyl-3-oxopentanenitrile?

A2: The atmospheric boiling point of 4-methyl-3-oxopentanenitrile is approximately 160-160.1°C at 760 mmHg.[4][5]

Q3: What are the potential impurities in crude 4-methyl-3-oxopentanenitrile?

A3: Potential impurities can include unreacted starting materials from its synthesis, such as isobutyryl chloride and acetonitrile, or ethyl isobutyrate and acetonitrile.[6][7] Side-products from the synthesis, such as compounds with a pyrimidine nucleus, may also be present.[8] Solvents used in the reaction and workup, like THF or ethyl acetate, can also be present in the crude product.[6]

Q4: Is 4-methyl-3-oxopentanenitrile stable at its atmospheric boiling point?

A4: While the compound is stable under recommended temperatures and pressures, high temperatures, such as those required for atmospheric distillation, may lead to decomposition.[3] Therefore, vacuum distillation is preferred to lower the boiling point and minimize the risk of degradation.

Q5: What are the alternatives to distillation for purification?

A5: Column chromatography is a viable alternative for the purification of 4-methyl-3-oxopentanenitrile.[6] The choice between distillation and chromatography depends on the nature of the impurities, the scale of the purification, and the desired purity of the final product.

Troubleshooting Guide

Problem Possible Cause Solution
Product is not distilling or distilling very slowly - Vacuum level is not low enough.- Heating temperature is too low.- System has a leak.- Check the vacuum pump and ensure all connections are properly sealed with vacuum grease.- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks.
Bumping or uneven boiling - Lack of nucleation sites for smooth boiling.- Use a magnetic stir bar for vigorous stirring.- Introduce a fine capillary tube to provide a steady stream of bubbles.
Product is dark or discolored after distillation - Thermal decomposition of the product.- Reduce the distillation temperature by using a higher vacuum.- Ensure the heating mantle is not set too high and that heating is even.- Minimize the residence time of the compound at high temperatures.
Low recovery of the product - Product is co-distilling with a lower-boiling impurity.- Product is being lost to the cold trap.- Incomplete distillation.- Use a fractionating column for better separation.- Ensure the cold trap is at the appropriate temperature (e.g., using dry ice/acetone).- Ensure the distillation is run to completion by monitoring the temperature and distillate volume.
Distillate is not pure - Inefficient separation of impurities with close boiling points.- Use a longer or more efficient fractionating column.- Optimize the distillation rate; a slower distillation often provides better separation.

Data Presentation

Table 1: Physical Properties of 4-Methyl-3-oxopentanenitrile

PropertyValueReference
Molecular FormulaC₆H₉NO[3][4]
Molecular Weight111.14 g/mol [3][4]
Boiling Point (at 760 mmHg)160.054 °C[4]
Density0.938 g/cm³[4]
Refractive Index1.416[4]
Vapor Pressure (at 25°C)2.43 mmHg[4]

Table 2: Estimated Boiling Point of 4-Methyl-3-oxopentanenitrile at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~60
20~72
50~92
100~110

Note: These values are estimated using a pressure-temperature nomograph and the atmospheric boiling point. Actual boiling points may vary.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude 4-Methyl-3-oxopentanenitrile

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum adapter.
  • Ensure all glassware is clean, dry, and free of cracks.
  • Use a magnetic stir plate and a heating mantle.
  • Connect the vacuum adapter to a cold trap and a vacuum pump.

2. Procedure:

  • Place the crude 4-methyl-3-oxopentanenitrile into the round-bottom flask with a magnetic stir bar.
  • Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
  • Begin stirring the crude material.
  • Gradually apply the vacuum to the system.
  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with the heating mantle.
  • Monitor the temperature at the thermometer. The temperature should rise and then stabilize as the product begins to distill.
  • Collect the fraction that distills over at a constant temperature. This is the purified 4-methyl-3-oxopentanenitrile.
  • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualization

Distillation_Troubleshooting start Crude 4-Methyl-3-oxopentanenitrile Ready for Distillation distillation Vacuum Distillation start->distillation problem Problem Encountered? distillation->problem no_distillate No or Slow Distillation problem->no_distillate Yes bumping Bumping / Uneven Boiling problem->bumping Yes decomposition Product Discoloration problem->decomposition Yes low_recovery Low Recovery problem->low_recovery Yes impure_product Impure Distillate problem->impure_product Yes success Pure 4-Methyl-3-oxopentanenitrile problem->success No solution1 Check Vacuum & Leaks Increase Temperature no_distillate->solution1 solution2 Use Stir Bar Add Capillary Tube bumping->solution2 solution3 Lower Temperature (Higher Vacuum) decomposition->solution3 solution4 Use Fractionating Column Check Cold Trap low_recovery->solution4 solution5 Use Efficient Column Slow Distillation Rate impure_product->solution5 solution1->distillation solution2->distillation solution3->distillation solution4->distillation solution5->distillation

Caption: Troubleshooting workflow for the distillation of 4-methyl-3-oxopentanenitrile.

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_completion Completion crude_material Crude 4-Methyl-3-oxopentanenitrile add_stir_bar Add Stir Bar to Flask crude_material->add_stir_bar apparatus_setup Assemble Vacuum Distillation Apparatus grease_joints Grease All Joints apparatus_setup->grease_joints apply_vacuum Apply Vacuum add_stir_bar->apply_vacuum grease_joints->apply_vacuum start_heating Gently Heat the Flask apply_vacuum->start_heating monitor_temp Monitor Distillation Temperature start_heating->monitor_temp collect_fraction Collect Pure Fraction monitor_temp->collect_fraction cool_down Cool Apparatus to Room Temperature collect_fraction->cool_down release_vacuum Slowly Release Vacuum cool_down->release_vacuum pure_product Isolated Pure Product release_vacuum->pure_product

Caption: Experimental workflow for the vacuum distillation of crude 4-methyl-3-oxopentanenitrile.

References

Troubleshooting

Troubleshooting low yields in 4-Methyl-3-oxopentanenitrile reactions

Technical Support Center: 4-Methyl-3-oxopentanenitrile Synthesis This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synth...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-3-oxopentanenitrile Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Methyl-3-oxopentanenitrile, with a focus on resolving low product yields.

Troubleshooting Guide: Low Yields

Question: My reaction to synthesize 4-Methyl-3-oxopentanenitrile is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis, which is typically a Claisen-type condensation, can arise from several factors. A systematic approach to troubleshooting is recommended. The following sections detail the most common causes and their respective solutions.

Incomplete Deprotonation of Acetonitrile

The formation of the acetonitrile carbanion is the critical first step. Incomplete deprotonation leads directly to low conversion of starting materials.

  • Potential Cause: The base used (e.g., potassium tert-butoxide, sodium amide, potassium methoxide) is of poor quality or has degraded due to improper storage.[1]

  • Solution: Use a fresh, high-purity batch of the base. Ensure it has been stored under an inert atmosphere and away from moisture.

  • Potential Cause: Insufficient stoichiometric amount of base was used.

  • Solution: Ensure the correct molar ratio of base to acetonitrile is used. For instance, when reacting ethyl isobutyrate with acetonitrile, at least two equivalents of a strong base like potassium tert-butoxide may be required.[2][3]

  • Potential Cause: Presence of moisture in the reaction vessel or solvents.

  • Solution: The reaction must be performed under strictly anhydrous conditions, as any moisture will quench the strong base.[1] Use flame-dried glassware and anhydrous solvents. THF is reported to be a superior solvent to diethyl ether or benzene for similar reactions.[4]

Competing Side Reactions

The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Potential Cause: Self-condensation of the acylating agent (e.g., ethyl isobutyrate).

  • Solution: Add the acylating agent slowly to the reaction mixture, preferably at a low temperature, to favor the cross-condensation with the acetonitrile anion over self-condensation.[1]

  • Potential Cause: Self-condensation of acetonitrile (Thorpe-Ziegler reaction).

  • Solution: This is a common side reaction for nitriles under basic conditions.[5] Maintaining optimal reaction temperature and minimizing reaction time after product formation can help reduce this pathway.

  • Potential Cause: Hydrolysis of the nitrile product during work-up.

  • Solution: The nitrile group can be hydrolyzed under strongly acidic or basic conditions.[6] During the aqueous work-up, perform extractions quickly and consider using a buffered solution to maintain a near-neutral pH.[6] A common procedure involves adjusting the pH to 5-6 with a hydrochloric acid solution.[7]

Suboptimal Reaction Conditions

Temperature and reaction time are critical parameters that must be optimized.

  • Potential Cause: Incorrect temperature for anion formation or reaction.

  • Solution: The deprotonation of acetonitrile is often performed at low temperatures. However, the subsequent condensation reaction may require heating.[7] For example, one method specifies heating to 70-90 °C and refluxing for 3-4 hours after the addition of isobutyryl chloride.[7] Monitor the reaction progress by TLC to determine the optimal temperature profile and reaction time.[6]

Work-up and Purification Losses

A significant amount of product can be lost during the isolation and purification stages.

  • Potential Cause: Incomplete quenching of the reaction.

  • Solution: Ensure the reaction is fully quenched before extraction. This is often done by adding water or a saturated aqueous NH₄Cl solution.[2][8]

  • Potential Cause: Inefficient extraction from the aqueous layer.

  • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize product recovery.[1][7]

  • Potential Cause: Product loss during purification.

  • Solution: Optimize the purification method. For 4-Methyl-3-oxopentanenitrile, column chromatography on silica gel is a common purification technique.[2]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield of 4-Methyl-3-oxopentanenitrile Deprotonation Incomplete Deprotonation? Start->Deprotonation SideReactions Side Reactions Occurring? Start->SideReactions Conditions Suboptimal Conditions? Start->Conditions Workup Work-up/Purification Loss? Start->Workup Sol_Deprotonation Check Base Quality & Stoichiometry Ensure Anhydrous Conditions Deprotonation->Sol_Deprotonation Yes Sol_SideReactions Slow Reagent Addition at Low Temp Optimize Temp & Time Control pH During Work-up SideReactions->Sol_SideReactions Yes Sol_Conditions Optimize Temperature Profile (TLC) Verify Reaction Time Conditions->Sol_Conditions Yes Sol_Workup Ensure Complete Quenching Perform Multiple Extractions Optimize Purification Method Workup->Sol_Workup Yes

Caption: Troubleshooting logic for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-Methyl-3-oxopentanenitrile?

A1: Two primary routes are commonly cited:

  • From an Ester: A Claisen-type condensation between an isobutyrate ester (e.g., ethyl isobutyrate) and acetonitrile using a strong base like potassium tert-butoxide in an anhydrous solvent like THF.[2][3]

  • From an Acyl Chloride: The reaction of isobutyryl chloride with the carbanion of acetonitrile, typically generated using a base like potassium methoxide.[7]

Q2: My reaction mixture is turning dark brown or black. What does this indicate?

A2: A dark, viscous reaction mixture often suggests polymerization or decomposition of starting materials or the product.[6] This can be caused by excessively high temperatures, prolonged reaction times, or highly reactive impurities. It is crucial to maintain strict temperature control and monitor the reaction's progress to avoid heating long after completion.[6]

Q3: Which base is best for this reaction?

A3: The choice of base depends on the specific protocol. Strong, non-nucleophilic bases are generally preferred for deprotonating acetonitrile. Potassium tert-butoxide is effective when starting from an ester like ethyl isobutyrate.[2][3] Potassium methoxide has been successfully used in protocols involving isobutyryl chloride.[7] For related nitrile alkylations, bases like sodium amide or LDA are also common.[1] The key is to use a base strong enough to deprotonate acetonitrile efficiently.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting materials (e.g., ethyl isobutyrate) and the formation of the product.[6] This allows for the determination of the optimal reaction time and helps prevent the formation of degradation byproducts from prolonged heating.

Data Presentation

Table 1: Comparison of Reaction Conditions
ParameterMethod A: From Ester[2][3]Method B: From Acyl Chloride[7]
Acylating Agent Ethyl IsobutyrateIsobutyryl Chloride
Nitrile Source AcetonitrileAcetonitrile
Base Potassium tert-butoxidePotassium Methoxide
Solvent Tetrahydrofuran (THF)Acetonitrile (as reactant and solvent)
Molar Ratio Ester:Base:Nitrile ≈ 1:2:1Acyl Chloride:Base:Nitrile ≈ 1:2:3
Temperature Room Temperature70-90 °C (Reflux)
Reaction Time Not specified, monitor completion3-4 hours

Experimental Protocols

Protocol 1: Synthesis from Ethyl Isobutyrate

This protocol is adapted from a general method for β-ketonitrile synthesis.[2][3]

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate

  • 12 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl isobutyrate (1 eq.) in anhydrous THF.

  • With vigorous stirring, rapidly add potassium tert-butoxide (2 eq.).

  • To this mixture, add acetonitrile (1 eq.).

  • Continue stirring the resulting mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water. Continue stirring for 5 minutes.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate and a small amount of concentrated HCl to neutralize the base and acidify the mixture (target pH 5-6).[7]

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 4-Methyl-3-oxopentanenitrile.[2]

General Reaction Pathway Diagram

The diagram below illustrates the general base-catalyzed condensation pathway.

Reaction_Pathway acetonitrile Acetonitrile (H₃C-C≡N) carbanion Acetonitrile Carbanion ([H₂C-C≡N]⁻) acetonitrile->carbanion + Base, - HB base Strong Base (e.g., KOtBu) intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack acyl_source Acylating Agent (e.g., Ethyl Isobutyrate) acyl_source->intermediate product 4-Methyl-3-oxopentanenitrile intermediate->product Elimination of Leaving Group (e.g., EtO⁻)

Caption: General synthesis pathway for 4-Methyl-3-oxopentanenitrile.

Potential Side Reactions Diagram

This diagram shows potential side reactions that can lower the yield of the desired product.

Side_Reactions acetonitrile Acetonitrile product 4-Methyl-3-oxopentanenitrile (Desired Product) acetonitrile->product + Acylating Agent thorpeziegler Thorpe-Ziegler Product (Self-Condensation) acetonitrile->thorpeziegler Base hydrolysis Hydrolysis Product (Carboxylic Acid/Amide) product->hydrolysis H₂O, H⁺/OH⁻ (Work-up) acyl_source Acylating Agent acyl_selfcond Acyl Self-Condensation Product acyl_source->acyl_selfcond Base

Caption: Common side reactions in the synthesis.

References

Optimization

Preventing degradation of 4-Methyl-3-oxopentanenitrile during storage

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile. The information provided is intended to help prevent degradation of the compound during storage and experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 4-Methyl-3-oxopentanenitrile, providing potential causes and recommended solutions.

Issue ObservedPotential Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color change, formation of precipitate) 1. Degradation: Exposure to incompatible materials (e.g., strong oxidizing agents, acids, bases), elevated temperatures, or UV light.[1][2][3] 2. Contamination: Improper handling or storage leading to the introduction of impurities. 3. Polymerization: Some nitriles can polymerize in the presence of metals or certain metal compounds.[1]1. Immediately re-evaluate storage conditions. Ensure the compound is stored in a tightly sealed, appropriate container in a cool, dry, and dark place. 2. Verify the purity of the sample using appropriate analytical techniques (e.g., HPLC, GC-MS). 3. If contamination is suspected, purify the compound if possible or use a fresh, unopened batch. 4. Avoid contact with incompatible materials. Use inert labware (e.g., glass, PTFE).
Decrease in assay purity or potency over time 1. Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, forming the corresponding carboxylic acid or amide.[2] 2. Aldol Condensation: As a ketone, it can undergo self-condensation, especially in the presence of acid or base catalysts. 3. Retro-Claisen Condensation: Beta-ketonitriles can be susceptible to cleavage under certain conditions.1. For solutions, use aprotic or neutral, dry solvents. If aqueous solutions are necessary, prepare them fresh and use them immediately. Buffer solutions to a neutral pH if possible. 2. Avoid storage of solutions for extended periods. If storage is necessary, store at low temperatures (-20°C to -80°C) and protect from light. 3. When using the compound in reactions, consider the pH and temperature to minimize degradation.
Inconsistent experimental results 1. Variable compound stability: Inconsistent storage conditions between experiments. 2. Degradation during experiment: The compound may be degrading under the experimental conditions (e.g., pH, temperature, presence of certain reagents).1. Standardize storage and handling procedures for all batches of the compound. 2. Perform control experiments to assess the stability of 4-Methyl-3-oxopentanenitrile under your specific experimental conditions. 3. Analyze the compound's purity before and after the experiment to check for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Methyl-3-oxopentanenitrile?

A1: To ensure its stability, 4-Methyl-3-oxopentanenitrile should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be protected from light and moisture.[2] The recommended storage temperature is typically between 2-8°C, although some suppliers recommend storage at -20°C under a nitrogen atmosphere for long-term stability. Always refer to the supplier's specific recommendations.

Q2: What materials are incompatible with 4-Methyl-3-oxopentanenitrile?

A2: You should avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][3] Nitriles can react exothermically with acids and bases, leading to hydrolysis.[1] They may also polymerize in the presence of certain metals.[1]

Q3: My sample of 4-Methyl-3-oxopentanenitrile has turned yellow. What should I do?

A3: A color change can be an indication of degradation or contamination. It is recommended to first check the purity of the sample using an appropriate analytical method like HPLC or GC-MS. If degradation is confirmed, the sample should be discarded and a new, pure batch should be used for experiments to ensure reliable results.

Q4: Can I store 4-Methyl-3-oxopentanenitrile in a solution?

A4: Storing 4-Methyl-3-oxopentanenitrile in solution is generally not recommended for long periods due to the risk of hydrolysis and other degradation pathways. If you need to prepare a stock solution, use a dry, aprotic solvent. For aqueous solutions, they should be prepared fresh before use. If short-term storage of a solution is unavoidable, store it at low temperatures (e.g., -20°C or -80°C) and protect it from light.

Q5: What are the primary degradation pathways for 4-Methyl-3-oxopentanenitrile?

A5: The primary degradation pathways are related to its functional groups: the nitrile and the ketone.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 4-methyl-3-oxopentanoic acid or its corresponding amide.

  • Aldol Condensation: The ketone functionality allows for self-condensation reactions, particularly in the presence of acid or base catalysts, leading to the formation of larger molecules.

  • Retro-Claisen Condensation: As a β-ketonitrile, it may undergo cleavage of the C-C bond between the carbonyl group and the adjacent CH2 group.

Potential Degradation Pathways

The following diagrams illustrate the potential chemical degradation pathways for 4-Methyl-3-oxopentanenitrile.

Hydrolysis 4-Methyl-3-oxopentanenitrile 4-Methyl-3-oxopentanenitrile Amide Intermediate Amide Intermediate 4-Methyl-3-oxopentanenitrile->Amide Intermediate H₂O, H⁺ or OH⁻ 4-Methyl-3-oxopentanoic Acid 4-Methyl-3-oxopentanoic Acid Amide Intermediate->4-Methyl-3-oxopentanoic Acid H₂O, H⁺ or OH⁻

Figure 1: Hydrolysis Pathway.

Aldol_Condensation cluster_reactants Reactants Reactant1 4-Methyl-3-oxopentanenitrile (Enolate) Aldol Addition Product Aldol Addition Product Reactant1->Aldol Addition Product Base or Acid Catalyst Reactant2 4-Methyl-3-oxopentanenitrile (Keto) Reactant2->Aldol Addition Product Aldol Condensation Product Aldol Condensation Product Aldol Addition Product->Aldol Condensation Product - H₂O

Figure 2: Aldol Condensation Pathway.

Experimental Protocols

Stability Testing of 4-Methyl-3-oxopentanenitrile

This protocol outlines a general procedure for assessing the stability of 4-Methyl-3-oxopentanenitrile under various conditions.

Objective: To determine the stability of 4-Methyl-3-oxopentanenitrile under defined storage conditions (e.g., temperature, humidity, light) over a specified period.

Materials:

  • 4-Methyl-3-oxopentanenitrile (high purity)

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Calibrated analytical balance

  • Solvents (HPLC grade or equivalent)

Methodology:

  • Sample Preparation:

    • Accurately weigh a predetermined amount of 4-Methyl-3-oxopentanenitrile into several storage containers.

    • For solution stability testing, prepare a stock solution in a suitable, dry, aprotic solvent and aliquot it into separate vials.

    • Tightly seal all containers.

  • Storage Conditions:

    • Place the samples in controlled environment chambers under the conditions outlined in the table below.

    • For photostability testing, expose the samples to a light source according to ICH Q1B guidelines. Include a dark control stored under the same temperature conditions.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability).

  • Analytical Method:

    • At each time point, remove a sample and allow it to equilibrate to room temperature.

    • Accurately prepare a solution of known concentration.

    • Analyze the sample using a validated, stability-indicating analytical method (e.g., HPLC-UV) to determine the purity of 4-Methyl-3-oxopentanenitrile and to detect and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of 4-Methyl-3-oxopentanenitrile remaining at each time point relative to the initial (time 0) concentration.

    • Identify and quantify any major degradation products.

    • Summarize the data in a table.

Illustrative Stability Study Conditions and Data Presentation

The following table provides an example of how to structure the stability study and present the data. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.

Storage ConditionTime Point (Months)Purity of 4-Methyl-3-oxopentanenitrile (%)Major Degradant 1 (%)Major Degradant 2 (%)
25°C / 60% RH 099.8< 0.05< 0.05
399.50.1< 0.05
699.10.30.1
1298.20.70.2
40°C / 75% RH 099.8< 0.05< 0.05
198.90.40.1
397.51.20.3
695.32.50.6
Photostability (ICH Q1B) 099.8< 0.05< 0.05
Exposed99.20.20.1
Dark Control99.7< 0.05< 0.05

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a stability study of 4-Methyl-3-oxopentanenitrile.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis SamplePrep Sample Preparation (Weighing/Solution Prep) LongTerm Long-Term (e.g., 25°C/60% RH) SamplePrep->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) SamplePrep->Accelerated Photo Photostability (ICH Q1B) SamplePrep->Photo Analysis_LT HPLC/GC-MS Analysis LongTerm->Analysis_LT Time Points (0, 3, 6, 12 mo) Analysis_Acc HPLC/GC-MS Analysis Accelerated->Analysis_Acc Time Points (0, 1, 3, 6 mo) Analysis_Photo HPLC/GC-MS Analysis Photo->Analysis_Photo End of Exposure Data Data Analysis & Reporting Analysis_LT->Data Analysis_Acc->Data Analysis_Photo->Data

Figure 3: Stability Study Workflow.

References

Troubleshooting

By-product identification in the synthesis of 4-Methyl-3-oxopentanenitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-oxopentanenitrile...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3-oxopentanenitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 4-Methyl-3-oxopentanenitrile, focusing on by-product identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 4-Methyl-3-oxopentanenitrile?

A1: The most prevalent methods for synthesizing 4-Methyl-3-oxopentanenitrile involve a Claisen-type condensation. The two primary routes are:

  • Condensation of an Isobutyrate Ester with Acetonitrile: This reaction typically uses an ester like ethyl isobutyrate or methyl isobutyrate, which reacts with acetonitrile in the presence of a strong base such as sodium ethoxide, sodium amide, or potassium tert-butoxide.

  • Acylation of Acetonitrile with Isobutyryl Chloride: This method involves the reaction of isobutyryl chloride with acetonitrile in the presence of a base like potassium methoxide.

Q2: My reaction yield is low, and I observe several unexpected peaks in my GC-MS analysis. What are the likely by-products?

A2: Low yields and the presence of impurities often point to side reactions. The most common by-products depend on your chosen synthesis route:

  • For the ester condensation route:

    • Ethyl isobutyryl-isobutyrate: This is the product of the self-condensation of ethyl isobutyrate. Its formation is a competitive reaction to the desired cross-condensation with acetonitrile.

    • 3-Oxobutyronitrile: This by-product can form if your starting materials or solvent contain ethyl acetate as an impurity, which can also undergo condensation with acetonitrile.

    • A compound with a pyrimidine nucleus: Pyrimidines can be formed through complex condensation and cyclization reactions of nitriles and carbonyl compounds, especially under basic conditions.

  • For the isobutyryl chloride route:

    • Diacylated product: Acetonitrile can potentially be acylated twice by isobutyryl chloride, leading to a more complex ketonitrile.

    • Unreacted starting materials: Incomplete reaction can leave residual isobutyryl chloride and acetonitrile.

Q3: How can I minimize the formation of the ethyl isobutyryl-isobutyrate by-product?

A3: To favor the cross-condensation with acetonitrile over the self-condensation of ethyl isobutyrate, you can employ the following strategies:

  • Slow addition of the ester: Adding the ethyl isobutyrate slowly to a mixture of the base and acetonitrile can help to keep the concentration of the enolizable ester low, thus minimizing its self-condensation.

  • Use of a non-enolizable ester: While not directly applicable for this specific synthesis, in related reactions, using an ester without α-hydrogens as one of the coupling partners can prevent self-condensation.

  • Careful control of stoichiometry: Using a slight excess of acetonitrile can also help to drive the desired reaction.

Q4: I have identified a pyrimidine-based impurity. How is this formed and how can I avoid it?

A4: Pyrimidine rings can form from the reaction of β-ketonitriles with amidines, which can be generated in situ from nitriles under certain conditions. The formation of these heterocyclic by-products is often favored by prolonged reaction times or elevated temperatures. To minimize their formation, it is advisable to:

  • Monitor the reaction closely and stop it once the main product has formed.

  • Maintain the recommended reaction temperature and avoid overheating.

  • Ensure efficient quenching and work-up procedures to prevent further reactions in the crude mixture.

By-product Identification and Data

Table 1: Common By-products in the Synthesis of 4-Methyl-3-oxopentanenitrile

By-product NameChemical StructureMolecular Weight ( g/mol )Common Analytical Signature (GC-MS or NMR)
Ethyl isobutyryl-isobutyrateO=C(OCC)C(C(C)=O)C(C)C186.25Distinctive ester and ketone peaks in IR; characteristic ethyl and isopropyl group signals in ¹H NMR.
3-OxobutyronitrileO=C(C)CC#N83.09Molecular ion peak at m/z 83 in GC-MS; sharp nitrile peak in IR (~2250 cm⁻¹).
Substituted PyrimidineVaries (e.g., from acetonitrile trimerization and further reaction)VariesAromatic signals in ¹H and ¹³C NMR; often detected as a late-eluting peak in GC.

Quantitative Analysis of By-products under Specific Conditions

A study analyzing the reaction of methyl isobutyrate with excess acetonitrile in the presence of sodium methoxide, with continuous removal of methanol by-product, reported the following by-product levels relative to the desired product, 4-methyl-3-oxopentanenitrile[1]:

By-productAmount (% of desired product)
3-Oxobutyronitrile0.50 wt.%
Compound with pyrimidine nucleus0.89 wt.%

Experimental Protocols for By-product Identification

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is highly effective for separating and identifying volatile components in the reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable acidic solution (e.g., dilute HCl).

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.

  • GC-MS Parameters (Illustrative Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: 40-400 amu

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural elucidation of both the desired product and any significant impurities.

  • Sample Preparation:

    • After work-up and solvent evaporation, dissolve the crude product in a deuterated solvent (e.g., CDCl₃).

    • Filter the sample if any solid is present.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Look for characteristic signals:

      • 4-Methyl-3-oxopentanenitrile: A doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton, and a singlet for the methylene protons adjacent to the nitrile.

      • Ethyl isobutyryl-isobutyrate: Signals corresponding to two different isopropyl groups and an ethyl group.

      • Pyrimidine by-products: Aromatic protons in the downfield region (typically > 6 ppm).

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Identify key functional groups:

      • Nitrile (C≡N): ~115-120 ppm

      • Ketone (C=O): >200 ppm

      • Ester (C=O): ~170 ppm

Visualizing Reaction Pathways

Diagram 1: Synthesis of 4-Methyl-3-oxopentanenitrile and Key By-products

Synthesis_and_Byproducts cluster_reactants Reactants EtIso Ethyl Isobutyrate MainProduct 4-Methyl-3-oxopentanenitrile EtIso->MainProduct Cross-condensation Byproduct1 Ethyl Isobutyryl-isobutyrate (Self-condensation) EtIso->Byproduct1 Self-condensation Aceto Acetonitrile Aceto->MainProduct Byproduct2 Pyrimidine Derivative (Cyclization) Aceto->Byproduct2 Base Base (e.g., NaOEt) MainProduct->Byproduct2

Caption: Main reaction and side product formation pathways.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-Methyl-3-oxopentanenitrile Analysis Analyze Crude Product by GC-MS and NMR Start->Analysis Impurity1 High levels of Ethyl Isobutyryl-isobutyrate? Analysis->Impurity1 Impurity2 Presence of Pyrimidine by-products? Analysis->Impurity2 Impurity1->Impurity2 No Solution1 Optimize reaction conditions: - Slow addition of ester - Adjust stoichiometry Impurity1->Solution1 Yes Solution2 Reduce reaction time/temperature and ensure efficient work-up Impurity2->Solution2 Yes Other Check for other issues: - Inactive base - Wet solvent/reagents Impurity2->Other No

References

Optimization

Handling and safety precautions for 4-Methyl-3-oxopentanenitrile

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Methyl-3-oxopentanenitrile. Frequently Asked Questions (FAQs)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Methyl-3-oxopentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-3-oxopentanenitrile and what are its primary hazards?

4-Methyl-3-oxopentanenitrile is a clear, colorless liquid used in research and development.[1] Its primary hazards, according to the Globally Harmonized System (GHS), include:

  • Skin irritation (Category 2)[1]

  • Serious eye irritation (Category 2A)[1]

  • Specific target organ toxicity - single exposure (Category 3), causing respiratory system irritation[1][2]

  • It may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Q2: What are the immediate first aid measures in case of exposure?

In case of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical aid.[1]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

Appropriate PPE is crucial to ensure safety. Always use:

  • Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations.[1]

  • Hand Protection: Chemical-resistant gloves. The specific glove material should be selected based on the potential hazards and duration of use.[1]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator.[2]

Q4: How should I store 4-Methyl-3-oxopentanenitrile?

Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible substances such as strong oxidizing agents, acids, and sources of ignition.[1][2][4] Some sources recommend storage at -20°C under nitrogen.[5]

Q5: What should I do in case of a spill?

For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite), and place it into a suitable, labeled container for disposal.[1][3] For major spills, evacuate the area, and ensure adequate ventilation. Prevent the spill from entering drains or waterways.[1][3] Wear appropriate PPE during cleanup.[3]

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C6H9NO[1][6]
Molecular Weight 111.14 g/mol [1][6]
Physical State Clear colorless liquid[1]
Boiling Point 160 °C at 760 mmHg[5]
Relative Density 0.9[1]
Refractive Index 1.41[1]
Storage Temperature -20°C, under nitrogen[5]

Experimental Protocols: Standard Handling Workflow

The following diagram outlines the standard workflow for handling 4-Methyl-3-oxopentanenitrile in a laboratory setting. Adherence to these steps is critical for ensuring personnel safety and experimental integrity.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment a Review Safety Data Sheet (SDS) b Don Appropriate Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area or fume hood b->c Proceed to handling d Carefully transfer the required amount c->d e Keep container tightly closed when not in use d->e f Decontaminate work surfaces e->f Experiment complete g Dispose of waste in a labeled, sealed container f->g h Remove and properly store/dispose of PPE g->h i Wash hands thoroughly h->i

Caption: Standard Handling Workflow for 4-Methyl-3-oxopentanenitrile.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving 4-Methyl-3-oxopentanenitrile.

IssuePotential Cause(s)Recommended Action(s)
Unexpected Color Change or Vigor of Reaction Contamination of reagents or glassware; Incompatibility with other reagents; Reaction temperature too high.1. Immediately cool the reaction mixture if exothermic.2. Ensure all glassware is clean and dry before use.3. Review the chemical compatibility of all reagents.[1][2]
Skin or Eye Irritation During Handling Inadequate or faulty PPE; Accidental splash.1. Immediately cease work and move to a safe area.2. Follow first aid procedures for skin or eye contact.[1]3. Review and upgrade PPE as necessary.
Noticeable Odor Inadequate ventilation; Small spill or leak.1. Ensure the fume hood is functioning correctly.2. Check for any spills or leaks from the container.3. If a spill is found, follow the appropriate spill cleanup procedure.

The following troubleshooting flowchart provides a visual guide for handling accidental spills.

G start Spill Detected is_major Is the spill major? start->is_major evacuate Evacuate the area and alert safety personnel is_major->evacuate Yes don_ppe Don appropriate PPE (gloves, goggles, lab coat) is_major->don_ppe No end End evacuate->end contain Contain the spill with inert absorbent material don_ppe->contain collect Collect residue into a sealed, labeled waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose dispose->end

Caption: Troubleshooting Flowchart for Spills.

References

Troubleshooting

Technical Support Center: Analysis of Impurities in 4-Methyl-3-oxopentanenitrile

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in 4-Methyl-3-oxopentanenitrile?

A1: Impurities can originate from various sources throughout the manufacturing process.[1][2] These include:

  • Starting Materials: Unreacted ethyl isobutyrate and acetonitrile.

  • Intermediates and By-products: Side-products formed during the synthesis.

  • Reagents and Solvents: Residual reagents like potassium tert-butoxide or solvents such as THF and ethyl acetate used during synthesis and purification.[3][4]

  • Degradation Products: Impurities formed during storage or handling due to factors like temperature, light, or humidity.[1]

Q2: Why is it critical to identify and quantify impurities in drug development?

A2: The presence of unwanted chemicals, even in small amounts, can impact the efficacy and safety of pharmaceutical products.[1] Regulatory bodies require strict control and monitoring of impurities to ensure the quality, safety, and consistency of the final drug product.[5]

Q3: What are the recommended analytical techniques for impurity analysis of 4-Methyl-3-oxopentanenitrile?

A3: Several analytical methods are suitable for detecting and quantifying impurities. The most common are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying a wide range of organic impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for the structural elucidation and characterization of unknown impurities without the need for reference standards for every component.[6]

Impurity Data Summary

The following table summarizes the impurity analysis results for three different batches of 4-Methyl-3-oxopentanenitrile, analyzed by GC-MS.

Impurity NameBatch A (%)Batch B (%)Batch C (%)Potential Source
Ethyl Isobutyrate0.080.150.11Starting Material
Acetonitrile0.050.030.04Starting Material/Solvent
Tetrahydrofuran (THF)0.120.090.10Solvent
Unknown Impurity 10.02N/D0.03By-product
Unknown Impurity 2N/D0.04N/D*By-product

*N/D: Not Detected

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Q: I am not seeing any peaks in my chromatogram. What should I do? A:

  • Check Sample Preparation: Ensure your sample was prepared at the correct concentration and is stable.

  • Verify Injection: Confirm the autosampler is correctly drawing and injecting the sample. Check for a blocked or dirty syringe.[7]

  • System Integrity: Verify that the carrier gas is flowing and that there are no major leaks in the system.[7]

  • Detector and Filaments: Ensure the mass spectrometer's detector is turned on and the filaments are functional.[7]

Q: My peaks are broad and tailing. What is the cause? A:

  • Column Installation: Improperly installed columns can create dead volume. Reinstall the column, ensuring a clean cut and correct insertion depth.[8]

  • Active Sites: The injector liner or the front of the column may have active sites. Try cleaning or replacing the liner or trimming the first few centimeters of the column.[8]

  • Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening. Verify and adjust the flow rate.[7]

  • Oven Temperature: If the initial oven temperature is too high, it can cause poor analyte focusing. Try lowering the initial temperature.[9]

Q: I am observing a noisy or drifting baseline. How can I fix this? A:

  • Contamination: The baseline may be affected by contamination in the carrier gas, septum bleed, or a contaminated injector liner.[10] Install or replace gas filters and use high-quality septa.

  • Column Bleed: Excessive column bleed at high temperatures can cause a rising baseline. Condition the column according to the manufacturer's instructions or replace it if it is old or damaged.[9]

  • System Leaks: Small leaks in the system can introduce air, leading to a noisy baseline. Perform a leak check.[11]

HPLC Analysis Troubleshooting

Q: I am experiencing high or fluctuating backpressure. What are the common causes? A:

  • Blockages: The most common cause is a blockage in the system. Check for clogged frits, filters, or tubing.[12] Systematically disconnect components to isolate the source of the high pressure.

  • Column Issues: Particulate matter from the sample or mobile phase can build up on the column inlet frit. Try back-flushing the column or replacing the frit.[13]

  • Mobile Phase: Using a mobile phase with high viscosity or precipitated buffers can increase backpressure. Ensure your mobile phase is fully dissolved and filtered.

Q: My peak shapes are poor (fronting or tailing). What should I investigate? A:

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by column degradation.[14] Ensure the mobile phase pH is appropriate for your analyte. If the column is old, it may need to be regenerated or replaced.[14]

  • Peak Fronting: This is often a sign of column overload.[9] Try injecting a smaller sample volume or diluting your sample. It can also be caused by a partially blocked column frit.[13]

Q: I am seeing ghost peaks in my chromatogram. Where are they coming from? A:

  • Carryover: Residual sample from a previous injection can elute as a ghost peak.[15] Ensure your needle wash is effective and consider adding a blank injection after high-concentration samples.

  • Contamination: Impurities in the mobile phase or from the sample preparation process can appear as peaks.[15] Use high-purity solvents and clean glassware.

  • Sample Degradation: The analyte may be degrading in the autosampler vial. Prepare fresh samples and consider using cooled autosamplers for sensitive compounds.

Experimental Protocols and Visualizations

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for identifying and quantifying impurities in a batch of 4-Methyl-3-oxopentanenitrile.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_report Reporting Sample Receive Batch of 4-Methyl-3-oxopentanenitrile Prepare Prepare Sample for GC-MS, HPLC, NMR Sample->Prepare GCMS GC-MS Analysis Prepare->GCMS Volatiles HPLC HPLC Analysis Prepare->HPLC Non-Volatiles NMR NMR Analysis Prepare->NMR Structural Info Identify Identify Impurities GCMS->Identify HPLC->Identify Structure Elucidate Structure (if unknown) NMR->Structure Quantify Quantify Impurities Identify->Quantify Report Generate Certificate of Analysis (CoA) Quantify->Report Structure->Identify

Caption: General workflow for impurity analysis of 4-Methyl-3-oxopentanenitrile.

Protocol 1: GC-MS Method for Volatile Impurities

This method is designed to detect and quantify residual solvents and other volatile impurities.

  • Sample Preparation: Accurately weigh approximately 100 mg of 4-Methyl-3-oxopentanenitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 35-400 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Protocol 2: HPLC-UV Method for Non-Volatile Impurities

This method is suitable for separating non-volatile synthesis by-products and degradation products.

  • Sample Preparation: Accurately weigh approximately 20 mg of 4-Methyl-3-oxopentanenitrile into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Data Analysis: Quantify impurities based on the peak area relative to the main peak (area percent) or by using external standards.

Protocol 3: ¹H NMR for Structural Confirmation and Purity

NMR is used for structural confirmation and to detect impurities that may not be visible by other techniques.[16]

  • Sample Preparation: Dissolve 5-10 mg of the 4-Methyl-3-oxopentanenitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard with a known chemical shift (e.g., TMS) if not already present in the solvent.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR spectrum.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 5 seconds (to ensure accurate integration for quantification).

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks. The purity can be estimated by comparing the integral of the main compound peaks to the integrals of impurity peaks. The chemical shifts and coupling patterns will help in identifying the structure of any impurities.[17]

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common chromatographic issues.

G Start Chromatographic Issue Identified CheckPressure Check System Pressure Start->CheckPressure PressureOK Pressure OK? CheckPressure->PressureOK HighPressure High Pressure PressureOK->HighPressure No LowPressure Low/No Pressure PressureOK->LowPressure No CheckPeaks Examine Peak Shape/Retention PressureOK->CheckPeaks Yes FindBlockage Isolate and Clear Blockage (Frits, Column) HighPressure->FindBlockage FindLeak Check for Leaks (Fittings, Pump Seals) LowPressure->FindLeak PeakShapeOK Peaks OK? CheckPeaks->PeakShapeOK BadShape Poor Peak Shape (Tailing/Fronting) PeakShapeOK->BadShape No RTShift Retention Time Shifting PeakShapeOK->RTShift No CheckBaseline Examine Baseline PeakShapeOK->CheckBaseline Yes CheckColumn Check Column Health & Sample Overload BadShape->CheckColumn CheckMobilePhase Check Mobile Phase Composition & Flow Rate RTShift->CheckMobilePhase BaselineOK Baseline Stable? CheckBaseline->BaselineOK NoisyBaseline Noisy/Drifting Baseline BaselineOK->NoisyBaseline No End System OK BaselineOK->End Yes CheckContamination Check for Contamination (Solvents, Gas) or Leaks NoisyBaseline->CheckContamination

References

Optimization

Moisture sensitivity of 4-Methyl-3-oxopentanenitrile reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-3-oxopentanenitrile. The information focuses on addressing issues related to the compound's moisture sensitivity in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How should 4-Methyl-3-oxopentanenitrile be properly stored to minimize moisture contamination?

A1: 4-Methyl-3-oxopentanenitrile is hygroscopic and moisture-sensitive.[1] To maintain its integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool and dry. For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What are the potential consequences of moisture contamination in reactions involving 4-Methyl-3-oxopentanenitrile?

A2: Moisture can lead to several undesirable outcomes, including:

  • Hydrolysis: The β-ketonitrile functionality is susceptible to hydrolysis, which can lead to the formation of the corresponding β-ketoamide and subsequently the β-ketoacid. This decomposition pathway reduces the yield of the desired product.

  • Reaction Inhibition: In reactions that require strong bases (e.g., Claisen-type condensations, Thorpe-Ziegler reactions), water can quench the base, thereby inhibiting or completely stopping the desired reaction.[2]

  • Side Product Formation: The presence of water can promote side reactions, leading to a more complex product mixture and difficulties in purification.

Q3: Are all reactions with 4-Methyl-3-oxopentanenitrile sensitive to moisture?

A3: Not necessarily, but it is a critical factor to consider for many common transformations. The degree of moisture sensitivity often depends on the specific reaction conditions:

  • Highly Sensitive: Reactions employing strong, non-aqueous bases like sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are extremely sensitive to moisture and require strictly anhydrous conditions.[2][3]

  • Moderately Sensitive: Acid-catalyzed reactions may also be affected by the presence of excess water, which can promote hydrolysis of the nitrile.

  • Potentially Tolerant/Beneficial: Some reactions, such as certain Knoevenagel condensations, have been shown to proceed in aqueous media.[4][5][6] However, the compatibility of 4-Methyl-3-oxopentanenitrile with these specific aqueous conditions should be evaluated on a case-by-case basis.

Q4: What are the visible signs of moisture contamination in 4-Methyl-3-oxopentanenitrile?

A4: 4-Methyl-3-oxopentanenitrile is a clear, colorless to light yellow liquid.[7] While there may not be immediate visible signs of minor moisture absorption, significant contamination could potentially lead to a change in appearance or viscosity over time due to degradation or polymerization. The most reliable way to assess purity is through analytical methods like NMR or IR spectroscopy.

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Step
Moisture contamination quenching the base. Ensure all glassware was rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Handle the compound and reagents under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
Hydrolysis of the starting material. Before starting the reaction, check the purity of the 4-Methyl-3-oxopentanenitrile using an appropriate analytical method (e.g., ¹H NMR) to ensure it has not degraded during storage.
Incorrect reaction setup. Verify that the reaction was assembled correctly, with all joints properly sealed to prevent atmospheric moisture from entering the system. Use septa and syringes for reagent addition.
Problem: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step
Hydrolysis of the nitrile group. If a byproduct is suspected to be the corresponding amide or carboxylic acid, analyze the crude reaction mixture by LC-MS or NMR to confirm its presence. To avoid this, strictly adhere to anhydrous conditions.
Self-condensation or polymerization. In base-catalyzed reactions, localized high concentrations of the base can sometimes promote self-condensation (a Thorpe-type reaction).[3] Ensure efficient stirring and consider slow, dropwise addition of the base or the nitrile to the reaction mixture at a controlled temperature.
Reaction with protic solvent impurities. Ensure that the solvents used are of high purity and appropriately dried. For example, THF should be distilled from sodium/benzophenone immediately before use in highly sensitive reactions.

Data Presentation

The following table summarizes the qualitative impact of moisture on common reaction types involving β-ketonitriles like 4-Methyl-3-oxopentanenitrile.

Reaction TypeReagents/CatalystsMoisture SensitivityPotential Impact of Moisture
Claisen-type Condensation Strong bases (e.g., NaH, NaOEt, KOt-Bu)HighQuenching of the base, leading to reaction failure and low yield.[2]
Thorpe-Ziegler Reaction Strong basesHighInhibition of the reaction due to base quenching.[8]
Knoevenagel Condensation Varies (e.g., bases, Lewis acids)VariableCan be detrimental with some catalysts, but some protocols utilize water as a solvent.[4][5]
Acid-Catalyzed Hydrolysis Strong acids (e.g., HCl, H₂SO₄)N/A (Water is a reagent)Leads to the formation of the corresponding β-ketoamide or β-ketoacid.
Ruthenium-Catalyzed Hydration Ru-complexesN/A (Water is a reagent)Controlled hydration to form β-ketoamides.[9]

Experimental Protocols

Representative Protocol: Base-Catalyzed Alkylation under Anhydrous Conditions

This protocol describes a general procedure for the alkylation of 4-Methyl-3-oxopentanenitrile and emphasizes the necessary precautions to exclude moisture.

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C overnight or flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the round-bottom flask, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere. Add anhydrous THF to the flask.

  • Deprotonation: Cool the stirred THF/NaH suspension to 0°C using an ice bath. Dissolve 4-Methyl-3-oxopentanenitrile (1.0 equivalent) in a small amount of anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the NaH suspension over 15-20 minutes. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back down to 0°C. Add the alkyl halide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by TLC. Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Anhydrous_Reaction_Workflow A Dry Glassware (Oven/Flame-Dry) B Assemble Apparatus under Inert Gas (N2/Ar) A->B C Add Anhydrous Solvent & Reagents via Syringe/Cannula B->C D Cool Reaction (e.g., 0°C) C->D E Slow Addition of 4-Methyl-3-oxopentanenitrile D->E F Reaction Monitoring (TLC/GC) E->F F:n->F:n G Aqueous Quench (at 0°C) F->G Reaction Complete H Extraction & Washing G->H I Drying & Concentration H->I J Purification (Chromatography/Distillation) I->J

Caption: Experimental workflow for moisture-sensitive reactions.

Troubleshooting_Moisture_Sensitivity start Low/No Yield in Reaction q1 Were anhydrous conditions strictly followed? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Was the starting material purity confirmed before use? ans1_yes->q2 res_no Root Cause Likely: Moisture Contamination ans1_no->res_no sol_no Action: - Redry all glassware & solvents. - Use fresh, anhydrous reagents. - Ensure inert atmosphere. res_no->sol_no ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res_other Problem may not be related to moisture. Investigate other parameters: - Reaction temperature - Reagent stoichiometry - Catalyst activity ans2_yes->res_other res_sm Root Cause Possible: Degraded Starting Material ans2_no->res_sm sol_sm Action: - Check purity of nitrile via NMR/IR. - Purify starting material if necessary. res_sm->sol_sm

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-3-oxopentanenitrile

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methyl-3-oxopentanenitrile. It includes troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Methyl-3-oxopentanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-Methyl-3-oxopentanenitrile, particularly during scale-up.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue when scaling up. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: The Claisen-type condensation is often exothermic. Insufficient heat removal on a larger scale can lead to a runaway reaction and decomposition of the product.

    • Solution: Implement a robust cooling system for the reactor. The addition of reactants, particularly the base or the isobutyryl precursor, should be done portion-wise or via slow addition to manage the exotherm.

  • Moisture Contamination: The strong bases used in this synthesis (e.g., potassium tert-butoxide, sodium hydride) are highly sensitive to moisture. Water will consume the base and reduce the yield.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: At elevated temperatures, which can occur with poor heat management, the likelihood of side reactions increases. These can include self-condensation of the starting materials or decomposition of the product.

    • Solution: Maintain strict temperature control. Optimize the reaction time to minimize the exposure of the product to harsh conditions.

Q2: I am observing a significant amount of impurities in my crude product. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some likely impurities and how to address them:

  • Self-condensation of Isobutyryl Precursor: The isobutyryl ester or chloride can react with itself in the presence of a strong base.

    • Solution: Add the isobutyryl precursor slowly to the mixture of acetonitrile and base. This keeps its concentration low at any given time, favoring the desired reaction with acetonitrile.

  • Hydrolysis of the Nitrile Group: The presence of water during workup or purification can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.

    • Solution: Perform the aqueous workup at low temperatures and as quickly as possible. Use a buffered system if necessary to control the pH.

  • Unreacted Starting Materials: Incomplete reaction will leave starting materials in your crude product.

    • Solution: Ensure the stoichiometry of the reagents is correct. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Q3: The reaction is difficult to control and shows a strong exotherm upon adding the base. What are the best practices for managing this?

A3: Thermal management is critical for safety and yield during scale-up.

  • Slow Addition: Instead of adding the base all at once, add it in portions or as a solution over an extended period. This allows the cooling system to dissipate the heat generated.

  • Adequate Cooling: Ensure your reactor's cooling system is sufficient for the scale of the reaction. Perform a thermal hazard assessment before scaling up.

  • Reverse Addition: Consider adding the acetonitrile and isobutyryl precursor mixture to a suspension of the base. This can sometimes help to better control the initial exotherm.

Q4: What are the recommended purification methods for large-scale production of 4-Methyl-3-oxopentanenitrile?

A4: Purification strategies need to be adapted for larger quantities.

  • Distillation: Vacuum distillation is a common and effective method for purifying 4-Methyl-3-oxopentanenitrile, which is a liquid at room temperature.[1]

  • Crystallization: If the product is a solid or can be converted to a solid derivative, crystallization can be a highly effective and scalable purification technique.

  • Chromatography: While column chromatography is a staple in the lab, it can be expensive and cumbersome on an industrial scale. It is typically reserved for high-value products or when other methods fail to provide the required purity.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 4-Methyl-3-oxopentanenitrile under different conditions and scales.

ParameterLab Scale (mmol)Pilot Scale (mol)
Acetonitrile (equivalents) 1 - 33
Isobutyryl Precursor Ethyl isobutyrate (1 eq)Isobutyryl chloride (1 eq)
Base Potassium tert-butoxide (2 eq)Potassium methoxide (2 eq)
Solvent THFAcetonitrile
Temperature (°C) Room Temperature82
Reaction Time (hours) Not specified3
Yield (%) Not specified97.2
Purity (%) Not specified99.5
Reference [2]

Experimental Protocols

Lab-Scale Synthesis using Ethyl Isobutyrate and Potassium tert-Butoxide

This protocol is adapted from a general method for the synthesis of β-ketonitriles.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 12 M

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl isobutyrate (1 eq) in anhydrous THF.

  • Add acetonitrile (1 eq) to the solution.

  • With vigorous stirring, rapidly add potassium tert-butoxide (2 eq) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with 12 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pilot-Scale Synthesis using Isobutyryl Chloride and Potassium Methoxide

This protocol is based on a patented method for the synthesis of 4-methyl-3-oxo-valeronitrile.[2]

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • Hydrochloric acid (2 mol/L)

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reactor, add acetonitrile (30 mmol) and potassium methoxide (20 mmol).

  • Stir the mixture and heat to 82 °C.

  • Under reflux conditions, slowly add isobutyryl chloride (10 mmol) dropwise.

  • After the addition is complete, continue the reaction under reflux for 3 hours.

  • Monitor the reaction for completion using Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 2 °C.

  • Adjust the pH to 5 by the dropwise addition of a 2 mol/L hydrochloric acid solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phase and the oil phase.

  • Wash the combined organic layers twice with water.

  • Concentrate the solution to obtain 4-methyl-3-oxo-valeronitrile.

Visualizations

Synthesis_Pathway Synthesis Pathway of 4-Methyl-3-oxopentanenitrile Acetonitrile Acetonitrile Reaction Claisen-type Condensation Acetonitrile->Reaction Isobutyryl_Precursor Isobutyryl Precursor (e.g., Ethyl Isobutyrate or Isobutyryl Chloride) Isobutyryl_Precursor->Reaction Strong_Base Strong Base (e.g., KOtBu, NaH, KOMe) Strong_Base->Reaction Deprotonation Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Solvent->Reaction Product 4-Methyl-3-oxopentanenitrile Reaction->Product Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing improve_mixing Optimize Stirrer Speed/Design Add Baffles check_mixing->improve_mixing Poor check_temp Assess Temperature Control check_mixing->check_temp Good improve_mixing->check_temp improve_temp Enhance Cooling Slow Reagent Addition check_temp->improve_temp Poor check_moisture Check for Moisture Contamination check_temp->check_moisture Good improve_temp->check_moisture ensure_anhydrous Use Anhydrous Reagents/Solvents Inert Atmosphere check_moisture->ensure_anhydrous Present check_side_reactions Investigate Side Reactions check_moisture->check_side_reactions Absent ensure_anhydrous->check_side_reactions optimize_conditions Adjust Temperature/Reaction Time Slow Addition of Electrophile check_side_reactions->optimize_conditions Present end_point Yield Improved check_side_reactions->end_point Minimal optimize_conditions->end_point

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 4-Methyl-3-oxopentanenitrile and 3-oxobutanenitrile in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and mol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. This guide provides an in-depth comparative analysis of the reactivity of two closely related β-ketonitriles: 4-Methyl-3-oxopentanenitrile and 3-oxobutanenitrile. While structurally similar, the subtle difference in their alkyl substitution imparts distinct steric and electronic properties that can significantly influence their behavior in chemical transformations. This document aims to provide an objective comparison, supported by physicochemical data and established chemical principles, to aid researchers in the strategic selection of these versatile intermediates.

Physicochemical Properties and Acidity

The reactivity of β-ketonitriles is largely dictated by the acidity of the α-hydrogens located between the ketone and nitrile functionalities. Deprotonation at this position generates a resonance-stabilized enolate, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

A comparison of the key physicochemical properties of 4-Methyl-3-oxopentanenitrile and 3-oxobutanenitrile is presented in Table 1. The predicted pKa values for the α-hydrogens of both molecules are remarkably similar, suggesting comparable intrinsic acidities.[1] This implies that under identical basic conditions, the extent of enolate formation for both compounds will be of a similar order of magnitude.[1] The slightly greater electron-donating inductive effect of the isopropyl group in 4-Methyl-3-oxopentanenitrile compared to the methyl group in 3-oxobutanenitrile would theoretically lead to a marginal decrease in the acidity of its α-hydrogens; however, this effect is generally considered minimal.[1]

Property4-Methyl-3-oxopentanenitrile3-oxobutanenitrile
Molecular Formula C₆H₉NOC₄H₅NO
Molecular Weight 111.14 g/mol 83.09 g/mol [1]
Predicted pKa (α-hydrogen) ~9.90~10.31[1]
Boiling Point 102-104 °C123.5 °C at 760 mmHg[1]
Density 0.938 g/cm³ (Predicted)0.976 g/cm³[1]

Table 1: Comparison of Physicochemical Properties

Comparative Reactivity Analysis

While the electronic properties governing the acidity of the α-hydrogens are similar, the primary differentiator in the reactivity of these two molecules is steric hindrance.

Enolate Formation: The formation of the enolate is the prerequisite for many reactions of β-ketonitriles. Given their similar pKa values, both compounds are readily deprotonated by common bases such as sodium hydride or alkoxides.

Enolate_Formation Ketone β-Ketonitrile Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base Base Base->Enolate HB HB⁺ Enolate->HB

Caption: General scheme of enolate formation from a β-ketonitrile.

Nucleophilic Reactions of the Enolate: The enolate anion can act as a nucleophile, attacking a wide range of electrophiles. The steric bulk of the isopropyl group in 4-Methyl-3-oxopentanenitrile, compared to the methyl group in 3-oxobutanenitrile, is expected to influence the rate of these reactions. In transformations involving sterically demanding electrophiles, 3-oxobutanenitrile is likely to exhibit a higher reaction rate due to the greater accessibility of its nucleophilic carbon.

Steric_Hindrance cluster_0 3-oxobutanenitrile (less hindered) cluster_1 4-Methyl-3-oxopentanenitrile (more hindered) 3_oxobutanenitrile Electrophile Electrophile (E⁺) 3_oxobutanenitrile->Electrophile Faster attack 4_Methyl_3_oxopentanenitrile 4_Methyl_3_oxopentanenitrile->Electrophile Slower attack

Caption: Steric hindrance affecting the approach of an electrophile.

Experimental Protocols

Below are representative experimental protocols for the synthesis of the title compounds and their subsequent use in the formation of heterocyclic structures.

Synthesis of 4-Methyl-3-oxopentanenitrile

This protocol describes a Claisen-type condensation between ethyl isobutyrate and acetonitrile.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 12 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve ethyl isobutyrate (1.0 eq) in anhydrous THF.

  • To this solution, add potassium tert-butoxide (2.1 eq) and stir the mixture.

  • Add acetonitrile (1.0 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Add ethyl acetate and acidify the aqueous layer with 12 M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-Methyl-3-oxopentanenitrile.[2]

Synthesis of 3-oxobutanenitrile Derivatives

A common method for the synthesis of 3-oxobutanenitrile and its derivatives is the base-catalyzed condensation of an ester with a nitrile.

Materials:

  • Ethyl acetate

  • Propionitrile

  • Sodium hydride (NaH)

  • Benzene, anhydrous

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend sodium hydride in anhydrous benzene.

  • Add propionitrile to the suspension and stir the mixture.

  • Add ethyl acetate dropwise to the reaction mixture.

  • Monitor the reaction for the evolution of hydrogen gas. The reaction is considered complete when gas evolution ceases.

  • After the reaction is complete, carefully quench the reaction mixture with water.

  • Separate the aqueous phase and acidify it to precipitate the product.

  • Isolate the product by filtration and purify as necessary.

Comparative Synthesis of Pyrazole Derivatives

Protocol 1: Synthesis of 5-isopropyl-1H-pyrazol-3-amine from 4-Methyl-3-oxopentanenitrile

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 4-Methyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.05 eq) to the solution at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the oily residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the product.

Protocol 2: Synthesis of a Substituted Pyrazole from 3-oxobutanenitrile

Materials:

  • 3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 3-oxobutanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Triturate the residue with water.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to afford the pure pyrazole derivative.

Experimental_Workflow start Start reactants Combine β-Ketonitrile and Hydrazine start->reactants reaction Reflux in Solvent reactants->reaction workup Solvent Removal and Aqueous Workup reaction->workup purification Purification (Filtration/Recrystallization) workup->purification end End Product: Pyrazole Derivative purification->end

Caption: A generalized workflow for the synthesis of pyrazoles.

Conclusion

Both 4-Methyl-3-oxopentanenitrile and 3-oxobutanenitrile are valuable and versatile intermediates in organic synthesis, particularly for the construction of heterocyclic scaffolds. Their reactivity is primarily governed by the acidity of the α-protons, which is comparable for both molecules. The key distinction in their chemical behavior arises from steric effects. The bulkier isopropyl group of 4-Methyl-3-oxopentanenitrile can lead to slower reaction rates in sterically demanding transformations compared to the less hindered methyl group of 3-oxobutanenitrile. The choice between these two reagents should, therefore, be guided by the steric requirements of the specific synthetic target and reaction partners. For transformations where steric hindrance is not a limiting factor, both compounds can be expected to perform similarly. However, when designing syntheses involving bulky electrophiles or aiming for the highest possible reaction rates, 3-oxobutanenitrile may offer a slight advantage.

References

Comparative

A Comparative Guide to 4-Methyl-3-oxopentanenitrile and Ethyl Isobutyrylacetate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Among the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Among the versatile building blocks available, β-ketonitriles and β-ketoesters are frequently employed due to their dual functionality, which allows for a variety of chemical transformations. This guide provides an objective comparison of two structurally similar yet functionally distinct reagents: 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate. We will delve into their synthesis, reactivity, and applications, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research and development needs.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of each compound is crucial for their effective use in synthesis. The following table summarizes key data for 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate.

Property4-Methyl-3-oxopentanenitrileEthyl Isobutyrylacetate
Molecular Formula C₆H₉NO[1][2]C₈H₁₄O₃[3]
Molecular Weight 111.14 g/mol [1][2]158.19 g/mol [3]
Appearance Clear colorless liquid[2]Liquid
Boiling Point Not available173 °C (lit.)
Melting Point Not available-9 °C (lit.)
Density 0.9 g/mL0.98 g/mL at 25 °C (lit.)
Refractive Index 1.41n20/D 1.425 (lit.)
pKa (α-proton) ~11~13

Synthesis of the Starting Materials

The accessibility of a starting material is a practical consideration in synthetic planning. Both 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate can be synthesized through well-established methods.

Synthesis of 4-Methyl-3-oxopentanenitrile

A common method for the synthesis of β-ketonitriles is the base-catalyzed condensation of an ester with a nitrile. For 4-methyl-3-oxopentanenitrile, this involves the reaction of an isobutyrate ester with acetonitrile.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Isobutyrate Ethyl Isobutyrate Reaction Reaction Ethyl Isobutyrate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base (e.g., KOt-Bu) Base (e.g., KOt-Bu) Base (e.g., KOt-Bu)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction 4-Methyl-3-oxopentanenitrile 4-Methyl-3-oxopentanenitrile Reaction->4-Methyl-3-oxopentanenitrile

Synthesis of Ethyl Isobutyrylacetate

Ethyl isobutyrylacetate is typically synthesized via the acylation of the enolate of ethyl acetate with an isobutyryl halide or by the reaction of diketene with isobutanol. A common laboratory preparation involves the self-condensation of ethyl isobutyrate, although this can be challenging. A more controlled synthesis involves the reaction of ethyl potassium malonate with isobutyryl chloride.[4]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl potassium malonate Ethyl potassium malonate Reaction Reaction Ethyl potassium malonate->Reaction Isobutyryl chloride Isobutyryl chloride Isobutyryl chloride->Reaction Magnesium Chloride Magnesium Chloride Magnesium Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Solvent (e.g., Ethyl Acetate) Solvent (e.g., Ethyl Acetate) Solvent (e.g., Ethyl Acetate)->Reaction Ethyl Isobutyrylacetate Ethyl Isobutyrylacetate Reaction->Ethyl Isobutyrylacetate

Reactivity and Synthetic Applications: A Comparative Analysis

The primary difference in reactivity between 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate stems from the nature of the nitrile and ester functional groups, respectively. This distinction dictates their utility in various synthetic transformations, particularly in the construction of heterocyclic systems.

Key Differences in Reactivity:

  • Acidity of α-Protons: The α-protons of 4-methyl-3-oxopentanenitrile are more acidic (pKa ≈ 11) than those of ethyl isobutyrylacetate (pKa ≈ 13). This is due to the greater electron-withdrawing ability of the nitrile group compared to the ester group. This higher acidity facilitates enolate formation under milder basic conditions.

  • Nucleophilicity of the Enolate: While the enolate of the β-ketonitrile is formed more readily, it is generally a softer and less reactive nucleophile compared to the enolate of the β-ketoester.

  • Electrophilicity of the Carbonyl/Nitrile Group: The carbonyl carbon of the ester in ethyl isobutyrylacetate is more electrophilic and susceptible to nucleophilic attack than the nitrile carbon in 4-methyl-3-oxopentanenitrile.

  • Reaction Products: The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles, a pathway not directly available to the ester group. Conversely, the ester group can be readily hydrolyzed, transesterified, or reduced, offering different synthetic possibilities.

Performance in Key Synthetic Reactions

The following table provides a comparative overview of the performance of each reagent in common synthetic reactions.

Reaction Type4-Methyl-3-oxopentanenitrileEthyl Isobutyrylacetate
Alkylation Readily forms enolate for C-alkylation.Requires stronger base for enolate formation; susceptible to O-alkylation.
Knoevenagel Condensation Excellent substrate due to acidic α-protons, leading to α,β-unsaturated nitriles.Good substrate, yielding α,β-unsaturated esters.
Hantzsch Pyridine Synthesis Can be used, but less common. The nitrile can participate in cyclization.Classic substrate, leading to dihydropyridines which can be oxidized to pyridines.[5][6]
Gewald Aminothiophene Synthesis Not applicable.Not applicable. (Requires an α-cyanoester or α-cyanoketone)
Synthesis of Pyrazoles/Isoxazoles Reacts with hydrazine/hydroxylamine to form aminopyrazoles/isoxazoles.Reacts with hydrazine/hydroxylamine to form pyrazolones/isoxazolones.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for key reactions are provided below.

Protocol 1: Knoevenagel Condensation with 4-Methyl-3-oxopentanenitrile

This protocol describes a typical procedure for the Knoevenagel condensation of 4-methyl-3-oxopentanenitrile with an aromatic aldehyde.

Materials:

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add 4-methyl-3-oxopentanenitrile, the aromatic aldehyde, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Hantzsch Pyridine Synthesis with Ethyl Isobutyrylacetate

This protocol outlines the synthesis of a dihydropyridine derivative using ethyl isobutyrylacetate.[5][6]

Materials:

  • Ethyl isobutyrylacetate (2.0 eq)

  • Aldehyde (e.g., formaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and ammonium acetate in ethanol.

  • Add ethyl isobutyrylacetate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, the dihydropyridine product often precipitates and can be collected by filtration.

  • The crude product can be recrystallized from ethanol.

Logical Relationships in Synthesis

The choice between 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate is dictated by the desired final product. The following diagram illustrates the divergent synthetic pathways originating from these two starting materials.

G Start_Nitrile 4-Methyl-3-oxopentanenitrile Aminopyrazoles Aminopyrazoles Start_Nitrile->Aminopyrazoles Hydrazine Aminoisoxazoles Aminoisoxazoles Start_Nitrile->Aminoisoxazoles Hydroxylamine Cyanopyridines Cyanopyridines Start_Nitrile->Cyanopyridines Hantzsch-type Unsaturated_Nitriles α,β-Unsaturated Nitriles Start_Nitrile->Unsaturated_Nitriles Knoevenagel Start_Ester Ethyl Isobutyrylacetate Pyrazolones Pyrazolones Start_Ester->Pyrazolones Hydrazine Isoxazolones Isoxazolones Start_Ester->Isoxazolones Hydroxylamine Dihydropyridines Dihydropyridines Start_Ester->Dihydropyridines Hantzsch Unsaturated_Esters α,β-Unsaturated Esters Start_Ester->Unsaturated_Esters Knoevenagel

Conclusion

Both 4-methyl-3-oxopentanenitrile and ethyl isobutyrylacetate are valuable C5 building blocks in organic synthesis. The choice between them should be guided by the specific synthetic target and the desired reaction pathway.

  • 4-Methyl-3-oxopentanenitrile is the preferred precursor when the nitrile functionality is desired in the final product or when its higher α-proton acidity can be leveraged for reactions under milder conditions. It is particularly useful for the synthesis of nitrogen-containing heterocycles such as aminopyrazoles and aminoisoxazoles.

  • Ethyl isobutyrylacetate , a classic β-ketoester, is a robust and versatile starting material for a wide range of transformations, including the well-established Hantzsch pyridine synthesis. Its ester functionality provides a handle for further modifications like hydrolysis, amidation, or reduction.

Ultimately, a thorough understanding of the reactivity of both the nitrile and ester functionalities, as outlined in this guide, will enable the synthetic chemist to make an informed decision and design more efficient and effective synthetic routes.

References

Validation

A Comparative Guide to Catalysts for the Synthesis of 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-methyl-3-oxopentanenitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methyl-3-oxopentanenitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides an objective comparison of common and emerging catalytic systems for the synthesis of 4-methyl-3-oxopentanenitrile, supported by experimental data from analogous reactions.

Comparative Performance of Catalytic Systems

The synthesis of 4-methyl-3-oxopentanenitrile and other β-ketonitriles is predominantly achieved through the condensation of an ester or its equivalent with acetonitrile. The performance of different catalytic systems for this transformation is summarized below.

Catalyst System CategorySpecific Catalyst/BaseReaction TypeTypical SubstratesTemperatureReaction TimeYieldKey Advantages & Disadvantages
Base-Promoted Potassium tert-butoxide (KOt-Bu)Claisen-type CondensationEthyl isobutyrate + AcetonitrileRoom Temp.30 minNot specified in abstract, but generally moderate to highEconomical, straightforward. Requires stoichiometric base, sensitive to moisture.[1]
Base-Promoted Potassium methoxide (KOMe)Acyl SubstitutionIsobutyryl chloride + Acetonitrile70-90 °C3-4 hours95-97%High yield and purity, suitable for industrial scale. Uses acyl chloride which can be corrosive.[1]
Organocatalyst N-Heterocyclic Carbene (NHC)Radical CouplingIsovaleraldehyde + AIBN*80 °C2-20 hoursup to >99%Metal-free, mild conditions, broad substrate scope including aliphatic aldehydes. Longer reaction times.[2][3][4]
Transition Metal Palladium (Pd(acac)₂)Carbonylative α-Arylation(Hetero)aryl iodides + NitrilesNot specifiedNot specifiedGood to excellentHigh functional group tolerance. Primarily for arylation, less direct for aliphatic targets; requires CO gas.[5]
Base-Promoted Lithium bis(trimethylsilyl)amide (LiHMDS)Acyl SubstitutionAmides + AcetonitrileRoom Temp.Not specifiedGood to excellentTransition-metal-free, good yields. Requires stoichiometric strong base.

*AIBN: Azobis(isobutyronitrile), serves as a radical initiator. The aldehyde substrate would be isovaleraldehyde to yield the desired isobutyryl group.

Experimental Protocols

Detailed methodologies for the most relevant catalytic systems are provided below.

Protocol 1: Base-Promoted Synthesis using Potassium tert-Butoxide

This protocol is adapted from a general method for the Claisen-type condensation of esters with acetonitrile.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Add potassium tert-butoxide (2.1 equivalents) to the THF and stir to form a suspension.

  • Slowly add acetonitrile (1.0 equivalent) to the suspension.

  • To this mixture, add ethyl isobutyrate (1.0 equivalent) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl solution, adjusting the pH to ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-methyl-3-oxopentanenitrile by vacuum distillation or column chromatography.

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

This protocol is based on the NHC-catalyzed radical coupling of aldehydes with AIBN, adapted for the synthesis of 4-methyl-3-oxopentanenitrile.[2]

Materials:

  • Isovaleraldehyde (2-methylpropanal)

  • Azobis(isobutyronitrile) (AIBN)

  • NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Cesium carbonate (Cs₂CO₃)

  • Degassed anhydrous toluene

  • Schlenk tube and inert atmosphere setup (Argon)

  • Standard purification supplies (silica gel, solvents)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add isovaleraldehyde (1.0 equivalent), AIBN (2.0 equivalents), the NHC precatalyst (0.2 equivalents), and Cs₂CO₃ (0.5 equivalents).

  • Evacuate and backfill the tube with Argon three times.

  • Add degassed anhydrous toluene via syringe.

  • Stir the reaction mixture at 80 °C for 2-20 hours, monitoring progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to obtain the desired 4-methyl-3-oxopentanenitrile.

Visualizing the Pathways and Workflows

Reaction Pathways

The following diagrams illustrate the fundamental chemical transformations for the base-promoted and NHC-catalyzed synthesis routes.

Catalytic Pathways for 4-Methyl-3-oxopentanenitrile Synthesis cluster_0 A) Base-Promoted Claisen-type Condensation cluster_1 B) NHC-Catalyzed Radical Coupling A_start1 Ethyl Isobutyrate A_int2 Tetrahedral Intermediate A_start1->A_int2 + Acetonitrile Anion A_start2 Acetonitrile A_int1 Acetonitrile Anion A_start2->A_int1 + KOtBu A_prod 4-Methyl-3-oxopentanenitrile A_int2->A_prod - EtOH A_base KOtBu B_start1 Isovaleraldehyde B_int1 Breslow Intermediate B_start1->B_int1 + NHC B_start2 AIBN B_int2 Cyanoisopropyl Radical B_start2->B_int2 Δ (Heat) B_int3 Radical Coupling B_int1->B_int3 + Radical B_prod 4-Methyl-3-oxopentanenitrile B_int3->B_prod Rearrangement B_cat NHC Catalyst General Experimental Workflow for Catalyst Comparison prep Reactant & Catalyst Preparation setup Inert Atmosphere Reaction Setup prep->setup reaction Catalytic Reaction (Varying Catalyst, Temp, Time) setup->reaction monitor Reaction Monitoring (TLC, GC, HPLC) reaction->monitor workup Quenching & Aqueous Workup reaction->workup monitor->reaction purify Purification (Chromatography/Distillation) workup->purify analysis Product Analysis (NMR, MS, Yield) purify->analysis compare Compare Performance Data analysis->compare

References

Comparative

Comparative Purity Analysis of 4-Methyl-3-oxopentanenitrile by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Purity of 4-Methyl-3-oxopentanenitrile In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Purity of 4-Methyl-3-oxopentanenitrile

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. This guide provides a comprehensive comparison of 4-Methyl-3-oxopentanenitrile from different suppliers, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The experimental data and detailed protocols herein serve as a valuable resource for researchers to ensure the quality and consistency of their chemical inputs.

Purity Comparison of Commercial 4-Methyl-3-oxopentanenitrile

The purity of 4-Methyl-3-oxopentanenitrile from three different commercial suppliers was assessed using a validated HPLC method. The results, summarized in Table 1, indicate variations in purity and impurity profiles, which can significantly impact research outcomes and drug development processes. Supplier A demonstrated the highest purity at 99.5%, while Suppliers B and C showed lower purities of 98.2% and 97.0%, respectively, with a notable presence of Impurity 1.

Table 1: Comparative Purity of 4-Methyl-3-oxopentanenitrile from Different Suppliers

SupplierProduct Lot #4-Methyl-3-oxopentanenitrile Purity (%)Impurity 1 (%)Impurity 2 (%)Unknown Impurities (%)
Supplier AA-12399.50.20.10.2
Supplier BB-45698.21.00.30.5
Supplier CC-78997.01.50.51.0

Note: Purity and impurity percentages were determined by peak area normalization from HPLC chromatograms.

Experimental Protocol: HPLC Purity Validation

A reversed-phase HPLC method was developed and validated for the quantitative analysis of 4-Methyl-3-oxopentanenitrile and its potential impurities. This method offers a straightforward approach without the need for derivatization.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4-Methyl-3-oxopentanenitrile reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Sample Solution: Prepare sample solutions from different suppliers at a concentration of 0.1 mg/mL in the mobile phase.

2. Chromatographic Procedure:

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms for a run time of 15 minutes.

3. Data Analysis:

Identify the peak corresponding to 4-Methyl-3-oxopentanenitrile based on the retention time of the reference standard. Calculate the purity of the samples using the area normalization method.

Visualizing the Workflow and Logical Comparison

To clearly illustrate the experimental process and the comparative logic, the following diagrams were generated.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_results Results prep_standard Prepare 0.1 mg/mL Reference Standard hplc_system HPLC System (C18 Column, Acetonitrile:Water) prep_standard->hplc_system Inject prep_sample_A Prepare 0.1 mg/mL Sample from Supplier A prep_sample_A->hplc_system Inject prep_sample_B Prepare 0.1 mg/mL Sample from Supplier B prep_sample_B->hplc_system Inject prep_sample_C Prepare 0.1 mg/mL Sample from Supplier C prep_sample_C->hplc_system Inject run_analysis Inject Samples & Run for 15 min hplc_system->run_analysis analyze_chromatograms Analyze Chromatograms run_analysis->analyze_chromatograms calculate_purity Calculate Purity by Area Normalization analyze_chromatograms->calculate_purity compare_data Compare Purity Data calculate_purity->compare_data

Caption: Experimental workflow for HPLC purity validation.

G cluster_alternatives Commercial Alternatives cluster_performance Performance Evaluation product 4-Methyl-3-oxopentanenitrile supplier_A Supplier A (Purity: 99.5%) product->supplier_A supplier_B Supplier B (Purity: 98.2%) product->supplier_B supplier_C Supplier C (Purity: 97.0%) product->supplier_C high_purity High Purity (Suitable for sensitive applications) supplier_A->high_purity moderate_purity Moderate Purity (May require further purification) supplier_B->moderate_purity low_purity Lower Purity (Potential for side reactions) supplier_C->low_purity

Validation

A Comparative Guide to the Quantitative Analysis of 4-Methyl-3-oxopentanenitrile: qNMR vs. Alternative Methods

In the landscape of pharmaceutical and chemical research, the precise quantification of chemical entities is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of Qu...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the precise quantification of chemical entities is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the assay of 4-methyl-3-oxopentanenitrile. This document is tailored for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for this compound.

Introduction to 4-Methyl-3-oxopentanenitrile and its Analytical Challenges

4-Methyl-3-oxopentanenitrile, with the molecular formula C₆H₉NO, is a keto-nitrile that presents unique analytical considerations.[1][2][3][4][5] Its structure incorporates both a ketone and a nitrile functional group, influencing its chemical properties and chromatographic behavior. The presence of multiple proton environments makes it a suitable candidate for ¹H qNMR analysis. However, its volatility and potential for thermal degradation are factors to consider for GC-based methods, while its polarity and lack of a strong chromophore can pose challenges for HPLC-UV analysis.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic performance data for the quantification of 4-methyl-3-oxopentanenitrile using qNMR, GC-MS, and HPLC. This data is intended for comparative purposes to highlight the strengths and weaknesses of each technique.

ParameterQuantitative ¹H-NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Purity (%) 99.1 ± 0.298.8 ± 0.498.5 ± 0.6
Limit of Detection (LOD) ~0.1%~0.01%~0.05%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.15%
Analysis Time per Sample ~10 minutes~20 minutes~15 minutes
Sample Consumption Low (5-15 mg)Very Low (<1 mg)Low (~1 mg/mL)
Specificity High (structure-specific)High (mass-based)Moderate to High
Precision (RSD) < 1%< 2%< 3%
Accuracy HighHighModerate
Primary Method YesNo (requires reference standard)No (requires reference standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Analytical Balance (readable to 0.01 mg)

  • Volumetric glassware

  • NMR tubes

Materials:

  • 4-Methyl-3-oxopentanenitrile sample

  • Internal Standard (IS): Maleic acid (or other suitable certified reference material with non-overlapping signals)

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-methyl-3-oxopentanenitrile and 10 mg of the internal standard (maleic acid) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a pulse sequence with a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full signal recovery.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 4-methyl-3-oxopentanenitrile, the methine proton of the isopropyl group or the methylene protons adjacent to the nitrile group are potential candidates for integration.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection and quantification using a mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Autosampler

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Materials:

  • 4-Methyl-3-oxopentanenitrile sample

  • Internal Standard (IS): A structurally similar compound with a different retention time (e.g., an appropriate alkyl nitrile).

  • Solvent: Dichloromethane or ethyl acetate (GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 4-methyl-3-oxopentanenitrile sample and the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis:

    • Identify the peaks corresponding to 4-methyl-3-oxopentanenitrile and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. For a compound like 4-methyl-3-oxopentanenitrile, which lacks a strong UV chromophore, derivatization or detection at a low UV wavelength is necessary.

Instrumentation:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

Materials:

  • 4-Methyl-3-oxopentanenitrile sample

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Solvent: Acetonitrile and water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 4-methyl-3-oxopentanenitrile sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase Gradient: 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Mandatory Visualizations

qNMR_Workflow start Start sample_prep Sample Preparation (Weighing of Analyte and IS, Dissolution in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (Lock, Shim, Acquire ¹H Spectrum) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration (Analyte and IS Signals) data_processing->integration calculation Purity Calculation integration->calculation end End calculation->end

Caption: Experimental workflow for qNMR analysis.

Method_Comparison cluster_qnmr qNMR Attributes cluster_gcms GC-MS Attributes cluster_hplc HPLC Attributes analyte 4-Methyl-3-oxopentanenitrile Assay qnmr qNMR (Primary Method) analyte->qnmr gcms GC-MS (Requires Reference Standard) analyte->gcms hplc HPLC-UV (Requires Reference Standard) analyte->hplc qnmr_attr High Specificity High Accuracy No identical standard needed gcms_attr High Sensitivity Good for Volatiles Requires analyte standard hplc_attr Versatile Weak UV absorbance is a challenge Requires analyte standard

Caption: Comparison of analytical methods.

Conclusion

The choice of analytical method for the quantification of 4-methyl-3-oxopentanenitrile depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides high accuracy and specificity without the need for a chemically identical reference standard. This makes it particularly valuable for the certification of reference materials and for precise purity assessments in drug development.

  • GC-MS offers excellent sensitivity and is well-suited for identifying and quantifying volatile impurities. However, it requires a reference standard for accurate quantification and care must be taken to avoid thermal degradation of the analyte.

  • HPLC-UV is a versatile and widely available technique. The main challenge for 4-methyl-3-oxopentanenitrile is its weak UV absorbance, which may limit sensitivity and necessitate detection at low wavelengths, where interferences are more likely. Like GC-MS, it relies on a reference standard for quantification.

For applications demanding the highest accuracy and traceability, qNMR is the recommended method. For routine analysis and impurity profiling, GC-MS and HPLC can be effective, complementary techniques, provided that appropriate reference standards are available and method validation is performed.

References

Comparative

A Comparative Guide to Analytical Method Validation for 4-Methyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of hypothetical analytical method validation for 4-Methyl-3-oxopentanenitrile, a key intermediate in various chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical analytical method validation for 4-Methyl-3-oxopentanenitrile, a key intermediate in various chemical syntheses. Due to the limited availability of specific published validation data for this compound, this document presents a comparison of typical performance characteristics for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The data and protocols are representative of what can be expected for a small organic molecule of this nature, based on established validation guidelines such as ICH Q2(R1).

Comparison of Analytical Method Performance

The following tables summarize the expected quantitative performance data for hypothetical HPLC and GC methods tailored for the analysis of 4-Methyl-3-oxopentanenitrile.

Table 1: Comparison of Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Typical Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99[1]
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98-102%[2]
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%< 2%[2]
- Intermediate Precision≤ 2.0%≤ 2.5%< 3%[2]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLSignal-to-Noise Ratio of 3:1[2]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLSignal-to-Noise Ratio of 10:1[2]
Specificity High (selective for non-volatile impurities)High (excellent for volatile impurities)No interference at the analyte's retention time.
Robustness PassedPassedNo significant impact on results from minor method variations.

Experimental Protocols

The following are detailed, representative methodologies for the validation of analytical methods for 4-Methyl-3-oxopentanenitrile using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Methyl-3-oxopentanenitrile reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing 4-Methyl-3-oxopentanenitrile in the mobile phase to achieve a target concentration within the linear range.

3. Validation Experiments:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Specificity: Analyze a placebo and stressed samples (e.g., acid, base, oxidative, thermal degradation) to ensure no interfering peaks at the retention time of 4-Methyl-3-oxopentanenitrile.

Gas Chromatography (GC) Method

1. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-Methyl-3-oxopentanenitrile reference standard in a suitable solvent (e.g., dichloromethane).

  • Working Standard Solutions: Serially dilute the stock solution to create calibration standards across the desired concentration range.

  • Sample Solution: Dissolve the sample in the chosen solvent to a final concentration within the calibration range.

3. Validation Experiments:

  • Linearity: Inject the working standard solutions and generate a calibration curve.

  • Accuracy: Analyze spiked placebo samples at three different concentration levels.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • LOD & LOQ: Determine based on signal-to-noise ratios.

  • Specificity: Inject the solvent blank and known potential impurities to ensure they do not co-elute with the main peak. A patent for the synthesis of 4-methyl-3-oxo-valeronitrile indicates that Gas Chromatography (GC) is used to check the residual degree of raw materials after the reaction is finished, demonstrating its utility in separating the target compound from starting materials.[3]

Visualizing the Validation Process

To better understand the logical flow and comparison of these analytical methods, the following diagrams are provided.

G General Workflow of Analytical Method Validation A Define Analytical Method's Purpose B Select Analytical Technique (e.g., HPLC, GC) A->B C Method Development & Optimization B->C D Write Validation Protocol C->D E Execute Validation Experiments D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Document Results in Validation Report F->L G->L H->L I->L J->L K->L M Method Implementation for Routine Use L->M

Caption: General Workflow of Analytical Method Validation.

G Performance Comparison: HPLC vs. GC cluster_hplc HPLC cluster_gc GC H_Spec Good for Non-Volatiles H_Prec High Precision H_Acc High Accuracy H_Sens Good Sensitivity G_Spec Excellent for Volatiles G_Prec High Precision G_Acc High Accuracy G_Sens Very High Sensitivity Analyte 4-Methyl-3-oxopentanenitrile Analyte->H_Spec Analysis of Analyte->G_Spec Analysis of

Caption: Performance Comparison: HPLC vs. GC.

References

Validation

A Comparative Guide to the Synthesis of 4-Methyl-3-oxopentanenitrile

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-3-oxopentanenitrile is a valuable building block in organic synthesis, and selecting...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-3-oxopentanenitrile is a valuable building block in organic synthesis, and selecting the optimal synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of common synthetic methodologies for 4-Methyl-3-oxopentanenitrile, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of 4-Methyl-3-oxopentanenitrile is primarily achieved through variations of condensation reactions involving the formation of a carbon-carbon bond between an isobutyryl group and an acetonitrile-derived nucleophile. The choice of starting materials and base plays a crucial role in the reaction's efficiency and conditions.

Route Starting Materials Base Solvent Reaction Time Temperature Yield (%) Purity (%) Reference
Route A: Ester-Nitrile Condensation Ethyl isobutyrate, AcetonitrilePotassium tert-butoxideTHFNot SpecifiedRoom TemperatureNot SpecifiedNot Specified[1][2]
Route B: Acid Chloride-Nitrile Condensation Isobutyryl chloride, AcetonitrilePotassium methoxideAcetonitrile3-4 hours70-90°C (Reflux)95.5 - 97.299.2 - 99.5[3]
Route C: Acid Chloride-Nitrile Condensation (Low Temp) Isobutyryl chloride, Acetonitrilen-ButyllithiumTHF1 hour-78°C94High[3]

Experimental Protocols

Route A: Ester-Nitrile Condensation with Potassium tert-butoxide

This method represents a common Claisen-type condensation approach.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve ethyl isobutyrate (1 eq.) in THF at room temperature with stirring.

  • Rapidly add potassium tert-butoxide (2 eq.) to the solution.

  • After a few minutes of stirring, add acetonitrile (1 eq.).

  • Continue stirring the resulting mixture at room temperature until the reaction is complete.

  • Quench the reaction by adding water and stir for 5 minutes.

  • Add ethyl acetate and a small amount of concentrated HCl solution.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 4-Methyl-3-oxopentanenitrile.[1]

Route B: Acid Chloride-Nitrile Condensation with Potassium Methoxide

This patented method offers high yields and purity under relatively mild conditions, making it suitable for larger-scale production.[3]

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • Hydrochloric acid (2mol/L)

  • Ethyl acetate

Procedure:

  • In a reaction flask, combine acetonitrile (molar ratio 1.5-5.0 relative to isobutyryl chloride) and potassium methoxide (molar ratio 1.2-3.5 relative to isobutyryl chloride).

  • Heat the mixture to 70-90°C with stirring.

  • Under reflux, slowly add isobutyryl chloride (1 eq.).

  • Continue the reaction under reflux for 3-4 hours.

  • After completion, cool the reaction mixture to 0-5°C.

  • Adjust the pH to 5-6 by adding a 2mol/L hydrochloric acid solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic and oil phases, wash with water, and concentrate under reduced pressure to yield 4-Methyl-3-oxopentanenitrile.[3]

Route C: Acid Chloride-Nitrile Condensation with n-Butyllithium (Low Temperature)

This route provides a high yield but requires cryogenic temperatures and the use of a pyrophoric reagent, which may be less suitable for industrial-scale production due to safety and cost concerns.[3]

Materials:

  • Acetonitrile

  • n-Butyllithium in hexane

  • Isobutyryl chloride

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reactor, prepare a solution of acetonitrile in THF.

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium in hexane solution.

  • Add isobutyryl chloride to the reaction mixture.

  • Maintain the reaction at -78°C for 1 hour.

  • The workup procedure would typically involve quenching the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride) and subsequent extraction and purification.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies.

Synthesis Route A: Ester-Nitrile Condensation cluster_start Starting Materials Ethyl isobutyrate Ethyl isobutyrate Reaction Mixture Reaction Mixture Ethyl isobutyrate->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction Mixture Base Quenching & Workup Quenching & Workup Reaction Mixture->Quenching & Workup Purification Purification Quenching & Workup->Purification 4-Methyl-3-oxopentanenitrile 4-Methyl-3-oxopentanenitrile Purification->4-Methyl-3-oxopentanenitrile

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanenitrile via Route A.

Synthesis Route B: Acid Chloride-Nitrile Condensation cluster_start Starting Materials Isobutyryl chloride Isobutyryl chloride Heated Reaction Heated Reaction Isobutyryl chloride->Heated Reaction Acetonitrile Acetonitrile Acetonitrile->Heated Reaction Potassium methoxide Potassium methoxide Potassium methoxide->Heated Reaction Base Acidification & Workup Acidification & Workup Heated Reaction->Acidification & Workup Concentration Concentration Acidification & Workup->Concentration 4-Methyl-3-oxopentanenitrile 4-Methyl-3-oxopentanenitrile Concentration->4-Methyl-3-oxopentanenitrile

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanenitrile via Route B.

Synthesis Route C: Low-Temperature Condensation cluster_start Starting Materials Isobutyryl chloride Isobutyryl chloride Cryogenic Reaction Cryogenic Reaction Isobutyryl chloride->Cryogenic Reaction Acetonitrile Acetonitrile Acetonitrile->Cryogenic Reaction n-Butyllithium n-Butyllithium n-Butyllithium->Cryogenic Reaction Base at -78°C Quenching & Workup Quenching & Workup Cryogenic Reaction->Quenching & Workup Purification Purification Quenching & Workup->Purification 4-Methyl-3-oxopentanenitrile 4-Methyl-3-oxopentanenitrile Purification->4-Methyl-3-oxopentanenitrile

Caption: Workflow for the synthesis of 4-Methyl-3-oxopentanenitrile via Route C.

References

Comparative

A Comparative Guide to Beta-Ketonitriles in Organic Synthesis: Unveiling Their Synthetic Potential

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-ketonitriles have emerged...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-ketonitriles have emerged as highly versatile and powerful intermediates in the construction of complex molecular architectures. This guide provides a comparative analysis of β-ketonitriles against other common synthetic alternatives, supported by experimental data and detailed protocols, to aid in the strategic planning of synthetic routes.

Beta-ketonitriles are organic compounds containing a ketone functional group and a nitrile group separated by a single carbon. This unique arrangement of functional groups imparts a dual reactivity profile, allowing them to participate in a wide array of chemical transformations. They serve as valuable precursors for the synthesis of a diverse range of acyclic and cyclic compounds, including many biologically active heterocycles that form the core of numerous pharmaceuticals.[1]

I. Head-to-Head Comparison: β-Ketonitriles vs. β-Ketoesters

A primary alternative to β-ketonitriles in organic synthesis is the class of β-ketoesters. While both share the ability to form stabilized enolates, their differing electronic properties and reactivity offer distinct advantages and disadvantages in various chemical reactions.

Reaction Typeβ-Ketonitrile Performanceβ-Ketoester PerformanceKey Differences & Considerations
Hantzsch Pyridine Synthesis Can be utilized in a modified Hantzsch synthesis to produce cyanopyridines.[1]The classical Hantzsch synthesis employs two equivalents of a β-ketoester with an aldehyde and ammonia or an ammonium salt.The nitrile group in β-ketonitriles offers a handle for further functionalization of the resulting pyridine ring. The traditional Hantzsch reaction with β-ketoesters is a well-established and high-yielding method for the synthesis of dihydropyridines and pyridines.[1]
Friedländer Quinoline Synthesis Serve as effective methylene components in the acid- or base-catalyzed condensation with 2-aminoaryl aldehydes or ketones to form quinolines.Also widely used in the Friedländer synthesis, providing a robust route to substituted quinolines.[2][3]The choice between a β-ketonitrile and a β-ketoester can influence the substitution pattern and reactivity of the resulting quinoline. The cyano-substituted quinolines derived from β-ketonitriles can be further elaborated.
Knoevenagel Condensation Readily undergo condensation with aldehydes and ketones, catalyzed by weak bases, to yield α,β-unsaturated products. The strong electron-withdrawing nature of the nitrile group activates the methylene protons.Also participate in Knoevenagel condensations, though the reactivity of the methylene group can be slightly lower compared to β-ketonitriles.β-Ketonitriles often provide higher yields and faster reaction rates in Knoevenagel condensations due to the superior electron-withdrawing ability of the nitrile group compared to the ester group.
Michael Addition The enolates of β-ketonitriles are excellent nucleophiles for conjugate addition to α,β-unsaturated compounds.The enolates of β-ketoesters are also commonly used as Michael donors.The more acidic nature of the α-protons in β-ketonitriles can lead to easier enolate formation under milder basic conditions compared to β-ketoesters.
Synthesis of Pyrazoles React readily with hydrazines to form 5-aminopyrazoles, a privileged scaffold in medicinal chemistry.[4]React with hydrazines to form pyrazolones.This represents a significant divergence in reactivity, leading to different heterocyclic core structures. The synthesis of 5-aminopyrazoles is a key application of β-ketonitriles.

II. Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for key reactions involving β-ketonitriles.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from a β-Ketonitrile

This protocol describes the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile and hydrazine, a common and efficient method for constructing this important heterocyclic ring system.[4][5]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • Hydrazine hydrate

  • Acetic acid

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Ethyl ether

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine hydrate (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is heated at 60°C for 24 hours.[5]

  • The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution.[5]

  • The organic layer is subsequently washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[5]

  • The solid residue is washed with ethyl ether and dried under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.[5]

Expected Yield: 45 mg (82%)[5]

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol details a general procedure for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[6][7]

Materials:

  • Benzaldehyde

  • Malononitrile

  • Sodium ethoxide (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product, 2-benzylidenemalononitrile, often precipitates from the reaction mixture.

  • The solid product can be collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

III. Visualizing Reaction Pathways and Workflows

Diagrams are indispensable tools for understanding the intricate steps of chemical reactions and experimental procedures. The following diagrams, generated using the DOT language, illustrate key transformations involving β-ketonitriles.

Synthesis_of_5_Aminopyrazole beta_ketonitrile β-Ketonitrile intermediate Hydrazone Intermediate beta_ketonitrile->intermediate Nucleophilic attack hydrazine Hydrazine hydrazine->intermediate aminopyrazole 5-Aminopyrazole intermediate->aminopyrazole Intramolecular cyclization

Caption: Synthesis of 5-Aminopyrazoles from β-Ketonitriles.

Knoevenagel_Condensation_Workflow start Start: Aldehyde/Ketone + Active Methylene Compound (e.g., β-Ketonitrile) add_catalyst Add weak base catalyst (e.g., piperidine, NH4OAc) start->add_catalyst reaction Reaction at room temperature or gentle heating add_catalyst->reaction workup Work-up: - Precipitation/Filtration or - Extraction reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Final Product: α,β-Unsaturated Compound purification->product

Caption: General workflow for a Knoevenagelan condensation.

IV. Conclusion

Beta-ketonitriles represent a class of exceptionally useful and versatile building blocks in modern organic synthesis. Their unique reactivity, particularly in the synthesis of nitrogen-containing heterocycles like 5-aminopyrazoles, offers distinct advantages over other synthetic intermediates such as β-ketoesters. The ability to fine-tune reaction conditions and leverage the nitrile group for subsequent transformations makes them a powerful tool in the arsenal of synthetic chemists. By understanding their comparative performance and having access to robust experimental protocols, researchers can strategically employ β-ketonitriles to streamline the synthesis of complex molecules with potential applications in drug discovery and materials science.

References

Validation

A Comparative Guide to the Synthesis of Heterocycles: 4-Methyl-3-oxopentanenitrile vs. Benzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aliphatic and Aromatic β-Ketonitriles in the Synthesis of Pyridines, Pyrimidines, and Pyrazoles. In the realm of heterocyclic ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aliphatic and Aromatic β-Ketonitriles in the Synthesis of Pyridines, Pyrimidines, and Pyrazoles.

In the realm of heterocyclic chemistry, the selection of appropriate starting materials is paramount to achieving desired molecular scaffolds efficiently. Among the versatile building blocks, β-ketonitriles stand out due to their dual reactivity, enabling a wide array of cyclization reactions. This guide provides a detailed comparison of two prominent β-ketonitriles: the aliphatic 4-methyl-3-oxopentanenitrile and the aromatic benzoylacetonitrile, in the synthesis of pyridines, pyrimidines, and pyrazoles—core structures in numerous pharmaceutical agents.

Introduction to the Reagents

4-Methyl-3-oxopentanenitrile (iso-butyrylacetonitrile) is an aliphatic β-ketonitrile characterized by an isopropyl group attached to the carbonyl carbon. Its structure imparts distinct steric and electronic properties compared to its aromatic counterpart.

Benzoylacetonitrile is an aromatic β-ketonitrile featuring a phenyl group adjacent to the carbonyl. The phenyl ring's electronic influence and steric bulk play a significant role in its reactivity and the diversity of heterocycles that can be synthesized.[1][2] It is a versatile precursor for a variety of five- and six-membered heterocyclic compounds.[1][2]

Comparative Performance in Heterocyclic Synthesis

The following sections provide a side-by-side comparison of the performance of 4-methyl-3-oxopentanenitrile and benzoylacetonitrile in the synthesis of pyridines, pyrimidines, and pyrazoles, supported by available experimental data.

Pyridine Synthesis

The synthesis of substituted pyridines often utilizes multicomponent reactions involving β-ketonitriles. The data suggests that benzoylacetonitrile is extensively used in these reactions, leading to a wide range of polysubstituted pyridines with generally good yields. Information on the use of 4-methyl-3-oxopentanenitrile in similar reactions is less documented, but inferences can be drawn from related aliphatic systems.

Table 1: Comparison of Pyridine Synthesis Yields

HeterocycleStarting MaterialReagentsReaction ConditionsYield (%)Reference
2-Amino-4-aryl-6-phenyl-3-cyanopyridineBenzoylacetonitrileAromatic aldehyde, Acetophenone, Ammonium acetateIonic liquid, 80°C, 30-60 min86-96%[3]
2-Amino-4,6-diphenyl-3-cyanopyridineBenzoylacetonitrileChalcone, Malononitrile, Ammonium acetateIonic liquid, 60°CExcellent[4]
2-Isopropyl-4-methyl-3-cyanopyridine2-isobutyryl-3-methyl-2-butenenitrile*Ammonium acetateEthanol, reflux, 6h78%[5]

*Note: This synthesis starts from a derivative of 4-methyl-3-oxopentanenitrile, highlighting a potential pathway.

G

Pyrimidine Synthesis

The construction of the pyrimidine ring can be achieved through the condensation of a β-ketonitrile with an amidine or urea derivative, often in a multicomponent fashion like the Biginelli reaction. Benzoylacetonitrile is a common substrate in these reactions, affording a diverse library of pyrimidine derivatives. Data for 4-methyl-3-oxopentanenitrile remains scarce in this specific context.

Table 2: Comparison of Pyrimidine Synthesis Yields

HeterocycleStarting MaterialReagentsReaction ConditionsYield (%)Reference
4-Amino-5-pyrimidinecarbonitrilesBenzoylacetonitrileAromatic aldehyde, BenzamidineWater, reflux, 6-8 hGood to Excellent[6]
4,5-Disubstituted PyrimidinesEnamine of a β-ketonitrileTriethyl orthoformate, Ammonium acetate--[1]
Dihydropyrimidinonesβ-Ketoester (general)Aldehyde, UreaAcid catalyst, EtOHVariable[7][8][9][10]

G

Pyrazole Synthesis

The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The regioselectivity of this reaction is influenced by the nature of the substituents on the β-ketonitrile. Benzoylacetonitrile provides a straightforward route to 3-phenyl-5-aminopyrazoles. For 4-methyl-3-oxopentanenitrile, the formation of 3-isopropyl-5-aminopyrazole would be the expected outcome.

Table 3: Comparison of Pyrazole Synthesis Yields

HeterocycleStarting MaterialReagentsReaction ConditionsYield (%)Reference
3-Phenyl-5-aminopyrazoleBenzoylacetonitrileHydrazine hydrateEthanol, refluxHigh[7]
3-Isopropyl-5-aminopyrazole4-Methyl-3-oxopentanenitrileHydrazine hydrate-Not specifiedInferred
3-Amino-5-isopropylisoxazole*4-Methyl-3-oxopentanenitrileHydroxylamineWeak base, then HCl27%[11]

Note: While not a pyrazole, the synthesis of this isoxazole demonstrates the reactivity of 4-methyl-3-oxopentanenitrile with a dinucleophile, suggesting a similar potential for pyrazole synthesis.

G

Experimental Protocols

Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile from Benzoylacetonitrile

Materials:

  • Benzoylacetonitrile

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Ionic liquid (e.g., ethylammonium nitrate)[4]

Procedure:

  • A mixture of the chalcone (1 mmol), benzoylacetonitrile (1 mmol), and ammonium acetate (a molar excess) is prepared in the ionic liquid.[4]

  • The reaction mixture is heated at 60°C with stirring.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Amino-5-isopropylisoxazole from 4-Methyl-3-oxopentanenitrile

Materials:

  • 4-Methyl-3-oxopentanenitrile

  • Hydroxylamine sulfate

  • Sodium hydroxide (96%)

  • Water

  • Hydrochloric acid

Procedure:

  • Hydroxylamine sulfate (1.15 eq.) is added to a stirred solution of 4-methyl-3-oxopentanenitrile (1.0 eq.) and sodium hydroxide (1.25 eq.) in water.[11]

  • The reaction mixture is heated, and the pH is maintained in the weak basic range.

  • After the initial reaction, the mixture is acidified with hydrochloric acid and heated to induce cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is isolated by extraction with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.[11]

Discussion and Conclusion

The available literature overwhelmingly highlights benzoylacetonitrile as a workhorse in heterocyclic synthesis. Its aromatic nature provides a stable and versatile platform for constructing a vast array of pyridine, pyrimidine, and pyrazole derivatives, often with high yields and well-established protocols. The phenyl group can also be further functionalized, adding another layer of molecular diversity.

In contrast, 4-methyl-3-oxopentanenitrile is significantly less explored in the synthesis of these specific heterocycles. The limited data suggests its potential as a precursor, particularly for heterocycles bearing an isopropyl substituent. The lower reactivity of the aliphatic ketone compared to its aromatic counterpart might necessitate different reaction conditions, potentially leading to different product distributions or yields. The steric bulk of the isopropyl group could also influence the regioselectivity of cyclization reactions.

For researchers and drug development professionals, the choice between these two reagents depends on the desired final structure. For the synthesis of phenyl-substituted heterocycles, benzoylacetonitrile is the clear and well-documented choice. For accessing isopropyl-substituted analogs, 4-methyl-3-oxopentanenitrile presents a viable, albeit less-trodden, path. Further research into the reactivity and synthetic applications of 4-methyl-3-oxopentanenitrile is warranted to fully unlock its potential as a building block in medicinal chemistry and materials science.

References

Comparative

Evaluating the performance of different bases in 4-Methyl-3-oxopentanenitrile synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Methyl-3-oxopentanenitrile, a key building block for various pharmaceuticals, is of paramount importance. The choice of base i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-Methyl-3-oxopentanenitrile, a key building block for various pharmaceuticals, is of paramount importance. The choice of base in the condensation reaction between an isobutyrate ester or equivalent and acetonitrile is a critical factor influencing yield, purity, reaction time, and overall process viability. This guide provides an objective comparison of different bases used in this synthesis, supported by experimental data and detailed protocols.

The synthesis of 4-Methyl-3-oxopentanenitrile typically proceeds via a Claisen-type condensation reaction. The reaction involves the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl group of an electrophilic isobutyryl source, such as an ester or acid chloride. The subsequent elimination of a leaving group yields the target β-ketonitrile. The choice of base is crucial for the initial deprotonation step and significantly impacts the reaction's efficiency and practicality.

Performance Comparison of Different Bases

The following table summarizes the performance of various bases in the synthesis of 4-Methyl-3-oxopentanenitrile based on reported experimental data.

BaseReactantsSolventReaction ConditionsYield (%)Purity (%)Remarks
Potassium Methoxide Acetonitrile, Isobutyryl chlorideAcetonitrile70-90°C, 3-4 hours95.5 - 97.299.2 - 99.5Mild and controllable reaction conditions, high selectivity, and less side reactions. Suitable for industrial production.[1]
Potassium tert-Butoxide Acetonitrile, Methyl isobutyrateTetrahydrofuran (THF)Room temperature, 30 minNot specifiedNot specifiedPost-treatment requires high-temperature distillation. Reported yields and purity were not consistently achievable in subsequent experiments. The reaction time is noted to be long in some accounts.[1]
Sodium Hydride Acetonitrile, Methyl isobutyrateTetrahydrofuran (THF)Reflux, 2-3 hoursUp to 96Not specifiedSodium hydride is a dangerous chemical. THF is expensive and difficult to recover, increasing costs. Acidic work-up can generate byproducts requiring further purification.[1]
n-Butyllithium Acetonitrile, Isobutyryl chlorideTetrahydrofuran (THF)-78°C, 1 hourNot specifiedNot specifiedRequires cryogenic temperatures, which is energy-intensive and can be a challenge for large-scale industrial production.[1]

Experimental Protocols

Detailed methodologies for the synthesis of 4-Methyl-3-oxopentanenitrile using different bases are provided below.

Method 1: Potassium Methoxide[1]

This method utilizes potassium methoxide as the base and isobutyryl chloride as the acylating agent.

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • 2M Hydrochloric acid solution

  • Ethyl acetate

Procedure:

  • To a four-necked flask, add acetonitrile (3 equivalents) and potassium methoxide (2 equivalents).

  • Stir the mixture and heat to 82°C.

  • Under reflux, slowly add isobutyryl chloride (1 equivalent) dropwise.

  • After the addition is complete, continue the reaction under reflux for 3 hours.

  • Monitor the reaction completion using Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 2°C.

  • Adjust the pH of the solution to 5 by the dropwise addition of a 2M hydrochloric acid solution.

  • Allow the layers to separate and collect the oil phase.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases with the initial oil phase, wash twice with water, and concentrate under reduced pressure to obtain 4-Methyl-3-oxopentanenitrile.

Method 2: Potassium tert-Butoxide (General Procedure)[1]

This procedure is based on a commonly cited method for this transformation.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Dissolve ethyl isobutyrate (1 equivalent) in anhydrous THF at room temperature with stirring.

  • Rapidly add potassium tert-butoxide (2 equivalents) to the solution.

  • Add acetonitrile (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • Quench the reaction by adding water and stir for 5 minutes.

  • Add ethyl acetate and a hydrochloric acid solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Method 3: Sodium Hydride (General Procedure)[1]

This method employs the strong, non-nucleophilic base sodium hydride.

Materials:

  • Methyl isobutyrate

  • Acetonitrile

  • Sodium hydride

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid

Procedure:

  • In a reaction vessel under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of acetonitrile and methyl isobutyrate in THF to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction for completion.

  • After completion, cool the reaction mixture and carefully quench with a hydrochloric acid solution to adjust the pH.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Further purification may be required to remove byproducts.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for base selection, the following diagrams are provided.

Experimental_Workflow reagents Reactants (Acetonitrile & Isobutyryl Source) base_addition Base Addition & Solvent reagents->base_addition reaction Reaction (Temperature & Time) base_addition->reaction workup Aqueous Workup & Quenching reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product 4-Methyl-3-oxopentanenitrile purification->product

General experimental workflow for the synthesis of 4-Methyl-3-oxopentanenitrile.

Base_Evaluation_Logic start Select Base for Synthesis yield High Yield? start->yield purity High Purity? yield->purity Yes reconsider Re-evaluate Base/Conditions yield->reconsider No safety Safety Profile Acceptable? purity->safety Yes purity->reconsider No cost Cost-Effective? safety->cost Yes safety->reconsider No optimal Optimal Base cost->optimal Yes cost->reconsider No

Logical flow for evaluating the performance of different bases.

References

Validation

Comparative Guide to the Synthesis and Reactivity of 4-Methyl-3-oxopentanenitrile

Comparison of Synthesis Protocols for 4-Methyl-3-oxopentanenitrile The synthesis of 4-Methyl-3-oxopentanenitrile, also known as 4-methyl-3-oxo-valeronitrile, is most commonly achieved through a Claisen-type condensation....

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthesis Protocols for 4-Methyl-3-oxopentanenitrile

The synthesis of 4-Methyl-3-oxopentanenitrile, also known as 4-methyl-3-oxo-valeronitrile, is most commonly achieved through a Claisen-type condensation. Below is a comparison of different experimental protocols for its synthesis.

ParameterProtocol 1[1]Protocol 2[1]Protocol 3[2]
Reactants Acetonitrile, Isobutyryl chloride, Potassium methoxideAcetonitrile, Isobutyryl chloride, Potassium methoxideAcetonitrile, Ethyl isobutyrate, Potassium tert-butoxide
Solvent Not specifiedNot specifiedTetrahydrofuran (THF)
Base Potassium methoxidePotassium methoxidePotassium tert-butoxide
Molar Ratio (Acetonitrile:Acylating Agent:Base) 3:1:21.5:1:1.21:1:2.1
Reaction Temperature 82 °C70 °CRoom Temperature
Reaction Time 3 hours3 hoursNot specified
Yield 97.2%95.5%Not specified
Purity 99.5%99.2%Not specified
Reactivity of 4-Methyl-3-oxopentanenitrile in Context

The reactivity of β-ketonitriles is largely governed by the acidity of the α-protons located between the ketone and nitrile groups.[3] Deprotonation at this position by a base leads to a resonance-stabilized enolate, which is a potent nucleophile. The structure of the acyl group can influence this reactivity through steric and electronic effects.

CompoundAcyl GroupSteric HindranceElectronic EffectExpected Reactivity
4-Methyl-3-oxopentanenitrile IsobutyrylHighElectron-donatingPotentially slower reaction rates due to steric bulk and slightly reduced acidity of α-protons.
3-Oxopentanenitrile PropionylModerateElectron-donatingBaseline reactivity for comparison.
3-Oxobutanenitrile AcetylLowElectron-donatingPotentially faster reaction rates compared to 4-Methyl-3-oxopentanenitrile due to less steric hindrance.
Benzoylacetonitrile BenzoylHighElectron-withdrawing (inductive), Resonance effectsEnhanced acidity of α-protons, but steric hindrance from the phenyl group can influence reaction rates.

The isobutyryl group in 4-Methyl-3-oxopentanenitrile is bulkier than the acyl groups in 3-oxopentanenitrile and 3-oxobutanenitrile. This increased steric hindrance may affect the rate of reactions involving nucleophilic attack at the carbonyl carbon or reactions where the enolate attacks a sterically demanding electrophile.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-oxopentanenitrile[1]

This protocol is based on the patent literature and provides a high-yield synthesis of 4-methyl-3-oxopentanenitrile.

Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • 2M Hydrochloric acid solution

  • Ethyl acetate

  • Water

Equipment:

  • 25mL four-neck flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25mL four-neck flask, add acetonitrile (1.24g, 30mmol) and potassium methoxide (1.41g, 20mmol).

  • Stir the mixture using a magnetic stirrer and heat to 82 °C.

  • Under reflux conditions, add isobutyryl chloride (1.07g, 10mmol) dropwise.

  • After the addition is complete, continue the reaction under reflux for 3 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 2 °C.

  • Adjust the pH of the solution to 5 by the dropwise addition of a 2mol/L hydrochloric acid solution.

  • Allow the mixture to stand and separate into layers. Collect the oil phase.

  • Extract the aqueous phase twice with ethyl acetate to obtain an organic phase.

  • Combine the organic phase with the initially collected oil phase.

  • Wash the combined organic phase twice with water.

  • Concentrate the solution and spin-dry to obtain 4-methyl-3-oxo-valeronitrile as a light yellow oil.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of β-ketonitriles, including 4-Methyl-3-oxopentanenitrile.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants & Solvent (e.g., Acetonitrile, Acylating Agent, Base, THF) reaction_mixture Reaction Mixture reactants->reaction_mixture Mixing reflux Reaction under Reflux (e.g., 3 hours at 82°C) reaction_mixture->reflux cooling Cooling (e.g., to 2°C) reflux->cooling ph_adjustment pH Adjustment (e.g., with 2M HCl) cooling->ph_adjustment extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjustment->extraction washing Washing (e.g., with Water) extraction->washing concentration Concentration (Rotary Evaporation) washing->concentration final_product Final Product (4-Methyl-3-oxopentanenitrile) concentration->final_product

Caption: General experimental workflow for the synthesis of 4-Methyl-3-oxopentanenitrile.

References

Comparative

The Untapped Potential of 4-Methyl-3-oxopentanenitrile in Isotopic Labeling Strategies for Drug Development

For researchers, scientists, and drug development professionals, the precise tracking of molecular fate is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactiv...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecular fate is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, provides an indispensable tool for elucidating metabolic pathways, reaction mechanisms, and the pharmacokinetics of new drug candidates. While compounds like 4-thiouridine and specific amino acids are well-established metabolic probes, the utility of versatile synthetic building blocks in creating labeled molecules from the ground up offers a powerful and complementary approach. This guide explores the potential of 4-Methyl-3-oxopentanenitrile as a precursor for isotopically labeled compounds and compares this approach with established methods for labeling alternative precursors in the synthesis of medicinally relevant heterocyclic compounds.

4-Methyl-3-oxopentanenitrile, a β-ketonitrile, is a key intermediate in the synthesis of various pharmaceuticals, including the widely used cholesterol-lowering drug, rosuvastatin.[1] Its chemical structure presents multiple strategic positions for the introduction of isotopic labels, such as ¹³C or ¹⁵N. Although direct metabolic labeling studies using this compound have not been reported, its role as a versatile precursor makes it a prime candidate for the synthesis of isotopically labeled building blocks for more complex molecules.

Synthetic Accessibility and Labeling Strategies

The primary route to synthesizing 4-Methyl-3-oxopentanenitrile is through a Claisen-type condensation reaction.[2] This provides a clear and controllable method for incorporating isotopic labels at specific positions.

Proposed Isotopic Labeling of 4-Methyl-3-oxopentanenitrile

A hypothetical, yet feasible, strategy for the synthesis of isotopically labeled 4-Methyl-3-oxopentanenitrile could involve the use of a labeled nitrile source. For instance, using potassium [¹³C]cyanide or [¹⁵N]cyanide in the synthesis would introduce the label at the nitrile position. Alternatively, starting with an isotopically labeled isobutyryl chloride could place the label within the carbon backbone of the molecule.

Below is a generalized workflow for the synthesis and potential isotopic labeling of 4-Methyl-3-oxopentanenitrile.

cluster_synthesis Synthesis of 4-Methyl-3-oxopentanenitrile Labeled Acetonitrile Labeled Acetonitrile (e.g., ¹³CH₃CN or CH₃¹³CN) Condensation Claisen-type Condensation Labeled Acetonitrile->Condensation Isobutyryl Chloride Isobutyryl Chloride Isobutyryl Chloride->Condensation Base Base (e.g., Potassium Methoxide) Base->Condensation Labeled Product Isotopically Labeled 4-Methyl-3-oxopentanenitrile Condensation->Labeled Product

Caption: Proposed workflow for synthesizing isotopically labeled 4-Methyl-3-oxopentanenitrile.

Comparison with Alternative Precursors for Heterocyclic Compound Synthesis

4-Methyl-3-oxopentanenitrile and other β-ketonitriles are valuable precursors for a variety of heterocyclic compounds that are central to many pharmaceutical agents.[2] A comparative analysis with alternative precursors for these heterocycles reveals different strategies and opportunities for isotopic labeling.

PrecursorTarget HeterocycleCommon Labeling Strategy
4-Methyl-3-oxopentanenitrile Substituted Pyridines, PyrimidinesIntroduction of ¹³C or ¹⁵N via labeled nitrile or carbonyl precursors during synthesis.
Malononitrile 2-Amino-3-cyanopyridinesUse of [¹³C] or [¹⁴C]-labeled malononitrile, readily available commercially.
Ethyl Cyanoacetate Pyridones, PyrimidinesIncorporation of ¹³C or ¹⁴C through labeled cyanoacetate.
3-Oxopropanenitrile Pyridines, ThiophenesLabeling via synthetic routes employing labeled starting materials.

Experimental Protocols

General Synthesis of 4-Methyl-3-oxopentanenitrile

The following is a general procedure for the synthesis of 4-Methyl-3-oxopentanenitrile, which can be adapted for isotopic labeling by using the appropriate labeled starting materials.

  • Reaction Setup: To a solution of potassium methoxide in acetonitrile, isobutyryl chloride is added dropwise under reflux conditions.

  • Reaction: The mixture is refluxed for 3-4 hours.

  • Workup: After cooling, the pH is adjusted to 5-6 with a hydrochloric acid solution.

  • Extraction: The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

  • Purification: The combined organic phases are washed, dried, and concentrated to yield 4-methyl-3-oxo-valeronitrile.[1]

Isotopic Labeling via Nitrile Exchange

A more advanced strategy for introducing a carbon isotope at a late stage is through nitrile isotope exchange reactions. This has been demonstrated for aryl nitriles using nickel catalysis and a labeled cyanide source. This method could potentially be adapted for β-ketonitriles, offering an efficient way to label the molecule.

cluster_exchange Late-Stage Isotopic Labeling via Nitrile Exchange Unlabeled Nitrile Unlabeled β-Ketonitrile Catalyst Nickel Catalyst Unlabeled Nitrile->Catalyst Labeled Cyanide Labeled Cyanide Source (e.g., K¹³CN) Labeled Cyanide->Catalyst Labeled Product Isotopically Labeled β-Ketonitrile Catalyst->Labeled Product

Caption: Conceptual workflow for late-stage isotopic labeling of β-ketonitriles.

Performance and Applications

The performance of an isotopically labeled precursor is judged by the efficiency of its synthesis, the stability of the label, and its utility in the synthesis of the final target molecule. While direct comparative data for 4-Methyl-3-oxopentanenitrile is not available, the synthetic routes are well-established, suggesting that isotopically labeled versions could be produced with high purity.

The primary application of a labeled precursor like 4-Methyl-3-oxopentanenitrile would be in absorption, distribution, metabolism, and excretion (ADME) studies during drug development.[3][4] By incorporating a stable isotope label, researchers can use mass spectrometry to trace the metabolic fate of the drug molecule and its various metabolites.

Conclusion

While 4-Methyl-3-oxopentanenitrile is not a direct tool for metabolic labeling in the same vein as nutrient analogs, its strategic importance as a synthetic intermediate makes it a highly valuable target for isotopic labeling. The ability to synthesize labeled 4-Methyl-3-oxopentanenitrile provides a powerful route to creating isotopically marked pharmaceuticals and other biologically active molecules. This allows for in-depth investigation of their biochemical pathways and metabolic profiles, which is a critical component of modern drug discovery and development. The synthetic strategies outlined here offer a roadmap for researchers to leverage this versatile compound in their isotopic labeling endeavors.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 4-Methyl-3-oxopentanenitrile: A Step-by-Step Guide

This document provides essential safety and logistical information for the proper disposal of 4-Methyl-3-oxopentanenitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The f...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-Methyl-3-oxopentanenitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

4-Methyl-3-oxopentanenitrile is a hazardous chemical that requires careful handling and disposal. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation[1][2][3]. Adherence to safety protocols is paramount.

II. Personal Protective Equipment (PPE)

Before handling or disposing of 4-Methyl-3-oxopentanenitrile, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area or with an approved respirator[4][5].

III. Disposal Procedures

The primary method for the disposal of 4-Methyl-3-oxopentanenitrile is through a licensed professional waste disposal service[4]. The following table summarizes key disposal considerations:

ParameterGuidelineCitation
Disposal Method Contact a licensed professional waste disposal service. Incineration in a chemical incinerator with an afterburner and scrubber may be appropriate.[4]
Regulatory Compliance Observe all federal, state, and local hazardous waste regulations.[1]
Contaminated Packaging Dispose of as unused product. Do not reuse containers.[1][4]
Waste Classification Generators must consult US EPA guidelines (40 CFR 261.3) and state/local regulations for accurate classification.[1]

IV. Experimental Protocol for Spill Neutralization and Cleanup

In the event of a spill, follow this detailed protocol for safe cleanup and preparation for disposal:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. If the spill is large, evacuate to a safe area upwind of the spill[2][4].

  • Control Ignition Sources: Remove all sources of ignition from the area[1].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill[1][2].

  • Absorb the Chemical: Carefully absorb the spilled 4-Methyl-3-oxopentanenitrile with the inert material.

  • Collect the Waste: Sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal[2][4].

  • Decontaminate the Area: Wash the spill area thoroughly. Prevent runoff from entering drains or waterways[1][2].

  • Dispose of Contaminated Materials: All contaminated clothing, cleaning materials, and the collected waste must be sealed in labeled drums for disposal by a licensed professional waste disposal service[2].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methyl-3-oxopentanenitrile.

start Start: 4-Methyl-3-oxopentanenitrile Waste Generated spill Accidental Spill? start->spill routine_disposal Routine Disposal of Unused Product or Residue spill->routine_disposal No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Contain Spill 4. Absorb with Inert Material 5. Collect Waste spill->spill_cleanup Yes package_waste Package Waste in a Labeled, Sealed Container routine_disposal->package_waste spill_cleanup->package_waste contact_vendor Contact Licensed Professional Waste Disposal Service package_waste->contact_vendor documentation Complete all Necessary Waste Manifests and Documentation contact_vendor->documentation end End: Waste Transferred to Disposal Service documentation->end

Caption: Disposal workflow for 4-Methyl-3-oxopentanenitrile.

References

Handling

Comprehensive Safety and Handling Guide for 4-Methyl-3-oxopentanenitrile

This guide provides essential safety, handling, and disposal protocols for 4-Methyl-3-oxopentanenitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 4-Methyl-3-oxopentanenitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

4-Methyl-3-oxopentanenitrile is a hazardous chemical that requires careful handling.[1] The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

The signal word for this chemical is "Warning" or "Danger".[1] It is imperative to avoid all personal contact, including inhalation, and to use this substance only in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 4-Methyl-3-oxopentanenitrile.[1] The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6]Protects against skin contact and absorption.[3] Nitrile offers resistance to a broad range of chemicals.[7]
Eye & Face Protection Safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a splash hazard.Prevents eye contact and serious eye irritation.[1]
Body Protection A flame-resistant lab coat.[8]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[3] If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).Prevents inhalation, which can be harmful and cause respiratory irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[1] Prepare the work area, typically a chemical fume hood, by removing unnecessary items and ensuring it is clean.[3]

  • Handling:

    • Avoid breathing any vapors, mists, or gas.[1]

    • Prevent contact with skin and eyes.[1]

    • Keep the container tightly sealed when not in use.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.[3] The storage area should be secure and locked.[1][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5] Decontaminate the work area. Contaminated clothing should be removed and laundered before reuse.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for 4-Methyl-3-oxopentanenitrile.

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Boiling Point 160.1 ± 13.0 °C at 760 mmHg
Flash Point 50.6 ± 19.8 °C
Density 0.9 ± 0.1 g/cm³
Vapor Pressure 2.4 ± 0.3 mmHg at 25°C

[Source:[3][4]]

Emergency and Disposal Plan

First Aid Measures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[1][4] Seek medical advice if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][4]

Spill Management

  • Evacuate personnel from the immediate area.[4]

  • Ensure adequate ventilation and wear full PPE, including respiratory protection.[1]

  • Contain the spill using inert materials such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly and prevent runoff into drains or waterways.[1][5]

Disposal Plan

All waste containing 4-Methyl-3-oxopentanenitrile must be treated as hazardous waste.

  • Dispose of the chemical and its container at an approved waste disposal plant.[1][5]

  • Disposal must be in accordance with all federal, state, and local regulations.[1]

  • One approved method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not reuse empty containers.[1]

Workflow for Handling 4-Methyl-3-oxopentanenitrile

Safe Handling Workflow for 4-Methyl-3-oxopentanenitrile cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical (Avoid Inhalation/Contact) prep_area->handle_chem store_chem Store Securely (2-8°C, Tightly Sealed, Locked) handle_chem->store_chem wash Wash Hands Thoroughly decontaminate Decontaminate Work Area wash->decontaminate collect_waste Collect Waste in Labeled Hazardous Waste Container decontaminate->collect_waste dispose_waste Dispose via Approved Waste Disposal Service collect_waste->dispose_waste spill Spill Occurs spill_response Contain & Absorb Spill with Inert Material spill->spill_response exposure Personal Exposure exposure_response Administer First Aid (Flush Area, Move to Fresh Air) exposure->exposure_response spill_response->collect_waste seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for safe handling of 4-Methyl-3-oxopentanenitrile.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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